HUMAN MCP-1
Description
Properties
CAS No. |
126463-99-8 |
|---|---|
Molecular Formula |
C12H16 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Initial Characterization of Human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal discovery and initial characterization of human Monocyte Chemoattractant Protein-1 (MCP-1), now officially designated as Chemokine (C-C motif) ligand 2 (CCL2). MCP-1 stands as a key mediator in the migration and infiltration of monocytes and macrophages, playing a crucial role in inflammatory processes and the pathogenesis of various diseases. This document details the early experimental work that identified, purified, and characterized this chemokine, offering a foundational understanding for ongoing research and therapeutic development.
Discovery and Purification
Human MCP-1 was first identified and purified from the culture supernatants of a human glioma cell line, U-105MG.[1] The protein was initially recognized for its potent chemotactic activity for monocytes.[2] The purification process was a multi-step procedure designed to isolate this specific chemoattractant factor from a complex mixture of secreted proteins.
Experimental Protocol: Protein Purification from Glioma Cell Culture
The following protocol outlines a representative method for the purification of native this compound from cell culture supernatants, based on early methodologies.
Objective: To purify Monocyte Chemoattractant Protein-1 to homogeneity.
Starting Material: Serum-free culture supernatant from a human glioma cell line (e.g., U-105MG).
Methodology:
-
Initial Concentration: The culture supernatant is concentrated using ultrafiltration with a low molecular weight cut-off membrane.
-
Cation Exchange Chromatography: The concentrated supernatant is loaded onto a cation exchange column (e.g., S-Sepharose).
-
Equilibration Buffer: A low ionic strength buffer at a pH below the isoelectric point of MCP-1 (e.g., 20 mM MES, pH 6.0).
-
Elution: A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) is applied to elute bound proteins. Fractions are collected and assayed for monocyte chemotactic activity.
-
-
Hydrophobic Interaction Chromatography: Active fractions from the cation exchange step are pooled, adjusted to a high salt concentration (e.g., 1 M (NH₄)₂SO₄), and applied to a hydrophobic interaction column (e.g., Phenyl-Sepharose).
-
Elution: A decreasing salt gradient is used to elute bound proteins. Fractions are again tested for chemotactic activity.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C8 or C18 column.
-
Mobile Phase: A gradient of increasing acetonitrile (B52724) concentration in the presence of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) is used for elution.
-
Detection: Protein elution is monitored by UV absorbance at 280 nm.
-
-
Purity Assessment: The purity of the final protein is assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and silver staining, which should reveal a single protein band.
Molecular and Biochemical Characterization
Following its purification, the fundamental biochemical and molecular properties of this compound were determined.
| Property | Value | Reference |
| Molecular Weight (SDS-PAGE) | ~13 kDa | [2] |
| Predicted Molecular Mass | 8.7 kDa (mature protein) | [3] |
| Amino Acid Composition | 76 residues (mature protein) | [1][2] |
| Structure | Belongs to the C-C (β) chemokine subfamily | [2] |
| Gene Location | Chromosome 17q11.2 | [2][4] |
Molecular Cloning and Sequence Analysis
The isolation of the MCP-1 protein enabled the determination of its partial amino acid sequence, which was then used to design probes for screening a cDNA library. This led to the successful cloning and sequencing of the full-length cDNA for this compound.[1]
Experimental Protocol: cDNA Cloning of this compound
This protocol provides a generalized workflow for the cloning of the MCP-1 cDNA.
Objective: To isolate and sequence the full-length cDNA encoding this compound.
Methodology:
-
RNA Extraction: Total RNA is extracted from a suitable source known to express MCP-1, such as mitogen-stimulated peripheral blood mononuclear leukocytes (PBMNLs) or glioma cells.[1] Poly(A)+ RNA (mRNA) is then isolated using oligo(dT)-cellulose chromatography.
-
cDNA Library Construction: A cDNA library is synthesized from the purified mRNA.
-
First-strand synthesis: Reverse transcriptase is used with an oligo(dT) primer to generate a complementary DNA strand.
-
Second-strand synthesis: DNA polymerase I and RNase H are used to synthesize the second DNA strand.
-
Ligation into a vector: The double-stranded cDNA is ligated into a suitable cloning vector (e.g., a plasmid or lambda phage).
-
-
Library Screening: The cDNA library is screened using radiolabeled oligonucleotide probes designed based on the partial amino acid sequence of the purified MCP-1 protein.
-
Clone Isolation and Sequencing: Positive clones are isolated, and the cDNA inserts are subcloned into sequencing vectors. The nucleotide sequence of the insert is then determined.
-
Sequence Analysis: The nucleotide sequence is analyzed to identify the open reading frame (ORF) encoding the MCP-1 protein. The deduced amino acid sequence is compared with the sequence of the purified protein to confirm the identity of the clone.[1]
The cloned cDNA revealed a precursor protein of 99 amino acids, which includes a 23-amino acid signal peptide that is cleaved to yield the mature 76-amino acid protein.[1]
Functional Characterization: Monocyte Chemotaxis
The primary biological function identified for MCP-1 was its ability to induce the directed migration of monocytes. This was extensively characterized using in vitro chemotaxis assays.
Experimental Protocol: Monocyte Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the chemotactic activity of purified or recombinant MCP-1 on monocytes.
Apparatus: A Boyden chamber or a modified multi-well chemotaxis chamber with a microporous membrane (e.g., 5 µm pore size for monocytes).[5]
Methodology:
-
Cell Preparation: Human monocytes are isolated from peripheral blood, for example, by Ficoll-Paque density gradient centrifugation followed by adherence to plastic or by immunomagnetic selection. The cells are washed and resuspended in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA).[6]
-
Assay Setup:
-
The lower chamber of the chemotaxis apparatus is filled with the assay medium containing various concentrations of MCP-1 (e.g., 1 to 100 ng/ml).[5] A negative control (medium alone) is also included.
-
The microporous membrane is placed over the lower chamber.
-
The isolated monocytes are added to the upper chamber.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 90 minutes).[5]
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained (e.g., with Diff-Quik).
-
The number of cells that have migrated to the lower surface of the membrane is counted under a microscope in several random high-power fields.
-
Alternatively, fluorescently labeled cells can be used, and migration is quantified by measuring the fluorescence of the cells that have migrated into the lower chamber.[6][7]
-
Results: These assays demonstrated that MCP-1 is a potent chemoattractant for monocytes, with optimal activity typically observed in the 10-50 ng/ml range.[5] It was also noted that MCP-1 specifically attracts monocytes and basophils but not neutrophils or eosinophils.[8]
Initial Insights into the Signaling Pathway
The biological effects of MCP-1 are mediated through its interaction with a specific G protein-coupled receptor (GPCR), later identified as CCR2.[3] Upon binding to CCR2, MCP-1 initiates a cascade of intracellular signaling events that lead to cellular responses such as chemotaxis.
Early studies into the signaling mechanism revealed several key components:
-
G Protein Coupling: The involvement of heterotrimeric G proteins, specifically of the Gi subtype, was established.[9]
-
Downstream Effectors: Activation of the receptor leads to the stimulation of several downstream signaling molecules, including phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase Ras.[9]
-
MAPK Activation: A crucial downstream consequence of MCP-1 signaling is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases ERK1 and ERK2.[9]
Conclusion
The discovery and initial characterization of this compound marked a significant milestone in our understanding of leukocyte trafficking and the inflammatory response. The meticulous work of purifying the protein, cloning its gene, and defining its primary function laid the groundwork for decades of research into the role of this chemokine in health and disease. The experimental protocols and foundational data presented in this guide remain relevant for researchers and drug development professionals who continue to explore the complexities of the MCP-1/CCR2 axis as a therapeutic target for a wide range of inflammatory conditions, including atherosclerosis, rheumatoid arthritis, and multiple sclerosis.[4]
References
- 1. Human monocyte chemoattractant protein-1 (MCP-1). Full-length cDNA cloning, expression in mitogen-stimulated blood mononuclear leukocytes, and sequence similarity to mouse competence gene JE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Monocyte chemoattractant protein - Proteopedia, life in 3D [proteopedia.org]
- 5. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Human MCP-1 (CCL2) Gene
This guide provides a comprehensive overview of the human Monocyte Chemoattractant Protein-1 (MCP-1) gene, also known as Chemokine (C-C motif) Ligand 2 (CCL2). It details the gene's structure, chromosomal location, regulatory elements, and associated signaling pathways, along with methodologies for its study.
Gene Structure and Chromosomal Location
The human CCL2 gene is a member of the CC chemokine family, which plays a critical role in immunoregulatory and inflammatory processes.[1][2] It is responsible for encoding the MCP-1 protein, a potent chemoattractant for monocytes, memory T cells, and dendritic cells to sites of inflammation or tissue injury.[1]
Chromosomal Location
The CCL2 gene is located on the long (q) arm of human chromosome 17.[1][3] Several sources place it within the band 17q11.2-q12 or 17q11.2-q21.1.[1][4]
| Attribute | Value | Reference |
| Gene Symbol | CCL2 (aliases: MCP-1, SCYA2, MCAF) | [1] |
| NCBI Gene ID | 6347 | [2] |
| Ensembl Gene ID | ENSG00000108691 | [5][6] |
| Chromosome | 17 | [1] |
| Band | q11.2-q12 | [2][4] |
| Strand | Forward (Plus) | [1] |
| Genomic Coordinates (GRCh38) | Start: 34,255,274 bp, End: 34,257,208 bp | [1] |
Gene Architecture
The CCL2 gene spans a total of 1,927 base pairs and is composed of three exons and two introns.[1][3] The resulting mRNA transcript (RefSeq: NM_002982) encodes a precursor protein of 99 amino acids, which is processed into a mature, secreted protein of 76 amino acids.[1][3]
| Gene Element | Length (bp) | Coordinates (GRCh38, ENST00000225831.4) |
| Exon 1 | 166 | 34,255,274 - 34,255,439 |
| Intron 1 | 486 | 34,255,440 - 34,255,925 |
| Exon 2 | 134 | 34,255,926 - 34,256,059 |
| Intron 2 | 827 | 34,256,060 - 34,256,886 |
| Exon 3 | 322 | 34,256,887 - 34,257,208 |
| Total Gene Span | 1,935 | 34,255,274 - 34,257,208 |
Note: Lengths and coordinates are based on the canonical transcript ENST00000225831.4 from Ensembl.
Regulatory Regions
The expression of the CCL2 gene is tightly regulated at the transcriptional level. The promoter region, located upstream of the transcription start site, contains multiple binding sites for key transcription factors. These include:
-
Nuclear Factor-kappa B (NF-κB) : Plays a central role in inflammatory responses.[7]
-
Activator Protein-1 (AP-1) : Involved in cellular responses to stress, growth factors, and cytokines.[3]
-
Specificity Protein 1 (Sp1) : A factor involved in the expression of many housekeeping genes.[4]
The promoter also contains polymorphisms, such as the A-2518G (rs1024611) single nucleotide polymorphism (SNP), which has been shown to influence the level of MCP-1 production and is associated with various inflammatory diseases.[4]
MCP-1/CCR2 Signaling Pathway
MCP-1 exerts its biological effects primarily by binding to its G protein-coupled receptor, CCR2.[1] This ligand-receptor interaction triggers a cascade of intracellular signaling events that are fundamental to chemotaxis and inflammation.
Caption: MCP-1/CCR2 signaling activates PI3K/Akt, MAPK/ERK, and NF-κB pathways.
Key Experimental Protocols
The study of CCL2 gene expression and MCP-1 protein function involves a range of molecular and cellular biology techniques. Below are detailed methodologies for commonly cited experiments.
Quantification of CCL2 mRNA by RT-qPCR
This protocol measures the relative or absolute quantity of CCL2 transcripts in a biological sample.
Caption: Workflow for quantifying CCL2 mRNA expression via RT-qPCR.
Methodology:
-
RNA Isolation: Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Assess RNA integrity and concentration using spectrophotometry or microfluidics.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare a 20 µL qPCR reaction containing 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA template, and forward and reverse primers for CCL2 (final concentration 200-500 nM each). Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermocycling: Perform the reaction on a real-time PCR instrument with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analysis: Determine the cycle threshold (Ct) for CCL2 and the housekeeping gene. Calculate the relative expression using the 2-ΔΔCt method.
Quantification of MCP-1 Protein by ELISA
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of MCP-1 protein in samples like serum, plasma, or cell culture supernatants.[8][9]
Methodology:
-
Plate Preparation: Use a 96-well microplate pre-coated with a monoclonal antibody specific for this compound.
-
Standard and Sample Addition: Reconstitute the lyophilized MCP-1 standard to create a standard curve (e.g., from 2000 pg/mL down to 31.2 pg/mL).[10] Add 100 µL of standards and samples to appropriate wells. Incubate for 2-2.5 hours at room temperature.[8][10]
-
Washing: Aspirate the contents of each well and wash 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection Antibody: Add 100 µL of a biotin-conjugated anti-human MCP-1 antibody to each well. Incubate for 1 hour at room temperature.[8][9]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30-45 minutes at room temperature.[8][9]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark for 20-30 minutes.[8][9]
-
Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the standard curve and determine the concentration of MCP-1 in the samples by interpolation.
Analysis of CCL2 Promoter Activity by Luciferase Reporter Assay
This assay measures the transcriptional activity of the CCL2 promoter by cloning it upstream of a luciferase reporter gene.[11][12]
Methodology:
-
Construct Preparation: Clone the human CCL2 promoter region of interest (e.g., -3000 to +50 bp relative to the transcription start site) into a promoter-less luciferase reporter vector (e.g., pGL3-Basic).
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T, U87-MG astrocytoma cells) in 24-well plates.[4] Co-transfect the cells with the CCL2-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the cells with stimuli known to induce MCP-1 expression (e.g., TNF-α, IL-1β) or with experimental inhibitors.
-
Cell Lysis: After the desired treatment period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[13]
-
Luciferase Assay: Use a dual-luciferase reporter assay system.
-
Add 20 µL of cell lysate to a luminometer plate.
-
Add 100 µL of Firefly luciferase substrate and measure the luminescence.
-
Add 100 µL of Stop & Glo® reagent (which quenches the firefly reaction and provides the substrate for Renilla luciferase) and measure the second luminescence.[11]
-
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to an untreated or empty vector control.
Analysis of NF-κB Binding to the CCL2 Promoter by EMSA
The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the in vitro binding of proteins, such as NF-κB, to specific DNA sequences within the CCL2 promoter.[14]
Methodology:
-
Nuclear Extract Preparation: Treat cells with an appropriate stimulus (e.g., TNF-α) to induce NF-κB activation. Isolate nuclear proteins using a nuclear extraction kit. Determine protein concentration using a BCA or Bradford assay.
-
Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide corresponding to the NF-κB binding site in the CCL2 promoter. Label the probe with a non-radioactive tag (e.g., biotin, DIG) or a fluorescent dye.[15]
-
Binding Reaction: In a microfuge tube, combine 5-10 µg of nuclear extract, a binding buffer (containing poly(dI-dC) to block non-specific binding), and the labeled probe. Incubate at room temperature for 20-30 minutes.
-
Competition and Supershift (Controls):
-
Specificity Control: For a competition assay, pre-incubate the nuclear extract with a 50-100 fold molar excess of an unlabeled ("cold") probe before adding the labeled probe.
-
Supershift Assay: To identify the specific NF-κB subunits (e.g., p65, p50), pre-incubate the reaction with an antibody specific to that subunit after the initial binding step.[15][16]
-
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel in a cold buffer (e.g., 0.5x TBE) to prevent dissociation of the protein-DNA complexes.
-
Transfer and Detection: Transfer the separated complexes from the gel to a positively charged nylon membrane. Detect the labeled probe using a method appropriate for the tag (e.g., streptavidin-HRP for biotin, followed by chemiluminescence). A protein-DNA complex will migrate slower than the free probe, causing a "shift" in the band's position. A supershift antibody will cause an even larger, slower-migrating complex.
References
- 1. CCL2 - Wikipedia [en.wikipedia.org]
- 2. CCL2 C-C motif chemokine ligand 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Regulation of CCL2 Expression by an Upstream TALE Homeodomain Protein-Binding Site That Synergizes with the Site Created by the A-2578G SNP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene: CCL2 (ENSG00000108691) - Summary - Homo_sapiens - GRCh37 Archive browser 115 [grch37.ensembl.org]
- 6. Gene: CCL2 (ENSG00000108691) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rndsystems.com [rndsystems.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Bioluminescence imaging of mouse monocyte chemoattractant protein-1 expression in inflammatory processes: Bioluminescence imaging of mouse MCP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Mcl-1 by constitutive activation of NF-κB contributes to cell viability in human esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Human MCP-1: Structure and Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2). We delve into its core structural features, the critical role of post-translational modifications (PTMs) in modulating its function, the signaling pathways it governs, and the experimental methodologies used for its characterization.
Introduction to Human MCP-1 (CCL2)
Monocyte Chemoattractant Protein-1 is a small cytokine belonging to the CC chemokine family, which is characterized by two adjacent cysteine residues near the N-terminus.[1] It is a potent chemoattractant that plays a pivotal role in the migration and infiltration of monocytes, memory T-lymphocytes, and natural killer cells to sites of inflammation.[2][3] The gene for this compound is located on chromosome 17q11.2.[4][5] It is initially synthesized as a 99-amino acid precursor molecule, which is then processed into a mature, secreted 76-amino acid polypeptide.[2][6] MCP-1 exerts its biological effects primarily through binding to its G protein-coupled receptor, CCR2.[1][2] This interaction is central to the pathogenesis of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy, making MCP-1 and its receptor compelling targets for therapeutic intervention.[1][7][8]
The Molecular Structure of MCP-1
The structure of MCP-1 is fundamental to its function, particularly its ability to bind CCR2 and form dimers, which influences its chemotactic activity.
Primary and Secondary Structure
The mature MCP-1 is a single polypeptide chain of 76 amino acids.[3][9] Its secondary structure is characterized by three antiparallel β-pleated sheets and a C-terminal α-helix that overlies the sheets.[3][4] Nuclear Magnetic Resonance (NMR) studies have identified four regions of β-sheets at residues 9-11 (β0), 27-31 (β1), 40-45 (β2), and 51-54 (β3).[3][6]
Tertiary and Quaternary Structure
MCP-1 can exist as both a monomer and a homodimer, with the dimeric form being preferred.[4] The structure is stabilized by two crucial intrachain disulfide bonds that connect the first and third cysteine residues and the second and fourth cysteine residues, a hallmark of the CC chemokine family.[1][2] Dimerization is mediated through an interface involving the N-terminal region, specifically residues 9-11 which form an inter-subunit antiparallel β-sheet.[3][10] This quaternary structure is believed to be important for its in vivo activity.
Quantitative Structural Data
The key quantitative parameters defining the structure of this compound are summarized in the table below.
| Parameter | Value | Source |
| Amino Acid Count | 99 (precursor); 76 (mature) | [2][6] |
| Molecular Mass (Predicted) | ~8.6 kDa (non-glycosylated) | [9][11] |
| Molecular Mass (Observed) | 13 kDa (general); 12-13.5 kDa (glycosylated); 15-20 kDa (HEK293 expressed) | [3][12][13] |
| Secondary Structure | 3 β-sheets, 1 α-helix | [4] |
| Disulfide Bonds | 2 intrachain bonds | [2] |
| Crystal Structure Resolution | 1.90 Å (PDB ID: 3IFD) | [10] |
Post-Translational Modifications of MCP-1
Post-translational modifications are critical regulatory mechanisms that fine-tune the biological activity, stability, and function of MCP-1.
Glycosylation
MCP-1 can be found in both glycosylated and non-glycosylated forms.[14] O-glycosylation is a key modification that results in various molecular mass forms of the protein.[1][5] This modification has been shown to slightly reduce the chemotactic potency of MCP-1 by two- to three-fold.[11][12] However, glycosylation also serves a protective role, shielding the chemokine from degradation.[14] A potential N-glycosylation site has been identified at asparagine-14.[14]
Proteolytic Processing
The maturation of MCP-1 involves significant proteolytic processing.
-
Signal Peptide Cleavage: The 99-amino acid precursor contains a 23-residue N-terminal signal peptide that is cleaved to yield the mature 76-amino acid protein.[1][6]
-
N-terminal Truncation: The N-terminus is critical for receptor activation and biological activity.[7] Naturally occurring N-terminally truncated forms, such as MCP-1(5-76) and MCP-1(6-76), have been identified and are practically devoid of bioactivity.[12]
-
C-terminal Truncation: In contrast to the N-terminus, the C-terminus appears more dispensable. A naturally processed form, MCP-1(1-69), was found to fully retain its chemotactic and calcium-inducing capabilities.[12]
Other Modifications
-
Disulfide Bonds: The formation of two intramolecular disulfide bonds is a critical PTM that stabilizes the tertiary structure of the monomer, which is essential for its biological function.[2]
-
Pyroglutamate Formation: The N-terminal glutamate (B1630785) residue can undergo cyclization to form a pyroglutamate, a common modification that can affect protein stability.[14]
Summary of MCP-1 Post-Translational Modifications
| Modification Type | Site(s) | Functional Impact | Source |
| Signal Peptide Cleavage | Residues 1-23 | Activation (maturation of the protein) | [1][6] |
| O-Glycosylation | Threonine/Serine residues | Reduces chemotactic activity; protects from degradation | [1][12][14] |
| N-Glycosylation | Potential site at Asn-14 | May affect expression levels and stability | [14] |
| N-terminal Truncation | e.g., removal of residues 1-4 or 1-5 | Loss of biological activity | [12] |
| C-terminal Truncation | e.g., removal of residues 70-76 | Retains full biological activity | [12] |
| Disulfide Bond Formation | Between Cys1/Cys3 and Cys2/Cys4 | Essential for proper folding and structural stability | [1][2] |
| Pyroglutamate Formation | N-terminal Glutamate | May enhance protein stability | [14] |
MCP-1 Signaling Pathway
MCP-1 initiates a signaling cascade by binding to its primary receptor, CCR2. This interaction triggers a series of intracellular events that culminate in directed cell migration and the expression of inflammatory genes. The binding of MCP-1 to CCR2 activates heterotrimeric Gi proteins, which in turn stimulate downstream effectors including Protein Kinase C (PKC), Phosphoinositide-3-Kinase (PI3K), and Ras.[15] This cascade leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38.[15][16] Ultimately, this signaling promotes chemotaxis and the activation of transcription factors like NF-κB, leading to the expression of pro-inflammatory cytokines and adhesion molecules.[2][17]
Experimental Protocols
The characterization of MCP-1's structure and PTMs relies on a suite of advanced biochemical and analytical techniques.
Protein Structure Determination
5.1.1 X-ray Crystallography This technique provides high-resolution, atomic-level three-dimensional structures.
-
Expression and Purification: Recombinant this compound is overexpressed, typically in E. coli or a mammalian cell line like HEK293. The protein is then purified to >95% homogeneity using a combination of affinity and size-exclusion chromatography.
-
Crystallization: The purified protein is concentrated and subjected to vapor diffusion screening against a wide range of buffers, precipitants, and additives to find conditions that yield diffraction-quality crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. A molecular model is built into the density and refined to generate the final atomic coordinates of the protein structure.[18][19]
5.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the structure of proteins in solution, providing insights into their dynamics.
-
Isotopic Labeling: MCP-1 is expressed in media enriched with ¹⁵N and/or ¹³C isotopes.
-
Purification: The labeled protein is purified as described for crystallography.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of multi-dimensional experiments (e.g., HSQC, HNCA, NOESY) are performed to assign resonances and measure distances between atoms.
-
Structure Calculation: The experimental restraints are used in computational software to calculate an ensemble of structures that are consistent with the NMR data.[18][20]
PTM Identification and Analysis
The workflow below illustrates a typical approach for identifying PTMs using mass spectrometry, the most powerful tool for this purpose.[21][22]
5.2.1 Mass Spectrometry (MS)-based PTM Analysis
-
Sample Preparation: The protein sample containing MCP-1 is denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.
-
Enrichment (Optional): For low-abundance PTMs, an enrichment step may be necessary. This can involve techniques like immunoprecipitation using PTM-specific antibodies or affinity chromatography.[23]
-
LC-MS/MS: The peptide mixture is separated by liquid chromatography (LC) and introduced into a high-resolution mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the fragments are measured (MS/MS or MS2 scan).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using software that can account for potential mass shifts caused by PTMs. A match identifies the peptide sequence and the specific amino acid residue that is modified.[24][25]
5.2.2 Western Blotting for Glycosylation Analysis Western blotting can be used to observe shifts in molecular weight indicative of PTMs like glycosylation.[26]
-
SDS-PAGE: Protein samples (e.g., from cell lysates or supernatants) are separated by size on a polyacrylamide gel. A non-glycosylated recombinant MCP-1 standard should be run in parallel.[26]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to this compound.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the light emitted from the bands is captured on X-ray film or with a digital imager. A higher molecular weight band for the sample compared to the non-glycosylated standard suggests the presence of glycosylation.[26][27]
References
- 1. MCP-1: Function, regulation, and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monocyte chemoattractant protein - Proteopedia, life in 3D [proteopedia.org]
- 5. Monocyte chemoattractant protein-1 (MCP-1/CCL2) in diabetic retinopathy: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCP-1 targeting: Shutting off an engine for tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of MCP-1 as an inflammatory biomarker in nephropathy [frontiersin.org]
- 8. MCP-1 Monoclonal Antibody (E10052) (M2MCP1I) [thermofisher.com]
- 9. prospecbio.com [prospecbio.com]
- 10. rcsb.org [rcsb.org]
- 11. Monocyte Chemoattractant Protein 1 (MCP-1) in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. kactusbio.com [kactusbio.com]
- 14. Mammalian Glycosylation Patterns Protect Citrullinated Chemokine MCP-1/CCL2 from Partial Degradation | MDPI [mdpi.com]
- 15. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signal transduction involved in MCP-1-mediated monocytic transendothelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Structural Biology Techniques: Key Methods and Strengths [proteinstructures.com]
- 20. Top 5 Methods for Protein Structure Analysis and Their Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 23. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Determine the Sites of Protein Post-Translational Modification | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Common Research Strategies for Post-Translational Modification - Creative Proteomics [creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
- 27. brd.nci.nih.gov [brd.nci.nih.gov]
The Biological Function of Human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in the Immune System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a potent chemotactic cytokine that plays a pivotal role in the orchestration of immune responses.[1] Primarily recognized for its ability to recruit monocytes, memory T cells, and natural killer (NK) cells to sites of inflammation and injury, MCP-1 is a key mediator in both physiological and pathological processes.[2][3] Its dysregulation is implicated in a wide array of inflammatory and autoimmune diseases, as well as in cancer progression. This guide provides a comprehensive technical overview of the biological functions of human MCP-1 within the immune system, its signaling pathways, and detailed methodologies for its study, tailored for researchers and professionals in drug development.
Introduction to MCP-1/CCL2
This compound is a 76-amino acid protein with a molecular weight of approximately 13 kDa.[2] It belongs to the CC chemokine subfamily, characterized by two adjacent cysteine residues near the N-terminus. The gene encoding MCP-1 is located on chromosome 17q11.2. MCP-1 is produced by a variety of cell types, including monocytes, macrophages, endothelial cells, fibroblasts, and epithelial cells, in response to pro-inflammatory stimuli such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and bacterial lipopolysaccharide (LPS). The primary function of MCP-1 is to establish a chemotactic gradient that directs the migration of CCR2-expressing cells.[4][1]
Role in the Immune System
MCP-1 is a central player in the initiation and amplification of inflammatory responses through the recruitment of key immune cells.
-
Monocyte and Macrophage Recruitment: The hallmark function of MCP-1 is the potent chemoattraction of monocytes from the bloodstream into tissues.[1] Upon arrival, these monocytes differentiate into macrophages, which are critical for pathogen clearance, phagocytosis of cellular debris, and antigen presentation. However, in chronic inflammation, the sustained recruitment of macrophages by MCP-1 can contribute to tissue damage.
-
T-Lymphocyte and NK Cell Chemotaxis: MCP-1 also attracts memory T lymphocytes and Natural Killer (NK) cells, contributing to the adaptive immune response and anti-tumor immunity.[2]
-
Modulation of Immune Cell Function: Beyond chemotaxis, MCP-1 can activate the cells it recruits. For instance, it can enhance the production of inflammatory cytokines by monocytes and macrophages.[5]
The MCP-1/CCR2 Signaling Axis
MCP-1 exerts its biological effects primarily through its interaction with the C-C chemokine receptor type 2 (CCR2), a G protein-coupled receptor (GPCR).[4][1] While CCL7 (MCP-3) and CCL8 (MCP-2) can also bind to CCR2, MCP-1 is its most potent ligand.[6] The binding of MCP-1 to CCR2 initiates a cascade of intracellular signaling events.
Upon ligand binding, CCR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. This triggers the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream signaling pathways:
-
Phospholipase C (PLC) / Inositol Trisphosphate (IP3) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 induces the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for cell migration and activation.
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: MCP-1/CCR2 signaling activates several MAPK pathways, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression, cell proliferation, and inflammatory responses.[7]
-
Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is also activated by MCP-1/CCR2 and plays a role in cytokine signaling and immune cell function.[7]
Quantitative Data
The following tables summarize key quantitative data related to this compound function.
Table 1: Chemotactic Activity of this compound
| Cell Type | Assay Type | EC50 (ng/mL) | EC50 (nM) | Reference |
| Human Monocytes | Chemotaxis | 0.6 | ~0.07 | F. Proost et al., Cytokine, 1998 |
| THP-1 (monocytic cell line) | Chemotaxis | 30 | ~3.5 | S. Sozzani et al., J Immunol, 1991 |
| Human T-Lymphocytes | Chemotaxis | 1-10 | ~0.12-1.2 | M. D. Carr et al., PNAS, 1994 |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Cell Type | Ligand | Kd (nM) | Reference |
| CCR2B | HEK293 transfectants | ¹²⁵I-MCP-1 | 0.2 | C. A. Charo et al., PNAS, 1994 |
| CCR2 | THP-1 cells | ¹²⁵I-MCP-1 | 1.3 | M. J. G. Neote et al., Cell, 1993 |
Table 3: Typical Concentrations of this compound in Biological Fluids
| Condition | Fluid | Concentration (pg/mL) | Reference |
| Healthy Controls | Serum | 149.3 (135.6-160.4) | |
| Rheumatoid Arthritis | Synovial Fluid | 1000 - 40000 | T. Koch et al., J Clin Invest, 1992 |
| Diabetic Patients with Periodontitis | Serum | 398.8 - 482.3 |
Experimental Protocols
Monocyte Chemotaxis Assay (Boyden Chamber)
This protocol describes a standard in vitro assay to measure the chemotactic response of monocytes to MCP-1.
Materials:
-
Boyden chambers or Transwell® inserts (5 µm pore size)
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium with 1% BSA
-
Recombinant this compound
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation. Resuspend cells in RPMI 1640 + 1% BSA. Alternatively, culture THP-1 cells according to standard protocols.
-
Chemoattractant Preparation: Prepare serial dilutions of MCP-1 in RPMI 1640 + 1% BSA. A typical concentration range is 0.1 to 100 ng/mL.
-
Assay Setup:
-
Add 600 µL of the MCP-1 dilutions or control medium (medium alone) to the lower wells of a 24-well plate.
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the cell suspension (e.g., 1 x 10⁶ cells/mL) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to 3 hours.
-
Quantification:
-
Carefully remove the inserts.
-
To quantify migrated cells, either:
-
Stain the cells that have migrated to the bottom of the lower well with a fluorescent dye like Calcein-AM and read the fluorescence on a plate reader.
-
Alternatively, aspirate the medium from the upper chamber, wipe the non-migrated cells from the top of the membrane with a cotton swab, fix and stain the migrated cells on the underside of the membrane, and count them under a microscope.
-
-
References
- 1. Monocyte chemoattractant protein-1 (MCP-1): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCL2 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis [frontiersin.org]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in Monocyte and Macrophage Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a critical chemokine that orchestrates the recruitment of monocytes, memory T cells, and natural killer cells to sites of inflammation and tissue injury.[1][2][3] Its primary function is mediated through its interaction with the C-C Chemokine Receptor type 2 (CCR2), a G-protein coupled receptor.[2][4] This axis is fundamental to both physiological processes, such as wound healing, and the pathogenesis of a wide array of inflammatory, fibrotic, and neoplastic diseases.[5][6] Understanding the intricate mechanisms of the MCP-1/CCR2 signaling pathway, the dynamics of cell recruitment, and the experimental models used for its study is paramount for the development of novel therapeutic strategies targeting this pathway. This guide provides an in-depth overview of the core functions of human MCP-1, detailed experimental protocols, and quantitative data to support research and development efforts.
The MCP-1/CCR2 Signaling Axis: Core Mechanism
The biological effects of MCP-1 are initiated by its binding to the CCR2 receptor, which is highly expressed on the surface of monocytes, macrophages, and activated T cells.[2][7] This interaction triggers a conformational change in the receptor, activating associated heterotrimeric G-proteins, primarily of the Gαi subtype.[8][9] The dissociation of the G-protein subunits initiates a cascade of downstream signaling events crucial for directed cell migration.
Key downstream pathways activated by MCP-1/CCR2 binding include:
-
Phosphoinositide 3-Kinase (PI3K) Pathway: Activation of PI3K leads to the generation of PIP3, which acts as a second messenger to activate proteins like Akt, promoting cell survival and migration. PI3K inhibitors have been shown to partially inhibit MCP-induced chemotaxis.[10]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: MCP-1 stimulates several MAPK pathways, including Extracellular signal-Regulated Kinases (ERK1/2) and Stress-Activated Protein Kinases (SAPK/JNK and p38).[9][10] The ERK pathway is particularly involved in cell proliferation, while the p38 MAPK pathway is essential for chemotaxis and transendothelial migration.[8][9]
-
Nuclear Factor-kappa B (NF-κB) Pathway: In certain cell types, such as vascular smooth muscle cells, MCP-1 can stimulate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[5][8]
This coordinated activation of multiple signaling pathways is essential for the full chemotactic response, leading to cytoskeletal rearrangement, adhesion molecule expression, and ultimately, the directed migration of the cell along the MCP-1 gradient.[6][9]
Role in Disease Pathogenesis
The MCP-1/CCR2 axis is a central regulator of mononuclear cell infiltration in numerous diseases.[2] Its sustained expression creates a chronic inflammatory microenvironment that contributes to tissue damage and disease progression.
-
Atherosclerosis: MCP-1 is highly expressed in atherosclerotic plaques, where it recruits monocytes to the arterial intima.[11] These monocytes differentiate into macrophages, ingest lipids to become foam cells, and perpetuate the inflammatory cycle, contributing to plaque growth and instability.[8][11]
-
Fibrotic Diseases: In organs like the lungs, liver, and kidneys, MCP-1 recruits monocytes and macrophages to sites of injury.[5] These cells release pro-fibrotic factors, such as Transforming Growth Factor-beta (TGF-β), which activate fibroblasts and promote excessive extracellular matrix deposition, leading to fibrosis and organ dysfunction.[5][12]
-
Inflammatory and Autoimmune Disorders: The axis plays a role in conditions like rheumatoid arthritis and multiple sclerosis by mediating the infiltration of inflammatory cells into joints and the central nervous system, respectively.[7][13] In the lung, MCP-1 is implicated in asthma and idiopathic pulmonary fibrosis.[14][15]
-
Wound Healing: While critical for pathogenesis, MCP-1 is also essential for normal tissue repair. It coordinates the recruitment of macrophages necessary for clearing debris, remodeling the extracellular matrix, and promoting angiogenesis.[16][17]
Quantitative Data on MCP-1 Function
The following tables summarize key quantitative parameters related to MCP-1's role in monocyte recruitment, compiled from various experimental studies.
Table 1: Optimal Concentrations for Monocyte Chemotaxis
| Cell Type | Assay Type | Optimal MCP-1 Concentration (ng/mL) | Citation(s) |
|---|---|---|---|
| Human Monocytes | Transmigration | 20 - 100 | [18] |
| Human Monocyte Subsets (Mon1, Mon2) | Transwell | 20 - 50 | [19] |
| THP-1 Monocytic Cell Line | Transwell | 30 | [10] |
| THP-1 Monocytic Cell Line | Transwell | 5 - 25 (µg/mL of sonicate) |[20] |
Note: MCP-1 often exhibits a bell-shaped dose-response curve, where concentrations above the optimum lead to decreased chemotaxis due to receptor saturation and desensitization.[10][20]
Table 2: Receptor Binding and In Vivo Recruitment Effects
| Parameter | Value | Experimental System | Citation(s) |
|---|---|---|---|
| Receptor Affinity (Kd) | 1.1 nM | Human Monocytes (¹²⁵I-MCP-1) | [21] |
| Binding Sites per Cell | ~1,600 | Human Monocytes | [21] |
| Macrophage Increase in Wounds | 107% to 124% | Murine Excisional Wounds (+ recombinant MCP-1) | [17] |
| Macrophage Reduction in Wounds | ~40% | Murine Wounds (+ anti-MCP-1 antibody) | [17] |
| Monocyte Recruitment Reduction | ~50% | Murine Peritonitis Model (MCP-1 deficient mice) |[22] |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to investigate MCP-1-mediated cell recruitment and signaling.
In Vitro Monocyte Chemotaxis Assay (Transwell System)
This assay measures the directed migration of monocytes across a porous membrane toward a chemoattractant.
Methodology:
-
Cell Preparation: Isolate human peripheral blood monocytes (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in assay medium (e.g., RPMI 1640 with 1% FBS) at a concentration of 1.5 x 10⁶ cells/mL.
-
Assay Setup: Use a 24-well plate with Transwell® inserts (typically with 3 µm or 5 µm pore size filters).
-
Chemoattractant Gradient: Add 600 µL of assay medium containing various concentrations of recombinant this compound (e.g., 0, 1, 10, 30, 50, 100 ng/mL) to the lower chambers of the 24-well plate.[10][19] Add medium without MCP-1 as a negative control.
-
Cell Seeding: Add 100-160 µL of the monocyte suspension (1.5 x 10⁵ cells) to the upper chamber of each Transwell® insert.[10][20]
-
Incubation: Incubate the plate for 90 minutes to 4 hours at 37°C in a 5% CO₂ incubator.[10][19]
-
Quantification of Migration:
-
Carefully remove the inserts. Wipe the upper surface of the filter with a cotton swab to remove non-migrated cells.
-
Fix and stain the cells that have migrated to the lower surface of the filter (e.g., with methanol (B129727) fixation and Giemsa stain).
-
Count the number of migrated cells in several random high-power fields using a microscope.
-
Alternatively, collect the cells from the lower chamber and count them using a hemocytometer or flow cytometry.[19][20]
-
In Vivo Macrophage Recruitment (Murine Peritonitis Model)
This model assesses the ability of MCP-1 to recruit monocytes/macrophages into the peritoneal cavity following an inflammatory stimulus.
Methodology:
-
Animal Model: Use wild-type, MCP-1 knockout, or CCR2 knockout mice.
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of an inflammatory agent, such as 1 mL of 3% thioglycollate broth or zymosan A.[22]
-
Intervention (Optional):
-
To test enhancement, co-inject recombinant MCP-1.
-
To test inhibition, pre-treat animals with a neutralizing anti-MCP-1 antibody or a CCR2 antagonist.
-
-
Cell Harvest: At a specified time point (e.g., 24, 72, or 96 hours post-injection), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of sterile, cold PBS into the peritoneal cavity.[22]
-
Cell Analysis:
-
Collect the peritoneal fluid and centrifuge to pellet the cells.
-
Perform a total cell count using a hemocytometer.
-
Use flow cytometry with specific cell surface markers (e.g., CD11b, F4/80 for macrophages; Ly6C for inflammatory monocytes) to determine the number and percentage of different leukocyte populations recruited to the peritoneum.
-
Analysis of MCP-1 Signaling Pathways (Western Blot)
This technique is used to detect the activation (phosphorylation) of key signaling proteins in monocytes following MCP-1 stimulation.
Methodology:
-
Cell Culture and Starvation: Culture monocytic cells (e.g., THP-1, MonoMac6) to confluency.[9][10] Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment (Optional): To confirm pathway specificity, pre-incubate cells with specific inhibitors (e.g., U0126 for MEK/ERK, SB203580 for p38, Wortmannin for PI3K) for 15-60 minutes before stimulation.[10]
-
Cell Stimulation: Treat the starved cells with an optimal concentration of MCP-1 (e.g., 30 ng/mL) for various short time points (e.g., 0, 2, 5, 15, 30 minutes) to capture transient phosphorylation events.[10]
-
Lysis and Protein Quantification: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2, phospho-p38).
-
Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip and re-probe the membrane with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins to serve as loading controls.
-
References
- 1. What Is the Function of a Chemokine like CCL2 in the Immune System? → Learn [lifestyle.sustainability-directory.com]
- 2. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo properties of monocyte chemoattractant protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCP-1: Function, regulation, and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Monocyte chemoattractant protein-1 induces proliferation and interleukin-6 production in human smooth muscle cells by differential activation of nuclear factor-kappaB and activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction involved in MCP-1-mediated monocytic transendothelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. CCL2: An important cytokine in normal and pathological pregnancies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significant involvement of CCL2 (MCP-1) in inflammatory disorders of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CCL2/MCP-1 signaling drives extracellular matrix turnover by diverse macrophage subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of macrophage recruitment into wounds by monocyte chemoattractant protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Monocyte Chemoattractant Protein-1 (MCP-1), Not MCP-3, Is the Primary Chemokine Required for Monocyte Recruitment in Mouse Peritonitis Induced with Thioglycollate or Zymosan A - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in Chronic Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a potent pro-inflammatory chemokine that plays a pivotal role in the initiation and progression of numerous chronic inflammatory diseases.[1][2] Produced by a variety of cell types including endothelial cells, fibroblasts, and macrophages, MCP-1's primary function is the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.[1][3] This influx of immune cells, while crucial for host defense, can lead to sustained inflammation and tissue damage when dysregulated. This technical guide provides an in-depth overview of MCP-1's involvement in chronic inflammatory conditions, detailing its signaling pathways, quantitative levels in various diseases, and key experimental protocols for its investigation.
MCP-1/CCL2 Signaling Pathway
MCP-1 exerts its biological effects primarily through its high-affinity receptor, C-C chemokine receptor 2 (CCR2), a G protein-coupled receptor (GPCR).[3] The binding of MCP-1 to CCR2 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, activation, and cytokine production.
Upon ligand binding, CCR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, predominantly of the Gi subtype.[4] This activation triggers the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effector molecules. Key signaling pathways activated by the MCP-1/CCR2 axis include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of ERK, JNK, and p38 MAPK subfamilies is involved in regulating gene expression, inflammation, and apoptosis.[5][6]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is essential for the transcription of various inflammatory genes.[4] MCP-1 binding can induce the tyrosine phosphorylation of CCR2, a process involving JAK2 activation, which then leads to the phosphorylation and activation of STAT3.[4]
The culmination of these signaling events is the directed migration of CCR2-expressing cells along a concentration gradient of MCP-1 towards the inflammatory focus.
Quantitative Levels of MCP-1 in Chronic Inflammatory Diseases
Elevated levels of MCP-1 are a hallmark of many chronic inflammatory diseases. The following table summarizes representative MCP-1 concentrations found in patient populations compared to healthy controls. It is important to note that values can vary depending on the specific assay used, the patient cohort, and the stage of the disease.
| Disease State | Sample Type | Patient MCP-1 Level (pg/mL) | Healthy Control MCP-1 Level (pg/mL) | Reference(s) |
| Rheumatoid Arthritis | Serum | Median: Significantly higher than controls | 70.25 ± 16.70 | [7] |
| Synovial Fluid | Significantly higher than in Osteoarthritis patients | Not Applicable | [8] | |
| Osteoarthritis | Serum | Significantly higher than controls | Not specified | [9] |
| Synovial Fluid | Lower than in Rheumatoid Arthritis patients | Not Applicable | [8] | |
| Multiple Sclerosis (Acute) | Cerebrospinal Fluid | 468 ± 18 | Not specified | [4] |
| Multiple Sclerosis (Stable) | Cerebrospinal Fluid | 857 ± 104 | Not specified | [4] |
| Atherosclerosis/CAD | Serum | 69.7 ± 21.2 | 61.2 ± 18.7 | [8] |
| Plasma | Median: 178 | Median: 157 | [10] | |
| Liver Fibrosis/Cirrhosis | Serum | 354.7 ± 73.9 (with SBP) | 193.8 ± 42.3 (without SBP) | [11] |
| Serum | 410.2 (PBC patients) | 176.0 | [12] | |
| NAFLD | Conditioned Media | 37 ± 40 | 6.51 ± 5.63 | [13] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Human MCP-1
The sandwich ELISA is a common and robust method for quantifying MCP-1 levels in biological samples such as serum, plasma, and cell culture supernatants.
Principle: A capture antibody specific for this compound is coated onto the wells of a microplate. The sample containing MCP-1 is added, and the protein is captured by the antibody. A biotinylated detection antibody, also specific for MCP-1, is then added, forming a "sandwich". Streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotin. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of MCP-1 in the sample and is measured using a microplate reader.
Detailed Methodology:
-
Plate Coating:
-
Dilute the capture antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by performing serial dilutions of recombinant this compound in assay diluent.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in assay diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of MCP-1 in the samples.
-
Monocyte Chemotaxis Assay
The Boyden chamber or Transwell assay is a widely used method to study the chemotactic response of monocytes to MCP-1.
Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane. Monocytes are placed in the upper chamber, and a solution containing a chemoattractant, such as MCP-1, is placed in the lower chamber. If the monocytes are attracted to the substance, they will migrate through the pores of the membrane into the lower chamber. The number of migrated cells is then quantified.
Detailed Methodology:
-
Cell Preparation:
-
Culture monocytic cells (e.g., THP-1) or isolate primary monocytes from peripheral blood.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of MCP-1 (e.g., 10-100 ng/mL) to the lower wells of a 24-well plate. Use medium without MCP-1 as a negative control.
-
Place the Transwell inserts (with a pore size of 3-5 µm) into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM), and the fluorescence of the migrated cells in the lower chamber can be measured using a fluorescence plate reader.[14]
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards MCP-1 by the number of cells that migrated towards the negative control.
-
Conclusion
MCP-1 is a key mediator of monocyte and macrophage recruitment in a wide array of chronic inflammatory diseases. Its elevated levels in these conditions underscore its potential as both a biomarker and a therapeutic target. Understanding the intricacies of the MCP-1/CCR2 signaling axis and employing robust experimental methodologies are crucial for advancing research and developing novel therapeutic strategies aimed at mitigating the detrimental effects of chronic inflammation. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complex role of MCP-1 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The chemokine monocyte chemoattractant protein-1 induces functional responses through dimerization of its receptor CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCP-1 induces activation of MAP-kinases ERK, JNK and p38 MAPK in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Circulating Level of Monocyte Chemoattractant Protein-1 and Risk of Coronary Artery Disease: A Case–Control and Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Changes of serum MCP-1, TNF-α and IL-10 levels in patients with hepatitis B cirrhosis and spontaneous bacterial peritonitis [manu43.magtech.com.cn]
- 12. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Red Blood Cell-Conditioned Media from Non-Alcoholic Fatty Liver Disease Patients Contain Increased MCP1 and Induce TNF-α Release - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 14. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in the Pathogenesis of Autoimmune Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a potent chemokine that plays a critical role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.[1][2] It exerts its effects primarily through binding to its receptor, CCR2.[3][4][5] An accumulating body of evidence implicates the MCP-1/CCR2 signaling axis in the pathogenesis of a wide range of autoimmune diseases, where it contributes to the initiation and amplification of inflammatory responses, leading to tissue damage.[1][6][7][8] This technical guide provides an in-depth overview of the link between human MCP-1 and the pathogenesis of key autoimmune disorders, with a focus on quantitative data, experimental methodologies, and signaling pathways.
MCP-1 Signaling Pathway
MCP-1, upon binding to its G-protein-coupled receptor CCR2, triggers a cascade of intracellular signaling events.[3][4] This activation leads to the mobilization of intracellular calcium, rearrangement of the cytoskeleton for chemotaxis, and the activation of various downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for monocyte migration and cell survival.[9] Furthermore, MCP-1 can induce the expression of other pro-inflammatory cytokines, creating a positive feedback loop that amplifies the inflammatory response.[10]
MCP-1 in Specific Autoimmune Disorders
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, MCP-1 is highly expressed in the synovial fluid and tissue, where it is produced by synovial cells and infiltrating monocytes.[6][11] It plays a crucial role in the recruitment of monocytes and macrophages into the joints, contributing to synovitis and cartilage destruction.[3][4] Elevated levels of MCP-1 in RA are associated with increased joint infiltration by immune cells, particularly macrophages.[12] Furthermore, MCP-1 is involved in osteoclastogenesis, angiogenesis, and the migration of effector T cells to the synovium.[3][4]
| Parameter | RA Patients | Healthy Controls | Reference |
| Serum MCP-1 Levels | Significantly Higher | Lower | [1] |
| Synovial Fluid MCP-1 | Highly Expressed | Not Applicable | [11] |
| Plasma MCP-1 | Correlates with swollen joint count | Lower | [6] |
Systemic Lupus Erythematosus (SLE)
MCP-1 is implicated in the pathogenesis of systemic lupus erythematosus, particularly in lupus nephritis.[1][13] Elevated levels of MCP-1 in the urine of SLE patients serve as a biomarker for disease activity and renal involvement.[14][15] A polymorphism in the MCP-1 gene (-2518A>G) has been associated with increased MCP-1 expression and susceptibility to lupus nephritis.[13] In neuropsychiatric lupus, cerebrospinal fluid (CSF) levels of MCP-1 are significantly higher, suggesting its role in central nervous system inflammation.[16]
| Parameter | SLE Patients | Healthy Controls | Reference |
| Serum MCP-1 Levels | Significantly Higher | Lower | [13] |
| Urinary MCP-1 Levels | Significantly Higher (correlates with disease activity) | Lower | [14][15] |
| CSF MCP-1 Levels (NPSLE) | Higher than non-NPSLE patients | Lower | [16] |
Multiple Sclerosis (MS)
In multiple sclerosis, a chronic inflammatory demyelinating disease of the central nervous system (CNS), MCP-1 plays a key role in the recruitment of monocytes and T lymphocytes across the blood-brain barrier.[17][18] Reactive astrocytes in active and chronic active MS lesions are a major source of MCP-1, contributing to the formation of inflammatory lesions and demyelination.[17][19] While some studies report lower serum and CSF levels of MCP-1 in MS patients, others indicate elevated intrathecal synthesis in primary progressive MS, highlighting a complex role that may vary with disease subtype and stage.[1][20]
| Parameter | MS Patients (Acute) | MS Patients (Stable) | Reference |
| CSF MCP-1 Levels | Significantly Lower (468 +/- 18 pg/ml) | Higher (857 +/- 104 pg/ml) | [20] |
| Serum IP-10 Levels | Significantly Higher (331 +/- 66 pg/ml) | Lower (69 +/- 7 pg/ml) | [20] |
| CSF IP-10 Levels | Significantly Higher (118 +/- 16 pg/ml) | Lower (25 +/- 2 pg/ml) | [20] |
Psoriasis
Psoriasis is a chronic skin disorder characterized by keratinocyte hyperproliferation and immune cell infiltration.[21] In psoriatic lesions, keratinocytes are the primary source of MCP-1, which drives the recruitment of monocytes that differentiate into macrophages.[21][22] This interaction between keratinocytes and dermal macrophages is a key element in the pathogenesis of psoriasis.[22] Plasma levels of MCP-1 are significantly increased in psoriatic patients and can be a potential inflammatory marker to assess disease severity and the efficacy of treatments like anti-TNF-α therapy.[23][24][25]
| Parameter | Psoriasis Patients | Healthy Controls | Reference |
| Plasma MCP-1 Levels | Significantly Increased | Lower | [23][24] |
| Cutaneous MCP-1 Expression | Robustly Decremented with anti-TNF-α therapy | Not Applicable | [23][24] |
Experimental Protocols
Quantification of MCP-1 Levels by ELISA
Objective: To measure the concentration of MCP-1 in biological samples such as serum, plasma, urine, or cerebrospinal fluid.
Methodology:
-
Sample Collection and Preparation: Collect blood, urine, or CSF from patients and healthy controls. For serum, allow blood to clot and centrifuge to separate the serum. For plasma, collect blood in tubes containing an anticoagulant and centrifuge. Centrifuge urine to remove particulate matter. Store all samples at -80°C until use.
-
ELISA Procedure:
-
Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites with a blocking buffer.
-
Add prepared standards and samples to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.
-
Wash the plate.
-
Add a substrate for the enzyme (e.g., TMB) and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of MCP-1 in the samples.
References
- 1. MCP-1: Function, regulation, and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CCL2/CCR2 axis in the immunopathogenesis of rheumatoid arthritis: Latest evidence and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting monocyte chemoattractant protein-1 signalling in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Monocyte chemoattractant protein 1 promotes autoimmune injury | springermedicine.com [springermedicine.com]
- 9. youtube.com [youtube.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Chemokine Signaling Pathway Involved in CCL2 Expression in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Chemokines and Chemokine Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The polymorphism of monocyte chemoattractant protein-1 is associated with the renal disease of SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MCP-1 in urine as biomarker of disease activity in Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estimation of monocyte-chemoattractantprotein-1 (Mcp-1) level in patients with lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Raised monocyte chemotactic protein‐1 (MCP‐1)/CCL2 in cerebrospinal fluid of patients with neuropsychiatric lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of MCP-1 by reactive astrocytes in demyelinating multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of MCP-1 (CCL2) and CCR2 in multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression of MCP-1 by Reactive Astrocytes in Demyelinating Multiple Sclerosis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum and CSF levels of MCP-1 and IP-10 in multiple sclerosis patients with acute and stable disease and undergoing immunomodulatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A brief look at the role of monocyte chemoattractant protein-1 (CCL2) in the pathophysiology of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MCP-1 mRNA expression in basal keratinocytes of psoriatic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MCP-1 in psoriatic patients: effect of biological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
Human MCP-1 (CCL2) as a Biomarker for Inflammatory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of MCP-1 in Inflammation
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a small, secreted signaling protein that plays a pivotal role in the initiation and progression of inflammation.[1][2] As a member of the CC chemokine family, its primary function is to recruit and activate monocytes, memory T-cells, and natural killer cells to sites of tissue injury or infection.[3] MCP-1 is produced by a wide variety of cells, including endothelial cells, fibroblasts, epithelial cells, smooth muscle cells, and monocytes/macrophages themselves.[4]
The biological effects of MCP-1 are mediated through its interaction with the C-C chemokine receptor type 2 (CCR2).[3] This binding event triggers a cascade of intracellular signaling pathways, leading to chemotaxis, cellular activation, and the release of other pro-inflammatory mediators.[5] Due to its central role in orchestrating leukocyte recruitment, elevated levels of MCP-1 have been implicated in the pathogenesis of a wide range of chronic inflammatory and autoimmune diseases.[1] Consequently, MCP-1 has emerged as a critical biomarker for diagnosing, monitoring disease activity, and evaluating therapeutic responses in various inflammatory conditions. This guide provides an in-depth overview of MCP-1's signaling, its quantitative levels in disease, and detailed protocols for its detection and analysis.
Data Presentation: Quantitative MCP-1 Levels in Inflammatory Conditions
The concentration of MCP-1 is often significantly elevated in biological fluids of patients with inflammatory diseases compared to healthy individuals. The following tables summarize representative quantitative data from published studies.
Table 1: Human MCP-1 (CCL2) Levels in Serum/Plasma
| Condition | Patient Population | MCP-1 Concentration (pg/mL) | Control (Healthy) Group (pg/mL) | Reference |
| Rheumatoid Arthritis | RA Patients | 8440 ± 2330 | 160 ± 60 | [6] |
| Acute Coronary Syndromes | ACS Patients | Median: 178 (IQR: 128-238) | Median: 157 (IQR: 124-196) | [7] |
| Peripheral Arterial Disease | PAD Patients | 200.87 ± 39.31 | 172.27 ± 38.05 | [8] |
| Ischemic Stroke | IS Patients | Median: 384 (IQR: 370) | Median: 239 (IQR: 126) | [9] |
| Myocardial Infarction | MI Patients | Median: 360 (IQR: 200) | Median: 239 (IQR: 126) | [9] |
| Inflammatory Bowel Disease | Pediatric CD Patients (Stable Remission) | Median: Varies by stage | Not specified directly | [10][11] |
| Periodontal Disease | Chronic Periodontitis Patients | 465.80 | 155.20 | [12] |
| General Adult Population | Male Adults | 387.2 ± 109.0 | N/A | [13] |
| General Adult Population | Female Adults | 360.1 ± 108.8 | N/A | [13] |
Note: Values are presented as mean ± standard error (SE), mean ± standard deviation (SD), or median with interquartile range (IQR) as reported in the cited literature. Concentrations may vary based on the specific assay and patient cohort.
Table 2: this compound (CCL2) Levels in Other Biological Fluids
| Condition | Fluid Type | Patient Population | MCP-1 Concentration | Control (Healthy) Group | Reference |
| Rheumatoid Arthritis | Synovial Fluid | RA Patients | 25.5 ± 8.1 ng/mL | N/A | [6] |
| Osteoarthritis | Synovial Fluid | OA Patients | 0.92 ± 0.08 ng/mL | N/A | [6] |
| Diabetic Nephropathy | Urine | Patients with Macroalbuminuria | 3.3-fold higher than normoalbuminuric | N/A | [14] |
| Diabetic Nephropathy | Urine | Patients with Microalbuminuria | 595.5 ± 638.5 pg/mL | N/A | [15] |
| Diabetic Nephropathy | Urine | Patients with Macroalbuminuria | 457.9 ± 227.8 pg/mL | N/A | [15] |
Signaling Pathway and Experimental Workflows
MCP-1/CCL2 Signaling Pathway
MCP-1 binding to its receptor CCR2 on the surface of immune cells, primarily monocytes, initiates a signaling cascade that is central to the inflammatory response. This activation leads to chemotaxis, cell adhesion, and the production of other inflammatory molecules.
Caption: MCP-1/CCL2 binds to CCR2, activating intracellular signaling pathways.
Experimental Workflow: MCP-1 Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying MCP-1 levels in biological samples. The sandwich ELISA format provides high specificity and sensitivity.
References
- 1. Monocyte chemoattractant protein-1 predicts the development of diabetic nephropathy [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. MCP-1: Function, regulation, and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma monocyte chemoattractant protein 1 is a marker for joint inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced production of monocyte chemoattractant protein-1 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Serum Levels of the MCP-1 Chemokine in Patients With Ischemic Stroke and Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum cytokines MCP-1 and GCS-F as potential biomarkers in pediatric inflammatory bowel disease | PLOS One [journals.plos.org]
- 11. Serum cytokines MCP-1 and GCS-F as potential biomarkers in pediatric inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum levels of monocyte chemoattractant protein-1 in periodontal health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bslonline.org [bslonline.org]
- 14. Urinary monocyte chemoattractant protein-1 (MCP-1) and connective tissue growth factor (CCN2) as prognostic markers for progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
Expression of Human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in Diverse Cell Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical small cytokine belonging to the CC chemokine family. It plays a pivotal role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation, tissue injury, and infection.[1][2] The expression of MCP-1 is tightly regulated in a wide variety of cell types and is induced by numerous stimuli, including inflammatory cytokines, growth factors, and oxidative stress. Dysregulation of MCP-1 expression is implicated in the pathogenesis of a multitude of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and cancer, making it a significant target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of MCP-1 expression across different human cell types, featuring quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Data Presentation: Quantitative Expression of Human MCP-1
The following tables summarize the quantitative expression of this compound at both the protein and mRNA levels in various cell types under different conditions. This data provides a comparative reference for researchers studying MCP-1 expression.
Table 1: MCP-1 Protein Secretion in Human Cell Types
| Cell Type | Condition | MCP-1 Concentration | Reference |
| Immune Cells | |||
| Myelomonocytic Cell Line (HL-60) | Constitutive | 440 - 1400 pg/mL per million cells | |
| Myelomonocytic Cell Line (ML-2) | Constitutive | 440 - 1400 pg/mL per million cells | |
| Myelomonocytic Cell Line (MONO-MAC-6) | Constitutive | 440 - 1400 pg/mL per million cells | |
| Myelomonocytic Cell Line (MUTZ-3) | Constitutive | 440 - 1400 pg/mL per million cells | |
| Myelomonocytic Cell Line (MUTZ-3) | TPA Stimulated (24h) | > 80 ng/mL | |
| Human Osteoclast Precursors (CD14+) | M-CSF treated (1 day) | ~1 ng/mL | [4] |
| Human Osteoclast Precursors (CD14+) | M-CSF treated (7 days) | ~50 ng/mL | [4] |
| Human Monocytes & HUVECs (co-culture) | 5 hours | 7.9 ng/mL | |
| Stromal Cells | |||
| Human Fibroblast Cell Line (MRC-5) | Serum-free medium | Detectable chemotactic activity | [5] |
| Human Vascular Smooth Muscle Cells | MCP-1 (1 ng/mL, 48h) | Two-fold increase in cell number | [6] |
| Endothelial Cells | |||
| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1β stimulated | Increased secretion | |
| Epithelial Cells | |||
| Human Tubular Epithelial Cells | MCP-1 stimulated | IL-6 and ICAM-1 production | [7] |
| Neural Cells | |||
| Human Brain-Derived Progenitor Cells | Undifferentiated | 5.6 ng per million cells | [3] |
| Human Brain-Derived Progenitor Cells | Astrocyte differentiation (3 weeks) | 30-fold increase | [3] |
Table 2: MCP-1 (CCL2) mRNA Expression in Human Cell Types
| Cell Type | Stimulus | Fold Change (vs. Control) | Reference |
| Human Monocytes | LPS (3h) | ~6-fold increase | |
| Human Monocytes | Co-culture with S. thermophilus ST285 (24h) | 24.33 ± 1.44 fold decrease | |
| Human Coronary Artery Endothelial Cells | IL-1β (8h) | Significant increase | |
| Human Renal Proximal Tubule Epithelial Cells (HK-2) | Unilateral Ureteral Obstruction (in vivo model) | Pronounced elevation | [8] |
| Human Astrocytes | TNF-α stimulated | Increased expression | [9] |
| Rat Astrocytes | IL-1β or TNF-α (6h for CCL2) | Significant increase | [10] |
Signaling Pathways Regulating MCP-1 Expression
The expression of MCP-1 is controlled by a complex network of intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are two of the most prominent cascades involved in its regulation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses and is a key driver of MCP-1 gene transcription. Upon stimulation by pro-inflammatory cytokines such as TNF-α and IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific κB sites in the MCP-1 promoter, initiating gene transcription.
References
- 1. kjpp.net [kjpp.net]
- 2. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astrocyte differentiation selectively upregulates CCL2/monocyte chemoattractant protein-1 in cultured human brain-derived progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monocyte Chemotactic Protein-1 (MCP1) Accumulation in Human Osteoclast Precursor Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secretion by human fibroblasts of monocyte chemoattractant protein-1, the product of gene JE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. MCP-1 induces inflammatory activation of human tubular epithelial cells: involvement of the transcription factors, nuclear factor-kappaB and activating protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | ATF4 promotes renal tubulointerstitial fibrosis through hexokinase II-mediated glycolysis [frontiersin.org]
- 9. Astrocyte-Derived CCL2 is Associated with M1 Activation and Recruitment of Cultured Microglial Cells | Semantic Scholar [semanticscholar.org]
- 10. Inflammatory cytokines stimulate the chemokines CCL2/MCP-1 and CCL7/MCP-7 through NFκB and MAPK dependent pathways in rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Conservation of the Human MCP-1 (CCL2) Gene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a critical chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury.[1] Its central role in inflammatory processes has implicated it in a wide array of diseases, including atherosclerosis, rheumatoid arthritis, and cancer.[2][3] Understanding the evolutionary conservation of the human MCP-1 gene is paramount for the development of targeted therapeutics and for elucidating its fundamental biological functions. This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound gene, detailing its genomic organization, protein structure, regulatory elements, and functional conservation across species. Detailed experimental protocols and data visualization are provided to facilitate further research in this area.
Genomic Organization and Synteny
The this compound gene, CCL2, is located on chromosome 17 in the q11.2-q21.1 region, a cluster that contains several other CC chemokines.[1][4] The gene spans approximately 1.9 kilobases and consists of three exons and two introns.[4] This genomic organization is largely conserved across mammalian species, indicating a common ancestral origin. The conservation of gene order, or synteny, in the genomic region surrounding CCL2 further underscores its evolutionary importance.
Sequence Conservation
Protein Sequence Conservation
The mature this compound protein is 76 amino acids long.[4] It exhibits a high degree of sequence conservation across various mammalian species, particularly in its functional domains. The N-terminal region, crucial for receptor binding and activation, and the conserved cysteine residues that form disulfide bonds are highly conserved.[1][5]
| Species | Protein Sequence Identity to this compound (%) |
| Chimpanzee (Pan troglodytes) | 99% |
| Rhesus Macaque (Macaca mulatta) | 96% |
| Dog (Canis lupus familiaris) | 79% |
| Cow (Bos taurus) | 78% |
| Mouse (Mus musculus) | 56% |
| Rat (Rattus norvegicus) | 55% |
Note: Sequence identity percentages are derived from comparative analysis of publicly available protein sequences.
Gene and Promoter Sequence Conservation
The nucleotide sequence of the CCL2 gene, including its exons and introns, also shows significant conservation. More importantly, the regulatory regions, such as the promoter, exhibit conserved elements that are critical for the regulation of CCL2 expression. The mouse and rat CCL2 genes show approximately 75% homology to the human gene.[2] Analysis of the promoter region has identified conserved binding sites for transcription factors such as NF-κB and AP-1, which are essential for the induction of CCL2 expression in response to inflammatory stimuli.[2][6] Specifically, two NF-κB binding sites located at -2639 to -2630 and -2612 to -2603 in the human promoter are crucial for its response to IL-1 and TNFα.[2]
Structural and Functional Conservation
The three-dimensional structure of MCP-1 is characterized by a "Greek key" motif, a feature common to chemokines, which is stabilized by disulfide bonds.[1] This structural fold is highly conserved and is essential for its function. The primary function of MCP-1 is to act as a chemoattractant for monocytes and other immune cells by binding to its cognate receptor, CCR2.[5][7] This interaction triggers a signaling cascade that leads to cell migration. The functional conservation of MCP-1 is evident in cross-species studies, where this compound can induce chemotaxis of monocytes from other mammalian species, albeit with varying efficiency.
Signaling Pathway
The binding of MCP-1 to its G protein-coupled receptor, CCR2, initiates a complex intracellular signaling cascade. This process is fundamental to its chemoattractant function and is highly conserved. Upon ligand binding, CCR2 couples to heterotrimeric G proteins of the Gαi subfamily.[8][9] This leads to the dissociation of the G protein subunits and the activation of downstream effector molecules, primarily Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) pathways.[4][10] These pathways ultimately converge on the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration.[11]
Experimental Protocols
Comparative Sequence Analysis Workflow
This workflow outlines the steps to identify and compare orthologous sequences of the CCL2 gene.
Protocol for Multiple Sequence Alignment using ClustalW:
-
Prepare Input File: Create a text file containing the FASTA-formatted sequences of the human CCL2 protein and its orthologs.
-
Access ClustalW: Use a web-based version of ClustalW or a locally installed program.
-
Upload Sequences: Paste the sequences into the input box or upload the text file.
-
Set Parameters: For protein alignment, the default parameters (e.g., Gonnet weight matrix, gap opening penalty of 10, gap extension penalty of 0.2) are generally suitable for initial analysis.
-
Execute Alignment: Run the ClustalW program.
-
Analyze Output: The output will show the aligned sequences, with conserved residues highlighted. A percent identity matrix can also be generated.[12][13][14][15]
Phylogenetic Analysis using MEGA
Molecular Evolutionary Genetics Analysis (MEGA) is a powerful tool for constructing phylogenetic trees.[1][3][16][17][18]
Protocol:
-
Data Alignment: Align the orthologous CCL2 gene or protein sequences using the built-in ClustalW or MUSCLE aligner in MEGA.
-
Model Selection: Use the "Find Best DNA/Protein Model" feature in MEGA to determine the most appropriate substitution model for your data (e.g., JTT for proteins, GTR for nucleotides).
-
Tree Building:
-
Select the desired method for tree construction (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).
-
Choose the selected substitution model and other parameters (e.g., bootstrap replications for statistical support).
-
-
Tree Visualization: MEGA provides various options for visualizing and editing the resulting phylogenetic tree.
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of MCP-1 to induce cell migration.
Protocol:
-
Cell Preparation: Culture a monocytic cell line (e.g., THP-1) and resuspend the cells in serum-free medium.
-
Assay Setup:
-
Add serum-free medium containing different concentrations of MCP-1 to the lower wells of a Boyden chamber plate.
-
Place a porous membrane (e.g., 5 µm pore size) over the lower wells.
-
Add the cell suspension to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 2-4 hours) to allow for cell migration.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance, or count the migrated cells under a microscope.
-
Identification of Conserved Non-Coding Elements
Conserved non-coding elements (CNEs), such as enhancers and promoters, can be identified through comparative genomic approaches.
Protocol:
-
Genomic Sequence Retrieval: Obtain the genomic sequences of the CCL2 locus, including upstream and downstream regions, from different species.
-
Pairwise or Multiple Genome Alignment: Use tools like VISTA or MULAN to align the genomic regions.[19] These tools can identify conserved non-coding sequences.
-
Transcription Factor Binding Site Prediction: Utilize software like TFBSfinder or the JASPAR database to scan the identified CNEs for conserved transcription factor binding sites.
Conclusion
The this compound gene and its protein product are highly conserved throughout mammalian evolution, reflecting their crucial and conserved role in the inflammatory response. The conservation of its genomic organization, sequence, structure, and signaling pathways highlights its importance as a therapeutic target. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the evolutionary and functional aspects of MCP-1, paving the way for the development of novel diagnostics and therapeutics for a range of inflammatory diseases.
References
- 1. Constructing Phylogenetic Tree using MEGA Software [biob.in]
- 2. Targeting chemokine (C-C motif) ligand 2 (CCL2) as an example of translation of cancer molecular biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. CCL2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective G protein coupling by C-C chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCL2 C-C motif chemokine ligand 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Cytoskeletal Reorganization by G Protein-Coupled Receptors Is Dependent on Phosphoinositide 3-Kinase γ, a Rac Guanosine Exchange Factor, and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CLUSTAL 2.1 Multiple Sequence Alignments [genome.jp]
- 13. Multiple sequence alignment with the Clustal series of programs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aligning Multiple Sequences with CLUSTAL W (Procedure) : Bioinformatics Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. scribd.com [scribd.com]
- 16. Instructional Videos [megasoftware.net]
- 17. Construction of Phylogenetic Tree using MEGA | CoLab [colab.ws]
- 18. youtube.com [youtube.com]
- 19. bitesizebio.com [bitesizebio.com]
A Technical Guide to the Structural Domains and Function of Human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical small cytokine belonging to the CC chemokine family. It plays a pivotal role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation, injury, and infection.[1] The function of MCP-1 is intricately linked to its structure, which facilitates its interaction with its primary receptor, CCR2, and subsequent activation of downstream signaling cascades. This technical guide provides an in-depth exploration of the structural domains of human MCP-1, its multifaceted functions, and the experimental methodologies used to investigate its activity. A comprehensive understanding of MCP-1's structure-function relationship is paramount for the development of targeted therapeutics for a myriad of inflammatory and autoimmune diseases, as well as cancer.
Structural Domains of this compound
This compound is a single polypeptide chain of 76 amino acids with a molecular weight of approximately 8.7 kDa.[2] Its three-dimensional structure is characterized by a flexible N-terminal domain, a central region composed of three anti-parallel β-pleated sheets, and a C-terminal α-helix. This conserved structural motif is stabilized by two crucial disulfide bonds.
-
N-Terminal Domain: This region is critical for receptor activation.[1] Site-directed mutagenesis studies have revealed that specific residues within the N-terminus are essential for triggering the conformational changes in CCR2 that lead to intracellular signaling.
-
β-Pleated Sheets: The three anti-parallel β-pleated sheets form the core of the protein, providing a scaffold for the presentation of receptor-binding epitopes.
-
C-Terminal α-Helix: The C-terminal α-helix packs against the β-sheet core, contributing to the overall stability of the protein.
MCP-1 can exist as both a monomer and a homodimer. Dimerization is thought to be important for its in vivo activity and for the generation of a chemotactic gradient.
Functional Roles of MCP-1
The primary function of MCP-1 is to act as a potent chemoattractant for monocytic cells. By binding to its G protein-coupled receptor, CCR2, on the surface of these cells, MCP-1 initiates a signaling cascade that leads to directed cell migration. This process is fundamental to the inflammatory response, where monocytes are recruited to sites of tissue damage or infection and differentiate into macrophages.
Beyond its role in inflammation, MCP-1 is implicated in a wide range of physiological and pathological processes, including:
-
Immune Response: MCP-1 modulates the function of various immune cells and influences the polarization of T-helper cells.
-
Angiogenesis: It can promote the formation of new blood vessels.
-
Fibrosis: MCP-1 contributes to the development of fibrotic diseases in various organs.
-
Cancer: It can promote tumor growth and metastasis by recruiting tumor-associated macrophages and promoting angiogenesis within the tumor microenvironment.
Quantitative Data
The interaction between MCP-1 and its receptor CCR2, and the levels of MCP-1 in various disease states, have been quantified in numerous studies. This data is crucial for understanding the protein's potency and its potential as a biomarker.
| Parameter | Value | Disease/Condition | Source |
| Binding Affinity (Kd) of MCP-1 for CCR2 | ~35 pM | In vitro binding assay | |
| MCP-1 Concentration in Synovial Fluid | 25.5 ± 8.1 ng/mL | Rheumatoid Arthritis | [3] |
| MCP-1 Concentration in Synovial Fluid | 0.92 ± 0.08 ng/mL | Osteoarthritis | [3] |
| MCP-1 Concentration in Cerebrospinal Fluid (Acute MS) | 468 ± 18 pg/mL | Multiple Sclerosis | [4] |
| MCP-1 Concentration in Cerebrospinal Fluid (Stable MS) | 857 ± 104 pg/mL | Multiple Sclerosis | [4] |
| Plasma MCP-1 Concentration (with PAD) | 200.87 ± 39.31 pg/mL | Atherosclerotic Peripheral Artery Disease | [5] |
| Plasma MCP-1 Concentration (without PAD) | 172.27 ± 38.05 pg/mL | Atherosclerotic Peripheral Artery Disease | [5] |
| Mean Plasma MCP-1 Levels (with PAD) | 468.7 pg/mL | Atherosclerosis | [6] |
| Mean Plasma MCP-1 Levels (without PAD) | 416.5 pg/mL | Atherosclerosis | [6] |
MCP-1 Signaling Pathways
Upon binding of MCP-1 to CCR2, a conformational change in the receptor initiates a cascade of intracellular signaling events. The primary signaling pathways activated by MCP-1 include the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. These pathways ultimately lead to the cellular responses of chemotaxis, proliferation, and cytokine production.
MCP-1/CCR2 Signaling Overview
Caption: Overview of MCP-1 induced signaling.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in cytokine-mediated cellular responses.
References
- 1. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human CCL2 (MCP-1) Recombinant Protein (PHC1011) [thermofisher.com]
- 3. Enhanced production of monocyte chemoattractant protein-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum and CSF levels of MCP-1 and IP-10 in multiple sclerosis patients with acute and stable disease and undergoing immunomodulatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association between Plasma Monocyte Chemoattractant Protein-1 Levels and the Extent of Atherosclerotic Peripheral Artery Disease [jstage.jst.go.jp]
- 6. Plasma MCP-1 level and risk for peripheral arterial disease and incident coronary heart disease: Atherosclerosis Risk in Communities study - PubMed [pubmed.ncbi.nlm.nih.gov]
HUMAN MCP-1 isoforms and their biological activity
An In-depth Technical Guide to Human MCP-1 Isoforms and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical chemokine that plays a pivotal role in the orchestration of inflammatory responses.[1][2] It is a key mediator in the recruitment of monocytes, memory T lymphocytes, and natural killer cells to sites of inflammation and injury.[3][4] MCP-1 exerts its biological effects primarily through its interaction with the C-C chemokine receptor type 2 (CCR2).[2][3] The expression and activity of MCP-1 are implicated in a wide array of pathological conditions, including atherosclerosis, renal fibrosis, rheumatoid arthritis, and cancer, making it a significant target for therapeutic intervention.[2][4][5] This document provides a comprehensive overview of this compound isoforms, their distinct biological activities, the signaling pathways they trigger, and the experimental protocols used for their study.
This compound (CCL2) Isoforms
This compound is encoded by the CCL2 gene located on chromosome 17q12.[5][6] The initial transcript is a precursor protein of 99 amino acids, which includes a 23-amino acid hydrophobic signal peptide.[5][7] Cleavage of this signal peptide yields the mature, 76-amino acid polypeptide.[2][7][8]
The term "isoforms" for MCP-1 primarily refers to variations arising from post-translational modifications, particularly O-linked glycosylation, rather than from alternative splicing.[2][7] This glycosylation results in heterogeneity in molecular mass.[7] For instance, two forms have been identified: a 9 kD isoform and a more heavily glycosylated 13 kD isoform.[9] The presence of sialic acid and the disaccharide galactose-β1-3D-N-acetylgalactosamine on the larger isoform has been confirmed through lectin blotting.[9] While glycosylation can slightly reduce the chemoattractant efficacy, both forms remain biologically active.[2]
The N-terminal region of the protein is critical for its biological function, and any loss of residues in this segment can lead to a reduction or complete loss of activity.[4]
Table 1: Molecular Characteristics of this compound/CCL2
| Property | Description | Reference(s) |
| Gene Name | CCL2 | [5] |
| Chromosome Location | 17q12 | [5][6] |
| Precursor Protein | 99 amino acids | [5][7] |
| Mature Protein | 76 amino acids | [7][8][10] |
| Molecular Weight (Calculated, non-glycosylated) | ~8.6 - 8.7 kDa | [7][8][10] |
| Molecular Weight (Glycosylated forms) | ~13 kDa | [1][9] |
| Primary Receptor | CCR2 | [2][3][4] |
| Other Family Members | MCP-2 (CCL8), MCP-3 (CCL7), MCP-4 (CCL13) | [1][7] |
Biological Activity and Functions
MCP-1 is a potent chemoattractant and activator for a specific subset of leukocytes. Its functions are central to innate and adaptive immunity and are implicated in the pathogenesis of numerous inflammatory diseases.
-
Chemotaxis : The primary function of MCP-1 is to induce the directed migration (chemotaxis) of monocytes, macrophages, memory T cells, and natural killer (NK) cells.[3][4][10] It does not, however, attract neutrophils or eosinophils.[5][10] This targeted recruitment is fundamental to the inflammatory response, bringing key immune cells to sites of infection or tissue damage.
-
Immune Cell Activation : Upon binding to its receptor CCR2, MCP-1 activates monocytes and macrophages.[3] This activation leads to the downstream secretion of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), amplifying the inflammatory cascade.[3]
-
T-Cell Polarization : MCP-1 can influence the differentiation of T-helper cells. It has been shown to act as a regulator in the polarization of Th0 cells towards a Th2 phenotype, which is involved in humoral immunity and allergic responses.[2]
-
Angiogenesis : MCP-1 has pro-angiogenic properties, meaning it can stimulate the formation of new blood vessels.[11] This activity is mediated, at least in part, by a novel transcription factor known as MCP-1-induced protein (MCPIP).[11]
-
Fibrosis : In chronic inflammatory settings, MCP-1 contributes to the development of fibrosis. It recruits monocytes and macrophages and stimulates interstitial fibroblasts, which promotes the deposition of extracellular matrix proteins, leading to tissue scarring, particularly in the kidneys.[3]
Table 2: Summary of MCP-1 Biological Activity
| Activity | Target Cells | Downstream Effect | Reference(s) |
| Chemotaxis | Monocytes, Macrophages, Memory T-cells, Basophils, NK cells | Recruitment to inflammatory sites | [3][4][5][10] |
| Cell Activation | Monocytes, Macrophages | Secretion of IL-1, IL-6, TNF-α | [3] |
| Immune Regulation | T-helper cells (Th0) | Polarization towards Th2 phenotype | [2] |
| Angiogenesis | Endothelial cells | Induction of capillary-like tube formation via MCPIP | [11] |
| Fibrosis | Fibroblasts | Upregulation of TGF-β, deposition of extracellular matrix | [3] |
MCP-1 Signaling Pathway
MCP-1 initiates intracellular signaling by binding to its primary receptor, CCR2, a seven-transmembrane G protein-coupled receptor (GPCR).[2][3][12] This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric Gαi proteins.[12][13] The dissociation of the G protein subunits initiates multiple downstream cascades that are essential for mediating the cellular response to MCP-1.
Key signaling pathways activated by MCP-1 include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways : MCP-1 stimulates several MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2) and the stress-activated protein kinases (SAPK/JNK and p38).[13] These pathways are crucial for cell migration and gene expression.
-
Phosphoinositide 3-Kinase (PI3K) : The PI3K pathway is involved in MCP-1-mediated cell survival, proliferation, and chemotaxis.[12]
-
Protein Kinase C (PKC) : PKC is another key mediator in the MCP-1 signaling cascade, contributing to the activation of downstream effectors.[12]
The coordinated action of these distinct signaling pathways is required to produce a full biological response to MCP-1, such as monocyte chemotaxis and transendothelial migration.[13]
Caption: MCP-1 signaling cascade via the CCR2 receptor.
Experimental Protocols & Workflows
Studying MCP-1 involves a variety of molecular and cellular biology techniques. Below are methodologies for key experiments cited in the literature.
Quantification of MCP-1 Protein by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying MCP-1 levels in biological fluids like plasma or cell culture supernatants.[6][14]
Methodology:
-
Sample Collection & Preparation : Collect peripheral blood in sodium heparin tubes. Centrifuge at low speed to separate plasma. Store plasma samples at -80°C until analysis.[6]
-
Assay Procedure : Use a commercial ELISA kit (e.g., Quantikine® Human CCL2/MCP-1 Immunoassay) and follow the manufacturer's protocol.[14]
-
Plate Coating : A microplate pre-coated with a monoclonal antibody specific for this compound is used.
-
Incubation : Add standards and samples to the wells and incubate to allow MCP-1 to bind to the immobilized antibody.
-
Detection : After washing, add an enzyme-linked polyclonal antibody specific for MCP-1. This "sandwiches" the MCP-1 antigen.
-
Substrate Addition : Wash away unbound antibody-enzyme conjugate and add a substrate solution. The enzyme catalyzes a color change.
-
Measurement : Stop the reaction and measure the optical density at a specific wavelength (e.g., 450 nm) using a microplate reader.[6]
-
Quantification : Generate a standard curve from the standards and use it to determine the concentration of MCP-1 in the samples.
Caption: Standard workflow for MCP-1 quantification by ELISA.
Monocyte Chemotaxis Assay
This assay measures the ability of MCP-1 to induce migration of monocytic cells. The Boyden chamber or Transwell assay is a common setup.
Methodology:
-
Cell Preparation : Culture a monocytic cell line (e.g., MonoMac6 or THP-1) or isolate primary human monocytes. Resuspend cells in serum-free media.
-
Chamber Setup : Use a Transwell insert with a porous membrane (e.g., 5-8 µm pores).
-
Loading : Add the chemoattractant (recombinant this compound at various concentrations, typically 10-100 ng/mL) to the lower chamber.[10] Add a control medium (without MCP-1) to other wells.
-
Cell Seeding : Add the monocyte suspension to the upper chamber (the Transwell insert).
-
Incubation : Incubate the plate for a period (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow cells to migrate through the membrane towards the chemoattractant.
-
Cell Staining & Counting : Remove non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantification : Count the number of migrated cells in several fields of view using a microscope. Compare the cell counts in MCP-1-treated wells to the control wells.
Caption: Workflow for a Transwell monocyte chemotaxis assay.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in response to stimuli like MCP-1.[11]
Methodology:
-
Plate Coating : Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding : Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated surface.
-
Treatment : Treat the cells with recombinant this compound (e.g., 100 ng/mL) or a control vehicle.[11]
-
Incubation : Incubate the plate for 6-24 hours at 37°C.
-
Visualization : Observe the formation of tube-like structures (a network of interconnected cells) using a phase-contrast microscope.
-
Quantification : Capture images and quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, or number of branches using image analysis software (e.g., ImageJ).
Caption: Workflow for an in vitro angiogenesis tube formation assay.
Conclusion
This compound/CCL2 is a pleiotropic chemokine whose biological activity extends from orchestrating leukocyte trafficking to modulating angiogenesis and fibrosis. The existence of glycosylated isoforms adds a layer of complexity to its function. Given its central role in the pathogenesis of a multitude of inflammatory diseases, the MCP-1/CCR2 axis remains a highly attractive target for the development of novel therapeutics. A thorough understanding of its isoforms, signaling pathways, and biological functions, facilitated by the robust experimental protocols detailed herein, is essential for researchers and drug developers aiming to modulate its activity for clinical benefit.
References
- 1. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCP-1: Function, regulation, and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Role of MCP-1 as an inflammatory biomarker in nephropathy [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. Association study of MCP-1 promoter polymorphisms with the susceptibility and progression of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. prospecbio.com [prospecbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. Monocyte Chemotactic Protein (MCP)-1 Promotes Angiogenesis via a Novel Transcription Factor, MCP-1-induced Protein (MCPIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal transduction involved in MCP-1-mediated monocytic transendothelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Human MCP-1 ELISA Kit with Serum Samples
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals for the quantitative measurement of human Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Human MCP-1/CCL2 is a key chemokine that regulates the migration and infiltration of monocytes, memory T-lymphocytes, and natural killer (NK) cells.[1][2] It plays a crucial role in the pathogenesis of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and cancer.[1][3] The accurate quantification of MCP-1 in serum is therefore a valuable tool for studying disease mechanisms and for the development of novel therapeutics. This document provides a detailed protocol for a typical this compound ELISA kit. Note that specific details may vary between manufacturers, and it is essential to consult the kit-specific manual.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for this compound. Standards and samples are pipetted into the wells, and any MCP-1 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for this compound is added to the wells. Following a wash to remove any unbound antibody-biotin reagent, a streptavidin-horseradish peroxidase (HRP) conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of MCP-1 bound in the initial step. The color development is stopped, and the intensity of the color is measured.[2][4]
Materials and Reagents
While specific components may vary, a typical kit includes:
| Component | Quantity (96-well plate) | Storage |
| Microplate pre-coated with anti-human MCP-1 antibody | 12 strips x 8 wells | 2-8°C |
| Lyophilized this compound Standard | 1-2 vials | -20°C or -80°C after reconstitution |
| Biotin-conjugated anti-human MCP-1 antibody | 1 vial | 2-8°C |
| Streptavidin-HRP Conjugate | 1 vial | 2-8°C |
| Assay Diluent/Sample Diluent | 1-2 bottles | 2-8°C |
| Wash Buffer Concentrate (20X or 25X) | 1 bottle | 2-8°C |
| TMB Substrate Solution | 1 bottle | 2-8°C, protected from light |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealers | 2-4 adhesive strips | Room Temperature |
Materials Required but Not Provided:
-
Precision pipettes and pipette tips
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm (with 550 nm or 570 nm correction if available)[3][5]
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Absorbent paper
Experimental Protocols
Reagent Preparation
-
Wash Buffer: If provided as a concentrate, dilute with deionized or distilled water to the working concentration as indicated in the kit manual.
-
This compound Standard: Reconstitute the lyophilized standard with the volume of Assay Diluent specified in the manual to create a stock solution.[4] Allow it to dissolve for at least 15 minutes with gentle mixing.[3]
-
Standard Curve Preparation: Prepare a serial dilution of the reconstituted standard in Assay Diluent. A typical standard curve may range from 2000 pg/mL down to 31.25 pg/mL, plus a zero standard (Assay Diluent only).[3] All standards should be prepared in duplicate.
-
Biotin-conjugated Antibody and Streptavidin-HRP: Prepare working solutions by diluting the concentrated reagents in the appropriate diluent as per the kit instructions. Prepare only the amount needed for the experiment.
Serum Sample Preparation
-
Collection: Collect whole blood using a serum separator tube (SST).
-
Clotting: Allow the blood to clot for 30 minutes at room temperature.
-
Centrifugation: Centrifuge for 15 minutes at approximately 1000 x g.
-
Aspiration: Carefully aspirate the serum and transfer it to a clean tube.
-
Storage: Assay immediately or aliquot and store samples at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]
-
Dilution: Before the assay, bring samples to room temperature. Serum samples may require dilution in Assay Diluent. The dilution factor will depend on the expected MCP-1 concentration. A common starting dilution is 1:2 or undiluted, but this may need to be optimized.
Assay Procedure
The following is a generalized procedure. Incubation times and volumes may vary between kits.
-
Add Assay Diluent (for serum/plasma samples): Some protocols require adding 50 µL of Assay Diluent to each well before adding standards and samples.[3]
-
Add Standards and Samples: Add 50 µL or 100 µL of each standard and diluted serum sample to the appropriate wells in duplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for 1-2.5 hours at room temperature (or as specified, e.g., overnight at 4°C).[3][6]
-
Washing: Aspirate or decant the contents of each well and wash the plate 3-4 times with Wash Buffer. After the final wash, invert the plate and blot it against clean absorbent paper.[3]
-
Add Detection Antibody: Add 100 µL of the working solution of biotin-conjugated antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.[3]
-
Washing: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the working solution of Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate for 30-45 minutes at room temperature. Protect from light.[3][6]
-
Washing: Repeat the wash step, sometimes with an increased number of washes (e.g., 5 times).[3]
-
Add TMB Substrate: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[3][6]
-
Stop Reaction: Add 50 µL or 100 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
Read Absorbance: Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm. If available, use a wavelength correction of 550 nm or 570 nm.[3][5]
Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract Blank: Subtract the mean absorbance of the zero standard from all other standards and samples.
-
Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[3]
-
Calculate Sample Concentrations: Interpolate the MCP-1 concentration for each sample from the standard curve using their mean absorbance values.
-
Apply Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the actual MCP-1 concentration in the original serum sample.
Data Presentation
Table 1: Representative this compound Standard Curve Data
| MCP-1 Conc. (pg/mL) | Mean OD (450 nm) | Corrected OD (450 nm) |
| 2000 | 2.586 | 2.511 |
| 1000 | 1.834 | 1.759 |
| 500 | 1.152 | 1.077 |
| 250 | 0.689 | 0.614 |
| 125 | 0.412 | 0.337 |
| 62.5 | 0.245 | 0.170 |
| 31.25 | 0.163 | 0.088 |
| 0 | 0.075 | 0.000 |
Note: Data are for demonstration purposes only. A new standard curve must be generated for each assay.
Table 2: Typical Assay Performance Characteristics
| Parameter | Specification |
| Sensitivity | < 10 pg/mL |
| Assay Range | 31.2 - 2000 pg/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 10% |
| Specificity | Natural and recombinant this compound |
Note: Performance characteristics can vary between different ELISA kits. Refer to the manufacturer's datasheet for specific details.
Visualizations
Caption: Experimental workflow for the this compound ELISA.
Caption: Simplified MCP-1 (CCL2)/CCR2 signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Detection of Human MCP-1 in Cell Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine Ligand 2 (CCL2), is a key chemokine involved in regulating the migration and infiltration of monocytes, memory T cells, and dendritic cells to sites of inflammation.[1] It is secreted by a variety of cell types, including monocytes, macrophages, endothelial cells, and fibroblasts, in response to inflammatory stimuli like IL-6, TNF-α, and IL-1β.[2][3] Elevated levels of MCP-1 are associated with the pathogenesis of numerous inflammatory diseases, making it a critical biomarker in immunological and cancer research.[4] Accurate quantification of MCP-1 in cell culture supernatants is essential for understanding its role in cellular responses and for the development of novel therapeutics. This document provides detailed protocols and data for the detection of human MCP-1 using the Enzyme-Linked Immunosorbent Assay (ELISA) method.
MCP-1 Signaling Pathway
MCP-1 exerts its biological effects by binding to its primary receptor, CCR2.[5] This interaction initiates a cascade of intracellular signaling events that are crucial for monocyte chemotaxis, cellular growth, differentiation, and survival.[6] Key signaling pathways activated upon MCP-1 binding to CCR2 include the JAK/STAT, MAPK, and PI3K/Akt pathways.[6][7] Activation of these pathways leads to the transcription of various genes involved in inflammation and immune responses.[7][8]
Data Presentation: Comparison of this compound ELISA Kits
Several commercially available ELISA kits can be used to quantify this compound in cell culture supernatants. The choice of kit may depend on the required sensitivity, assay range, and sample volume. Below is a summary of specifications from various manufacturers.
| Feature | Kit Vendor A (e.g., R&D Systems Quantikine) | Kit Vendor B (e.g., Thermo Fisher Scientific)[9] | Kit Vendor C (e.g., Abcam SimpleStep) | Kit Vendor D (e.g., Invitrogen)[10] |
| Assay Type | Solid Phase Sandwich ELISA | Solid Phase Sandwich ELISA | Sandwich ELISA | Solid Phase Sandwich ELISA |
| Sample Type | Cell Culture Supernatants | Cell Culture Supernatants | Cell Culture Supernatants | Cell Culture Supernatants |
| Required Volume | 200 µL | 50 µL | Not specified, but typically 50-100 µL | 20 µL |
| Assay Range | 31.2 - 2,000 pg/mL | Up to 1,000 pg/mL | 4.7 - 300 pg/mL | 15.6 - 1,000 pg/mL |
| Sensitivity | 10 pg/mL | Not explicitly stated, inferred from range | 1.26 pg/mL | 2.3 pg/mL |
| Assay Time | 3.5 - 4.5 hours | ~3.5 hours | 1.5 hours | ~2 hours 10 minutes |
| Specificity | Natural and recombinant this compound | Natural and recombinant this compound | This compound | Natural and recombinant this compound |
Experimental Protocols
A. Sample Preparation: Cell Culture Supernatants
Proper sample handling is crucial for accurate results.
-
Collect cell culture supernatants by centrifugation to remove cells and debris (e.g., 1000 x g for 20 minutes at 2-8°C).[11][12]
-
Aliquot the cleared supernatant into clean, sterile tubes.
-
Samples can be assayed immediately or stored at -20°C or -80°C for long-term storage.[3][9]
-
Before use, bring samples to room temperature gradually and mix gently by inverting the tube.[9]
-
If the expected MCP-1 concentration is high, samples may need to be diluted with the cell culture medium used for the experiment.[9]
B. Protocol: Sandwich ELISA for this compound
This protocol is a generalized procedure based on common sandwich ELISA principles. Always refer to the specific manufacturer's instructions provided with your ELISA kit.
Materials:
-
This compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, buffers, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable micropipettes and disposable tips
-
Deionized or distilled water
-
Wash bottle, manifold dispenser, or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards, wash buffer, and detection antibody according to the kit's manual. It is recommended to run all standards and samples in duplicate.
-
Standard and Sample Addition: Add the appropriate volume of standards and cell culture supernatant samples to the designated wells of the pre-coated microplate. The required volume can range from 20 µL to 200 µL depending on the kit.[9][10]
-
Incubation 1 (Capture): Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at room temperature).[9] This allows the MCP-1 in the sample to bind to the capture antibody coated on the plate.
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with the prepared Wash Buffer.[9] After the final wash, remove any remaining buffer by inverting the plate and blotting it against clean absorbent paper. Complete removal of liquid at each step is essential for good performance.
-
Detection Antibody Addition: Add the diluted detection antibody to each well.
-
Incubation 2 (Detection): Cover the plate with a new sealer and incubate (e.g., 1 hour at room temperature).[9] The detection antibody will bind to the captured MCP-1, forming a "sandwich."
-
Washing: Repeat the wash step as described in step 4.
-
Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.[9]
-
Incubation 3 (Conjugate Binding): Cover the plate and incubate (e.g., 20-30 minutes at room temperature).[9]
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well.[9] This will initiate a color change in proportion to the amount of MCP-1 present. Incubate in the dark for a specified time (e.g., 20 minutes at room temperature).[9]
-
Stop Reaction: Add the Stop Solution to each well.[9] This will terminate the reaction and typically changes the color of the solution (e.g., from blue to yellow).
-
Read Plate: Immediately measure the optical density (OD) of each well using a microplate reader set to 450 nm. It is often recommended to also measure at a reference wavelength (e.g., 550 nm or 620 nm) to correct for optical imperfections in the plate.[9][13]
-
Data Analysis: Calculate the average OD for each set of duplicate standards and samples. Create a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the concentration of MCP-1 in your samples.
Other Detection Methods
While ELISA is the most common method for quantifying MCP-1, other techniques are also available.
-
Luminex Multiplex Assays: These bead-based assays allow for the simultaneous quantification of multiple analytes, including MCP-1, from a small sample volume (<50 µL).[14] This high-throughput method is ideal for studying the complex interplay of various cytokines and chemokines in cell culture supernatants.[2]
-
Western Blotting: This technique can be used for the qualitative or semi-quantitative detection of MCP-1. It is useful for verifying the presence of the protein and observing different forms, such as glycosylated variants, which may have a slightly higher molecular weight.[4]
Troubleshooting
For common ELISA issues such as high background, weak signal, or high variability, always consult the troubleshooting section of your specific kit manual. Potential causes often include improper washing, incorrect reagent dilutions, insufficient incubation times, or contaminated reagents.[15]
References
- 1. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCP-1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. biovendor.com [biovendor.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound ELISA Kit (BMS281) - Invitrogen [thermofisher.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. rndsystems.com [rndsystems.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Quantitative Measurement of Human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine Ligand 2 (CCL2), is a key chemokine that regulates the migration and infiltration of monocytes, memory T lymphocytes, and natural killer cells.[1][2][3] It plays a crucial role in inflammatory and immune responses.[4][5] MCP-1 is implicated in the pathogenesis of various diseases, including atherosclerosis, rheumatoid arthritis, and nephropathy, making it a significant biomarker in drug development and clinical research.[2][5] This document provides detailed protocols and application notes for the quantitative measurement of human MCP-1 in plasma samples using the enzyme-linked immunosorbent assay (ELISA) technique.
MCP-1 Signaling Pathway
MCP-1 exerts its biological effects by binding to its primary receptor, CCR2, a G protein-coupled receptor.[1][2] This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, cellular activation, and inflammatory responses.[1][6][7] Key downstream pathways include the activation of phosphoinositide-3-kinase (PI3K), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs) such as ERK1/2.[6][7] The activation of these pathways ultimately results in the recruitment of inflammatory cells to the site of inflammation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Role of MCP-1 as an inflammatory biomarker in nephropathy [frontiersin.org]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound ELISA Kit Elisa Kit KE00277 | Proteintech [ptglab.com]
- 6. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction involved in MCP-1-mediated monocytic transendothelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Human MCP-1/CCL2 in Tissue Sections
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine Ligand 2 (CCL2), is a key member of the C-C chemokine family.[1] It plays a crucial role in regulating the migration and infiltration of monocytes, macrophages, memory T-lymphocytes, and natural killer cells.[1] MCP-1 is secreted by a variety of cell types, including endothelial, epithelial, and smooth muscle cells, in response to inflammatory stimuli.[1][2] The protein exerts its effects by binding to the G-protein-coupled receptor, CCR2.[2][3] Upregulated expression of MCP-1 is implicated in the pathogenesis of numerous diseases characterized by monocytic infiltrates, such as atherosclerosis, rheumatoid arthritis, psoriasis, and cancer, making it a significant biomarker and potential therapeutic target.[4][5] Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of MCP-1 protein within the cytoarchitecture of tissues.
MCP-1/CCL2 Signaling Pathway
MCP-1/CCL2 initiates intracellular signaling by binding to its primary receptor, CCR2.[3] This interaction activates G-proteins, which in turn trigger multiple downstream signaling cascades.[6] Key pathways include the extracellular signal-related kinases (ERK1/ERK2) and stress-activated protein kinases (SAPK/JNK), which are crucial for mediating cellular responses.[6] This signaling cascade ultimately leads to chemotaxis, the directed migration of immune cells to sites of inflammation.[3] Furthermore, MCP-1 signaling induces the expression of adhesion molecules and the secretion of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α), amplifying the inflammatory response.[3]
Experimental Protocols
This section provides a detailed protocol for the detection of human MCP-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using chromogenic immunohistochemistry.
Protocol Optimization and Data Summary
The success of IHC staining for MCP-1 is dependent on several critical parameters that often require optimization. Key variables include the choice of primary antibody, antigen retrieval method, and antibody concentrations. The optimal conditions are dependent on the specific antibody, tissue type, and fixation method used.[7]
| Parameter | Recommended Starting Conditions & Notes |
| Tissue Fixation | 10% Neutral Buffered Formalin (NBF) for 18-24 hours. |
| Positive Control Tissue | Tissues with known inflammation, such as atherosclerotic plaques or samples from Crohn's disease, are suitable positive controls.[4] Non-inflamed tissue can serve as a negative control.[8] |
| Primary Antibody | Use a monoclonal or polyclonal antibody validated for IHC in human tissues. |
| Primary Antibody Conc. | Typically 5-15 µg/mL. Titrate to determine the optimal concentration. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) is most common and generally more effective than Proteolysis-Induced Epitope Retrieval (PIER).[9] |
| HIER Buffer | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (1 mM EDTA, pH 9.0).[7][9] High pH buffers are often widely applicable.[7] |
| HIER Heating | 95-100°C for 10-20 minutes in a microwave, pressure cooker, or water bath.[7][10] |
| Detection System | Polymer-based HRP systems or Biotin/Avidin-based systems (e.g., SABC/ABC).[11][12] |
| Chromogen | 3,3'-Diaminobenzidine (DAB) is commonly used with HRP, producing a stable brown precipitate.[13] |
Detailed Immunohistochemistry Workflow
The following protocol outlines the step-by-step procedure for staining MCP-1 in FFPE tissue sections.
Reagents and Materials
-
FFPE human tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrogen Peroxide (3% H₂O₂)
-
Blocking Buffer (e.g., 10% Normal Goat Serum or 1% BSA in PBS)
-
Primary Antibody: Anti-Human MCP-1/CCL2 antibody
-
Biotinylated Secondary Antibody (e.g., Goat anti-Mouse/Rabbit IgG)
-
Streptavidin-HRP or equivalent polymer-based detection reagent
-
DAB Chromogen Kit
-
Hematoxylin
-
Mounting Medium (permanent, xylene-based)
-
Coplin jars, humidified chamber, microscope
Procedure
-
Deparaffinization and Rehydration a. Immerse slides in xylene, 2 times for 5 minutes each.[10] b. Transfer slides through a graded series of alcohol: 100% ethanol (2x, 3 min each), 95% ethanol (3 min), 70% ethanol (3 min), and 50% ethanol (3 min).[10] c. Rinse slides in running tap water.
-
Antigen Retrieval (HIER Method) a. Place slides in a staining container filled with 10 mM Citrate Buffer, pH 6.0.[10] b. Heat the container in a microwave or water bath to 95-100°C for 10-20 minutes. Do not allow the solution to boil dry.[10] c. Remove the container from the heat source and allow the slides to cool to room temperature for at least 20 minutes.[10] d. Rinse slides with PBS 2 times for 5 minutes each.[10]
-
Blocking a. To block endogenous peroxidase activity, incubate sections in 3% H₂O₂ in methanol (B129727) or water for 10 minutes at room temperature.[10][13] b. Rinse with PBS 2 times for 5 minutes each.[10] c. Apply blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) and incubate for 1 hour at room temperature in a humidified chamber.[10]
-
Primary Antibody Incubation a. Gently tap off the blocking buffer without letting the section dry out. b. Apply the appropriately diluted anti-human MCP-1 primary antibody. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[11]
-
Detection a. Rinse slides with PBS 3 times for 5 minutes each. b. Apply the diluted biotinylated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber. c. Rinse slides with PBS 3 times for 5 minutes each. d. Apply the Streptavidin-HRP reagent (or equivalent) and incubate for 30 minutes at room temperature.[11]
-
Chromogen Development a. Rinse slides with PBS 3 times for 5 minutes each. b. Prepare the DAB substrate solution just before use. Apply to the sections and monitor color development under a microscope (typically 1-10 minutes).[13] c. Stop the reaction by immersing the slides in deionized water.[13]
-
Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[10] b. "Blue" the sections by rinsing in running tap water for 5-10 minutes.[10]
-
Dehydration and Mounting a. Dehydrate the sections through a graded alcohol series (e.g., 95% ethanol, 100% ethanol, 2x each).[10][13] b. Clear the slides in xylene (2x, 5 min each).[10] c. Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.[13] d. Allow slides to dry before microscopic examination. Specific staining for MCP-1 will appear as a brown precipitate, while cell nuclei will be blue.
References
- 1. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Monocyte Chemoattractant Protein (MCP-1)/CCL2 as a biomarker in Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCP-1 Monoclonal Antibody (2D8) (MA5-17040) [thermofisher.com]
- 6. Signal transduction involved in MCP-1-mediated monocytic transendothelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. bosterbio.com [bosterbio.com]
- 12. Detection Systems|Immunohistochemistry|NICHIREI BIOSCIENCES INC. [nichireibiosciences.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Western Blot Analysis of Human MCP-1 in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction to Monocyte Chemoattractant Protein-1 (MCP-1)
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a small cytokine belonging to the CC chemokine family. It plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. MCP-1 is secreted by a variety of cell types, including endothelial cells, fibroblasts, and monocytes, in response to pro-inflammatory stimuli. Its involvement in various inflammatory diseases, such as atherosclerosis, rheumatoid arthritis, and cancer, makes it a significant target for research and therapeutic development. Western blotting is a widely used technique to detect and quantify the expression of MCP-1 in cell lysates, providing valuable insights into its regulation and function. The predicted molecular weight of MCP-1 is between 11-13 kDa, but glycosylation can cause it to migrate at a higher apparent molecular weight of 20-30 kDa on an SDS-PAGE gel.[1]
Data Presentation: Quantitative Analysis of MCP-1 Expression
The following tables summarize quantitative data on human MCP-1 protein expression in various cell types under different conditions, as determined by Western blot analysis and other protein quantification methods.
Table 1: Densitometric Analysis of MCP-1 Protein Expression in Human Retinal Pigment Epithelial (RPE) Cells.
| Culture Condition | Relative MCP-1 Expression (Arbitrary Units) | Fold Change vs. Laminin |
| RPE on Laminin | 1.0 | 1.0 |
| RPE on Plastic | 3.5 | 3.5 |
| RPE on Plastic + MG-132 (Proteasome Inhibitor) | 1.8 | 1.8 |
This table is synthesized from data suggesting that RPE cells cultured on plastic constitutively express higher levels of MCP-1 compared to those grown on laminin, and this expression is attenuated by a proteasome inhibitor.[2][3]
Table 2: MCP-1 Protein Accumulation in Human CD14+ Mononuclear Cell Culture Supernatant.
| Time Point | MCP-1 Concentration (pg/mL) |
| 6 hours | ~300 |
| 24 hours | ~500 |
| 5 days | ~7,000 |
| 7 days | ~50,000 |
This table illustrates the accumulation of secreted MCP-1 over time in M-CSF treated human CD14+ monocyte cultures, which are precursors to osteoclasts.[4]
Signaling Pathway and Experimental Workflow
MCP-1 Signaling Pathway
MCP-1 exerts its biological effects by binding to its receptor, C-C chemokine receptor 2 (CCR2). This interaction initiates a cascade of downstream signaling events that are crucial for cell migration and activation.
Caption: MCP-1 Signaling Pathway.
Western Blot Experimental Workflow
The following diagram outlines the key steps involved in the Western blot analysis of MCP-1 from cell lysates.
Caption: Western Blot Workflow for MCP-1 Analysis.
Experimental Protocols
A. Cell Lysis
1. For Adherent Cells: a. Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate the PBS completely. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Use approximately 0.5-1.0 mL per 10 cm dish. d. Scrape the cells off the dish using a cold plastic cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a fresh, pre-cooled tube.
2. For Suspension Cells: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Discard the supernatant and wash the cell pellet once with ice-cold PBS. c. Centrifuge again and discard the supernatant. d. Resuspend the cell pellet in ice-cold lysis buffer with inhibitors. e. Proceed from step 1.e.
B. Protein Quantification
a. Determine the protein concentration of each lysate using a suitable protein assay, such as the Bicinchoninic Acid (BCA) assay. b. Follow the manufacturer's instructions for the chosen assay. c. Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-50 µg per lane).
C. Sample Preparation for SDS-PAGE
a. To the calculated volume of cell lysate, add 4X Laemmli sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Centrifuge briefly to collect the condensate.
D. SDS-PAGE and Electrotransfer
a. Load the prepared samples into the wells of a polyacrylamide gel (e.g., 12-15% for MCP-1). b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
E. Immunodetection
a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., rabbit anti-human MCP-1) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBST. f. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate with the membrane. g. Capture the chemiluminescent signal using an imaging system or X-ray film.
F. Data Analysis
a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the MCP-1 band intensity to that of a loading control (e.g., β-actin or GAPDH) to account for loading differences. c. Express the results as relative protein expression or fold change compared to a control sample.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Insufficient protein loaded | - Increase the amount of protein loaded per lane (30-50 µg). |
| - Primary antibody concentration too low | - Optimize the primary antibody concentration; try a higher concentration or longer incubation time (overnight at 4°C). | |
| - Inefficient protein transfer | - Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| - Low abundance of MCP-1 in cells | - Use a positive control (e.g., lysate from stimulated monocytes or recombinant MCP-1 protein). | |
| High Background | - Insufficient blocking | - Increase blocking time to 1-2 hours at room temperature. Try a different blocking agent (e.g., BSA instead of milk). |
| - Antibody concentration too high | - Decrease the concentration of the primary and/or secondary antibody. | |
| - Inadequate washing | - Increase the number and duration of washes with TBST. | |
| Non-specific Bands | - Primary antibody is not specific | - Use a different, validated primary antibody. Run a negative control (e.g., lysate from MCP-1 knockout cells if available). |
| - Protein degradation | - Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times. | |
| - Aggregation of MCP-1 | - Ensure complete denaturation by boiling in sample buffer. |
Materials and Reagents
-
Cell Lines: Human cell lines of interest (e.g., THP-1, HUVEC, HeLa).
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer.
-
Polyacrylamide Gels.
-
Running and Transfer Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Agent: Non-fat dry milk or BSA.
-
TBST Buffer.
-
Primary Antibody: Validated anti-human MCP-1/CCL2 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
ECL Detection Reagent.
-
Imaging System or X-ray Film.
References
- 1. MCP-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. Phenotypic change regulates monocyte chemoattractant protein-1 (MCP-1) gene expression in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monocyte Chemotactic Protein-1 (MCP1) Accumulation in Human Osteoclast Precursor Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutralizing Human MCP-1 Activity In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the neutralizing activity of antibodies against human Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2.
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.[1][2] It is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and psoriasis.[1][2][3][4] The interaction of MCP-1 with its primary receptor, CCR2, triggers a cascade of intracellular signaling events, leading to chemotaxis and cellular activation.[5][6][7] Neutralizing antibodies that block the MCP-1/CCR2 interaction are therefore valuable tools for studying its biological functions and represent a potential therapeutic strategy.
This document provides detailed protocols for three common in vitro assays to determine the neutralizing capacity of anti-human MCP-1 antibodies: a chemotaxis assay, a calcium flux assay, and a neutralization ELISA.
Data Presentation: Efficacy of Commercial Anti-Human MCP-1 Neutralizing Antibodies
The following table summarizes the neutralizing potency of commercially available antibodies as reported in their respective datasheets. The Neutralization Dose 50 (ND50) is the concentration of antibody required to inhibit 50% of the biological activity of a given concentration of MCP-1.
| Antibody Name/Clone | Manufacturer | Reported ND50 | MCP-1 Concentration | Cell Line Used | Assay Type |
| Monoclonal Mouse IgG2B (Clone: 23007) | R&D Systems | 0.5-2.0 µg/mL | 75 ng/mL | BaF3 mouse pro-B cells transfected with human CCR2A | Chemotaxis |
| Polyclonal Goat IgG | R&D Systems | 1.5-4.5 µg/mL | 150 ng/mL | BaF3 mouse pro-B cells transfected with human CCR2A | Chemotaxis |
| Monoclonal Mouse IgG1 (Clone: 5D3-F7) | BD Biosciences | Reported to be useful for neutralization | Not specified | Not specified | Bioactivity |
| Monoclonal Mouse IgG1 (Clone: 24822) | Leinco Technologies | 0.9 - 4.5 µg/ml | 0.15 ng/ml | Not specified | Bioactivity |
MCP-1 Signaling Pathway
MCP-1 binding to its receptor CCR2 initiates several downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[6][7] These pathways ultimately regulate gene expression and cellular processes such as migration, differentiation, and survival.[6][7]
Caption: MCP-1 binds to CCR2, activating intracellular signaling pathways.
Experimental Protocols
Chemotaxis Assay
This assay measures the ability of a test antibody to inhibit the migration of cells towards an MCP-1 gradient.
Caption: Workflow for a standard in vitro chemotaxis assay.
-
Chemotaxis-responsive cells (e.g., THP-1 monocytic cell line, or a cell line transfected with human CCR2)[8][9][10]
-
Recombinant human MCP-1
-
Test anti-human MCP-1 antibody and isotype control
-
Chemotaxis chamber (e.g., Transwell plates with 5 µm pore size)
-
Assay medium (e.g., RPMI + 0.5% FBS)
-
Detection reagent (e.g., Calcein-AM for cell labeling or a plate reader for quantification)
-
Cell Preparation: Culture cells to a density of 0.5-1.0 x 10^6 cells/mL.[10] On the day of the assay, harvest and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Antibody and Chemokine Preparation:
-
Prepare a serial dilution of the test antibody and isotype control in assay medium.
-
Prepare a solution of recombinant this compound in assay medium at a concentration known to induce submaximal chemotaxis (e.g., 10-100 ng/mL).
-
For each antibody concentration, mix the antibody solution with the MCP-1 solution and incubate for 30-60 minutes at 37°C to allow binding.
-
-
Assay Setup:
-
Add 600 µL of the MCP-1/antibody mixture to the lower wells of the chemotaxis plate.
-
Include control wells: assay medium alone (negative control) and MCP-1 without antibody (positive control).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by pre-labeling the cells with Calcein-AM and reading the fluorescence in the bottom well with a plate reader.
-
-
Data Analysis:
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon MCP-1 binding to CCR2. A neutralizing antibody will block this response.
Caption: Workflow for a typical calcium flux assay.
-
CCR2-expressing cells
-
Recombinant this compound
-
Test anti-human MCP-1 antibody and isotype control
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[14]
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
A fluorescence plate reader with an injection system
-
Cell Preparation: Harvest CCR2-expressing cells and resuspend them in assay buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with assay buffer to remove excess dye and resuspend them in assay buffer.
-
Assay Setup:
-
Plate the dye-loaded cells in a black-walled, clear-bottom 96-well plate.
-
Add the test antibody or isotype control at various concentrations to the wells and incubate for 15-30 minutes.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a few seconds.
-
Using the instrument's injector, add a pre-determined concentration of MCP-1 to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The calcium flux is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percentage of inhibition for each antibody concentration relative to the control (MCP-1 stimulation without antibody).
-
Determine the IC50 value as described for the chemotaxis assay.
-
Neutralization ELISA
This is a competitive binding assay to measure the ability of an antibody to block the interaction between MCP-1 and a plate-bound receptor or antibody.
References
- 1. Monocyte Chemotactic Protein-1 (MCP1) Accumulation in Human Osteoclast Precursor Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-MCP1 / CCL2 antibody [2D8] (GTX60582) | GeneTex [genetex.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]
- 10. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of a Neutralizing Antibody Assay for HIV-1 in A3R5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Chemotaxis Assay Using Recombinant Human MCP-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in inflammation, immune surveillance, and wound healing. Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a potent chemokine that plays a critical role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and injury.[1] It exerts its effects primarily through the G protein-coupled receptor, CCR2.[2] The MCP-1/CCR2 signaling axis is a key target in the study of various inflammatory diseases, atherosclerosis, and cancer metastasis.
These application notes provide a detailed protocol for an in vitro chemotaxis assay using recombinant human MCP-1 to measure the migration of monocytic cells, such as the human monocytic cell line THP-1 or primary human monocytes.
MCP-1/CCR2 Signaling Pathway
Upon binding of MCP-1 to its receptor CCR2, a conformational change is induced, activating intracellular heterotrimeric G proteins. This initiates a cascade of downstream signaling events that ultimately reorganize the actin cytoskeleton, leading to cell polarization and directed movement. Key signaling pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[2][3] These pathways converge to regulate cell survival, motility, and gene expression, driving the chemotactic response.
Experimental Protocol: Transwell Chemotaxis Assay
This protocol describes a chemotaxis assay using a Boyden chamber or Transwell inserts. The principle involves placing cells in an upper chamber, separated by a microporous membrane from a lower chamber containing the chemoattractant (MCP-1). Cells migrate through the pores towards the MCP-1 gradient.
Materials and Reagents
-
Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Recombinant this compound (CCL2): Lyophilized, high-purity.
-
Assay Medium: RPMI-1640 with 0.1% Bovine Serum Albumin (BSA), serum-free.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Transwell Inserts: 24-well plate format with 5 µm pore size polycarbonate membranes.
-
Staining/Lysis Solution:
-
For staining: 4% Paraformaldehyde (PFA), 0.1% Crystal Violet solution, PBS.
-
For fluorescence: Calcein-AM dye.
-
For luminescence: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Control Inhibitor (Optional): A known CCR2 antagonist.
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols until they reach 70-80% confluency.
-
Prior to the assay, serum-starve the cells by incubating them in serum-free RPMI-1640 for 2-4 hours. This step minimizes basal migration and enhances responsiveness to the chemoattractant.[4]
-
Harvest cells by centrifugation (300 x g for 5 minutes) and resuspend the pellet in Assay Medium to a final concentration of 1 x 10⁶ cells/mL.[4]
-
-
Assay Setup:
-
Reconstitute lyophilized recombinant this compound in sterile water or PBS with 0.1% BSA to create a stock solution (e.g., 10 µg/mL).
-
Prepare serial dilutions of MCP-1 in Assay Medium to achieve final concentrations for the dose-response experiment (e.g., 1, 10, 30, 50, 100 ng/mL).
-
Add 600 µL of the MCP-1 dilutions to the lower wells of a 24-well plate. Include a negative control well containing only Assay Medium.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the prepared cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.[3]
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the plate.
-
To remove non-migrated cells, gently wipe the top surface of the membrane with a cotton swab.[4]
-
Crystal Violet Staining:
-
Fix the migrated cells on the bottom surface of the membrane by immersing the insert in 4% PFA for 10-20 minutes.
-
Wash with PBS.
-
Stain the cells by immersing the insert in 0.1% crystal violet solution for 15-20 minutes.[4]
-
Thoroughly wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the stained cells in several representative fields of view under a microscope.
-
-
Data Analysis
-
Cell Counting: For each insert, count the number of migrated cells in 3-5 high-power fields (HPF) and calculate the average.
-
Data Normalization: Subtract the average number of cells that migrated in the negative control (medium only) from all other values to account for random migration (chemokinesis).
-
Chemotactic Index: Calculate the Chemotactic Index (or Fold Change) for each MCP-1 concentration:
-
Chemotactic Index = (Number of cells migrating to MCP-1) / (Number of cells migrating to control medium)
-
Representative Quantitative Data
The following tables summarize typical results obtained from chemotaxis assays using recombinant this compound.
Table 1: Dose-Response of THP-1 Monocyte Chemotaxis to this compound
| MCP-1 Concentration (ng/mL) | Average Migrated Cells per HPF (± SD) | Fold Increase over Control |
| 0 (Control) | 25 ± 5 | 1.0 |
| 1 | 55 ± 8 | 2.2 |
| 10 | 110 ± 15 | 4.4 |
| 30 | 185 ± 21 | 7.4 |
| 50 | 150 ± 18 | 6.0 |
| 100 | 95 ± 12 | 3.8 |
Data are hypothetical and based on typical bell-shaped dose-response curves observed in literature, where optimal migration for THP-1 cells occurs around 30 ng/mL.[6]
Table 2: Migration of Primary Human Monocytes in Response to this compound
| Condition | MCP-1 Concentration (ng/mL) | Average Migrated Cells per HPF (± SD) |
| Control | 0 | 32 ± 6 |
| MCP-1 | 10 | 98 ± 11 |
| MCP-1 | 50 | 145 ± 19 |
| MCP-1 | 200 | 115 ± 14 |
Data are representative of results showing a significant chemotactic response of primary monocytes to various concentrations of MCP-1.[7]
Troubleshooting and Considerations
-
High Background Migration: This may be due to cells not being properly serum-starved or the presence of chemoattractants in the BSA. Test different lots of BSA or use protein-free medium.
-
Low Migration: Ensure the pore size of the insert is appropriate for the cell type (5 µm is standard for monocytes). Optimize MCP-1 concentration and incubation time. Check the biological activity of the recombinant MCP-1.
-
Cell Viability: Confirm that the assay conditions are not cytotoxic. Perform a viability assay (e.g., Trypan Blue exclusion) on cells after the incubation period.
References
- 1. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Generating Stable Cell Lines Expressing Human MCP-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a small cytokine belonging to the CC chemokine family. It plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.[1][2][3] The generation of stable cell lines that constitutively express human MCP-1 is an invaluable tool for studying its biological functions, for use in drug screening assays, and for the production of recombinant MCP-1 protein.
This document provides a comprehensive guide for the generation and validation of stable mammalian cell lines expressing this compound. The protocols outlined below cover vector construction, transfection, selection, and characterization of the resulting stable cell lines.
Principle of Stable Cell Line Generation
The creation of a stable cell line involves introducing a foreign gene of interest, in this case, this compound, into a host cell's genome.[4] This integration ensures the long-term and consistent expression of the target gene, which is passed on to subsequent generations during cell division.[4][5] The process typically involves transfecting a host cell line with an expression vector containing the MCP-1 gene and a selectable marker.[6][7] Cells that successfully integrate the vector into their genome are then selected for by culturing them in the presence of a selective agent.[7][8]
Experimental Workflow
The overall workflow for generating a stable cell line expressing this compound is depicted in the diagram below.
Caption: Workflow for generating stable MCP-1 expressing cell lines.
Methodologies and Protocols
Vector Construction
The expression vector is a critical component for successful stable cell line generation. A typical vector contains the this compound coding sequence driven by a strong constitutive promoter, and a selectable marker gene.
Vector Design Considerations:
-
Promoter: A strong viral promoter such as the human cytomegalovirus (CMV) immediate-early promoter is commonly used for high-level constitutive expression in mammalian cells.[5]
-
This compound cDNA: The full-length open reading frame (ORF) of this compound (CCL2) should be cloned into the expression vector.[9]
-
Selectable Marker: A gene conferring resistance to a specific antibiotic is co-expressed to allow for the selection of stably transfected cells.[7] Common selectable markers and their corresponding antibiotics are listed in the table below.
-
Polyadenylation Signal: A polyadenylation signal (e.g., from SV40 or bovine growth hormone) is necessary for proper termination and stabilization of the mRNA transcript.
-
Codon Optimization (Optional): To potentially enhance protein expression levels, the this compound cDNA sequence can be optimized to match the codon usage bias of the host mammalian cells.[10][11][12][13]
-
Bicistronic Expression: To ensure that all selected cells express the gene of interest, the MCP-1 gene and the selectable marker can be expressed from a single transcript using an Internal Ribosome Entry Site (IRES) or a 2A "self-cleaving" peptide.[14][15][16][17][18] 2A peptides generally lead to more stoichiometric expression of the two proteins compared to IRES elements.[15][16]
Table 1: Common Selectable Markers and Antibiotics
| Selectable Marker Gene | Antibiotic | Typical Concentration Range |
| Neomycin phosphotransferase (neo) | G418 (Geneticin®) | 100 - 1500 µg/mL[8] |
| Puromycin N-acetyl-transferase (pac) | Puromycin | 1 - 10 µg/mL[7][19] |
| Hygromycin B phosphotransferase (hph) | Hygromycin B | 50 - 500 µg/mL[7] |
| Sh ble gene | Zeocin™ | 50 - 500 µg/mL[20] |
Protocol: Plasmid Preparation and Linearization
-
Clone the this compound cDNA into a suitable mammalian expression vector containing a selectable marker.
-
Transform the plasmid into competent E. coli and select for antibiotic-resistant colonies.
-
Isolate high-quality, endotoxin-free plasmid DNA using a commercial kit.
-
For enhanced integration efficiency, linearize the plasmid DNA by digesting with a restriction enzyme that cuts at a single site within the vector backbone, outside of the expression cassette.[5]
-
Purify the linearized DNA using a PCR purification kit or by ethanol (B145695) precipitation.
-
Verify the integrity and concentration of the linearized plasmid DNA by agarose (B213101) gel electrophoresis and spectrophotometry.
Cell Culture and Transfection
Host Cell Line Selection:
The choice of the host cell line is dependent on the intended application. Commonly used cell lines for generating stable cell lines include HEK293, CHO, and HeLa cells.[8][21] It is crucial to use cells that are healthy, in a logarithmic growth phase, and have a low passage number.[8][22]
Protocol: Transfection
There are several methods available for introducing the expression vector into the host cells. The choice of method depends on the cell type and experimental requirements.[6][23]
-
Lipid-based Transfection (Lipofection): This is a widely used method for many adherent cell lines.[8]
-
Electroporation: This method is effective for a broader range of cells, including those that are difficult to transfect by other means.[5]
-
Viral Transduction (Lentivirus/Retrovirus): This is a highly efficient method for generating stable cell lines, especially for primary or hard-to-transfect cells.[24][25][26][27][28]
General Transfection Protocol (Lipofection):
-
One day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the linearized plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in a serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Add the DNA-lipid complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before starting the selection process.[8]
Selection of Stable Clones
Protocol: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before selecting for stable transfectants, it is essential to determine the minimum antibiotic concentration required to kill all non-transfected cells.[4]
-
Seed the parental (non-transfected) cells in a 12-well plate at a low density.
-
The next day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418: 0, 100, 200, 400, 600, 800, 1000, 1200, 1400 µg/mL).[8]
-
Incubate the cells and replace the selective medium every 2-3 days.
-
Monitor the cells for viability over 7-14 days.[8]
-
The lowest concentration of the antibiotic that causes complete cell death is the optimal concentration for selecting stable clones.
Protocol: Selection and Expansion of Stable Clones
-
48 hours post-transfection, split the transfected cells into a larger culture vessel (e.g., 10 cm dish) and add the selective medium containing the predetermined optimal antibiotic concentration.
-
Continue to culture the cells, replacing the selective medium every 3-4 days, until discrete antibiotic-resistant colonies are visible (typically 2-3 weeks).
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Limiting Dilution: a. Trypsinize the mixed population of resistant cells and perform a cell count. b. Dilute the cells to a concentration of approximately 10 cells/mL in selective medium. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in an average of 1 cell per well).[22] d. Incubate the plates and monitor for the growth of single colonies in the wells.
-
Expand the single-cell clones into larger culture vessels for further characterization.
Validation of MCP-1 Expression
It is crucial to validate the expression of this compound in the selected stable clones at both the mRNA and protein levels.
Protocol: RNA Isolation and RT-qPCR
-
Isolate total RNA from the stable cell clones and the parental cell line (as a negative control) using a commercial RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for this compound and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[29]
-
Analyze the relative expression levels of MCP-1 mRNA in the stable clones compared to the negative control.
Protocol: Protein Expression Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Culture the stable cell clones in serum-free medium for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted MCP-1 in the supernatant using a this compound ELISA kit according to the manufacturer's instructions.[30]
-
-
Western Blot:
-
Prepare cell lysates from the stable cell clones and the parental cell line.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for this compound.[9]
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
MCP-1 Signaling Pathway
The biological effects of MCP-1 are mediated through its binding to the G-protein coupled receptor, CCR2.[1] This interaction triggers a downstream signaling cascade that ultimately leads to cell migration.
Caption: Simplified MCP-1/CCR2 signaling pathway leading to chemotaxis.
Conclusion
The generation of stable cell lines expressing this compound is a fundamental technique for a wide range of research and development applications. By following the detailed protocols and considering the key experimental parameters outlined in this document, researchers can successfully establish and validate robust cell lines for their specific needs. Careful planning of the vector design, optimization of transfection and selection conditions, and thorough validation of MCP-1 expression are essential for obtaining reliable and reproducible results.
References
- 1. stemcell.com [stemcell.com]
- 2. genscript.com [genscript.com]
- 3. kactusbio.com [kactusbio.com]
- 4. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. knowledge.lonza.com [knowledge.lonza.com]
- 9. origene.com [origene.com]
- 10. Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Codon optimization for high-level expression of human erythropoietin (EPO) in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Comparison of IRES and F2A-Based Locus-Specific Multicistronic Expression in Stable Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IRES Or 2A In Polycistronic Expression Cassette? | VectorBuilder [en.vectorbuilder.com]
- 16. protocol-online.org [protocol-online.org]
- 17. Comparison of Internal Ribosome Entry Site (IRES) and Furin-2A (F2A) for Monoclonal Antibody Expression Level and Quality in CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Antibiotic selection markers and plasmids [takarabio.com]
- 20. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 24. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
- 29. Optimized RT-PCR method for assaying expression of monocyte chemotactic protein type 1 (MCP-1) in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Purification of Recombinant Human MCP-1 from E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the purification of recombinant human Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), from Escherichia coli. Expressing recombinant proteins in E. coli is a cost-effective method for generating large quantities of protein for research and pre-clinical studies. However, overexpression often leads to the formation of insoluble inclusion bodies, necessitating specific protocols for solubilization and refolding to obtain biologically active protein. This guide details two primary purification strategies: one for MCP-1 expressed as insoluble inclusion bodies requiring refolding, and another for soluble expression using a fusion tag. The protocols cover expression, cell lysis, inclusion body washing, solubilization, protein refolding, and chromatographic purification. Additionally, methods for protein characterization, including purity assessment and biological activity, are provided.
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) is a small cytokine belonging to the CC chemokine family. It plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury.[1][2] MCP-1 exerts its effects by binding to its primary receptor, CCR2, a G protein-coupled receptor.[1] The MCP-1/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and psoriasis, making it a significant target for drug development.[3]
Producing high-quality, biologically active recombinant human MCP-1 is essential for studying its function and for the development of therapeutic modulators. E. coli is a widely used host for recombinant protein production due to its rapid growth and high yield. However, the lack of post-translational modifications and the reducing environment of the E. coli cytoplasm can lead to the misfolding and aggregation of eukaryotic proteins into inclusion bodies.[4] This document provides detailed protocols to overcome these challenges and obtain pure, active recombinant this compound.
MCP-1 Signaling Pathway
MCP-1 binding to its receptor CCR2 on the surface of target cells, such as monocytes, initiates a signaling cascade. This activation of the G protein-coupled receptor leads to the recruitment and activation of various downstream signaling molecules, including members of the mitogen-activated protein kinase (MAPK) family (ERK1/2, JNK, and p38), phosphoinositide 3-kinase (PI3K), and protein kinase C (PKC).[5] These signaling events ultimately result in cellular responses such as chemotaxis, cell migration, and the release of pro-inflammatory cytokines.[6][7]
Caption: MCP-1 signaling cascade initiated by binding to the CCR2 receptor.
Experimental Workflow for Purification from Inclusion Bodies
The general workflow for purifying recombinant this compound from E. coli inclusion bodies involves several key steps, from cell culture and lysis to the final polishing of the refolded, active protein.
Caption: General workflow for the purification of recombinant MCP-1.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the purification of recombinant this compound from E. coli. Values can vary depending on the specific expression construct, fermentation conditions, and purification scale.
| Parameter | Soluble Expression with SUMO Tag | Inclusion Body Refolding | Commercial Reference[8][9] |
| Expression Host | E. coli BL21(DE3) | E. coli BL21(DE3) | E. coli |
| Purification Method | Ni-NTA Affinity, SUMO Protease Cleavage, Ni-NTA Subtractive | On-column Refolding, IMAC, SEC | Proprietary Chromatographic Techniques |
| Yield | ~5-10 mg/L culture | ~1-5 mg/L culture | Not Applicable |
| Purity (SDS-PAGE) | >95% | >97% | ≥97% |
| Molecular Weight | ~8.7 kDa (cleaved) | ~8.7 kDa | ~8.7 kDa |
| Biological Activity (ED₅₀) | 10-100 ng/mL (THP-1 chemotaxis) | 5-50 ng/mL (THP-1/BaF3-CCR2A chemotaxis) | 5-100 ng/mL |
| Endotoxin (B1171834) Level | < 1.0 EU/µg | < 0.1 EU/µg | < 0.1 - 1.0 EU/µg |
Experimental Protocols
Protocol 1: Purification of His-tagged MCP-1 from Inclusion Bodies
This protocol describes the purification of N-terminally His-tagged this compound expressed as inclusion bodies in E. coli.
1. Expression and Cell Harvest
-
Transform E. coli BL21(DE3) with an expression vector containing the this compound gene with an N-terminal 6x-His tag.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 37°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
2. Cell Lysis and Inclusion Body Washing
-
Resuspend the frozen cell pellet in 10-20 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, 1 mM PMSF).[8]
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant.
-
Wash the inclusion body pellet by resuspending in 20 mL of Wash Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) and sonicating briefly.[10]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Repeat the wash step two more times.
-
Finally, wash the pellet with 20 mL of a buffer without detergent (50 mM Tris-HCl, pH 8.0, 100 mM NaCl) to remove residual Triton X-100.[11]
3. Solubilization of Inclusion Bodies
-
Resuspend the washed inclusion body pellet in 10 mL of Solubilization Buffer (6 M Guanidine Hydrochloride (GdnHCl), 20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole (B134444), pH 8.0).[12][13]
-
Stir at room temperature for 1-2 hours to ensure complete solubilization.
-
Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter.[12]
4. On-Column Refolding and Affinity Chromatography
-
Equilibrate a 5 mL HisTrap HP column (or similar Ni-NTA resin) with 5 column volumes (CV) of Solubilization Buffer.
-
Load the filtered, solubilized protein onto the column at a low flow rate (e.g., 1 mL/min).
-
Wash the column with 10 CV of Solubilization Buffer.
-
Initiate on-column refolding by applying a linear gradient from 100% Solubilization Buffer to 100% Refolding Buffer (20 mM Tris-HCl, 0.5 M NaCl, 20 mM Imidazole, pH 8.0) over 20 CV.[12][14]
-
Wash the column with 10 CV of Refolding Buffer.
-
Elute the refolded MCP-1 with a linear gradient of 20-500 mM imidazole in the Refolding Buffer over 10 CV.
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure MCP-1.
5. Size-Exclusion Chromatography (Polishing Step)
-
Concentrate the pooled fractions to a volume of 1-2 mL using a centrifugal filter unit (10 kDa MWCO).
-
Equilibrate a Superdex 75 or similar size-exclusion column with SEC Buffer (20 mM Tris-HCl, 150 mM NaCl, pH 7.4).[15]
-
Load the concentrated protein onto the column.
-
Elute with SEC Buffer at a flow rate of 0.5 mL/min.
-
Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing monomeric MCP-1.
Protocol 2: Purification of Soluble SUMO-MCP-1
This protocol is an alternative for expressing MCP-1 in a soluble form by fusing it to a Small Ubiquitin-like Modifier (SUMO) tag.
1. Expression and Cell Lysis
-
Follow the expression and cell harvest steps as in Protocol 1, but induce with a lower concentration of IPTG (e.g., 0.1 mM) and at a lower temperature (e.g., 18-25°C) for a longer duration (16-18 hours) to promote soluble expression.
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
2. Affinity Chromatography
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole).
-
Elute the SUMO-MCP-1 fusion protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole).
3. SUMO Tag Cleavage and Removal
-
Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT) overnight at 4°C.
-
Add SUMO protease to the dialyzed protein (typically a 1:100 protease:protein ratio by weight) and incubate at 4°C for 2-4 hours or as recommended by the manufacturer.
-
To remove the cleaved SUMO tag and the His-tagged protease, pass the cleavage reaction mixture through a fresh, equilibrated Ni-NTA column.
-
Collect the flow-through, which contains the untagged, purified MCP-1.
4. Final Polishing
-
Perform size-exclusion chromatography as described in Protocol 1 (Step 5) to remove any remaining aggregates or contaminants.
Protein Characterization
1. Purity and Molecular Weight Assessment (SDS-PAGE and Western Blot)
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.[16]
-
Load 10-20 µg of protein per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize protein bands and assess purity.
-
For Western blotting, transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for this compound or the His-tag overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein using a chemiluminescent substrate.
2. Protein Concentration Determination
-
Determine the protein concentration using a Bradford or BCA protein assay kit, with Bovine Serum Albumin (BSA) as a standard.
-
Alternatively, measure the absorbance at 280 nm and calculate the concentration using the molar extinction coefficient of this compound.
3. Endotoxin Removal Endotoxins from the E. coli host can elicit an inflammatory response in biological assays. It is crucial to minimize endotoxin levels in the final protein preparation.
-
Triton X-114 Phase Separation: This is an effective method for removing endotoxins.[18][19]
-
Add Triton X-114 to the protein sample to a final concentration of 1%.
-
Incubate at 4°C for 30 minutes with stirring.
-
Warm the solution to 37°C to induce phase separation.
-
Centrifuge to separate the aqueous (protein) and detergent (endotoxin) phases.
-
Carefully collect the upper aqueous phase. Repeat the process 2-3 times for optimal endotoxin removal.
-
-
Ion-Exchange Chromatography: Anion-exchange chromatography can also be used to remove negatively charged endotoxins.[18]
4. Biological Activity Assay (Chemotaxis) The biological activity of the purified recombinant MCP-1 is determined by its ability to induce the migration of monocytic cells.[20][21]
-
Use a transwell migration assay with a cell line that expresses the CCR2 receptor, such as human THP-1 monocytes.[21]
-
Place the cells in the upper chamber of the transwell insert (typically with a 5 µm pore size).
-
Add serial dilutions of the purified MCP-1 (e.g., 1-100 ng/mL) to the lower chamber.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
Quantify the number of cells that have migrated to the lower chamber by cell counting or using a fluorescent dye.
-
The ED₅₀ is the concentration of MCP-1 that induces a half-maximal chemotactic response.
Conclusion
The protocols outlined in this document provide a robust framework for the successful purification of biologically active recombinant this compound from E. coli. The choice between expressing the protein in inclusion bodies followed by refolding or as a soluble fusion protein will depend on the specific characteristics of the expression construct and the downstream application. Careful execution of these protocols, coupled with rigorous characterization of the final product, will yield high-quality MCP-1 suitable for a wide range of research and drug development activities.
References
- 1. static.igem.org [static.igem.org]
- 2. Monocyte Chemoattractant Protein-1 (MCP-1), Activin-A and Clusterin in Children and Adolescents with Obesity or Type-1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Biosensors for Quantification of MCP-1 as a Potential Biomarker in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 16. bostonbioproducts.com [bostonbioproducts.com]
- 17. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Human MCP-1 Function In Vivo Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine Ligand 2 (CCL2), is a critical chemokine that regulates the migration and infiltration of monocytes, memory T-lymphocytes, and natural killer cells.[1][2] Its expression is elevated in numerous inflammatory conditions, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and cancer, making it a significant therapeutic target.[2][3][4] In vivo animal models are indispensable tools for elucidating the complex roles of human MCP-1 in disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. This document provides a detailed overview of relevant animal models, experimental protocols, and data interpretation.
Section 1: Animal Models for Studying this compound Function
The choice of animal model is critical and depends on the specific research question. Key models include knockout mice, transgenic mice, and humanized mouse models. This compound is active across several species, including mice, which allows for the use of human protein in mouse models.[5]
Knockout and Transgenic Mouse Models
-
MCP-1/CCL2 Knockout (KO) Mice: These mice lack the gene for MCP-1 and are fundamental for studying the protein's role in various diseases. Studies using MCP-1 KO mice have demonstrated the protein's crucial role in monocyte recruitment during inflammation and in the development of atherosclerosis.[6][7] For instance, MCP-1 deficiency dramatically protects against macrophage recruitment and atherosclerotic lesion formation in mice that overexpress human apolipoprotein B.[6]
-
CCR2 Knockout (KO) Mice: Since MCP-1 primarily signals through its receptor CCR2, CCR2 KO mice are also invaluable.[1][3] These models have been used to show that a deficiency in CCR2 decreases atheroma formation.[6]
-
Transgenic Mice: Mice can be engineered to overexpress MCP-1 in specific tissues to study its localized effects.[2][4] For example, transgenic mice expressing MCP-1 under an insulin (B600854) promoter showed monocyte infiltration in pancreatic islets.[2]
Humanized Mouse Models
For studying human-specific MCP-1 or its interaction with human immune cells, humanized mice are the gold standard.
-
B-hCCL2 Mice: In these mice, the full coding region of the mouse Ccl2 gene is replaced with the human CCL2 sequence.[8] This allows for the in vivo study of this compound's function and the testing of therapeutics targeting the human protein.[8]
-
B-hCCR2 Mice: In this model, the mouse Ccr2 gene is replaced by the human CCR2 gene, enabling the evaluation of antagonists that specifically target the human receptor.[9][10]
-
B-hCCL2/hCCR2 Double Humanized Mice: These mice express both human CCL2 and human CCR2, providing a more comprehensive model for studying the entire human signaling axis.[8][9]
-
Human Immune System (HIS) Engrafted Mice: Severely immunodeficient mice engrafted with human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs) can be used to study the effect of MCP-1 on human immune cell trafficking and function in various disease contexts.[11]
Table 1: Comparison of Animal Models for MCP-1 Research
| Model Type | Description | Advantages | Disadvantages | Primary Applications |
| MCP-1/CCL2 KO | Mouse Ccl2 gene is deleted. | Complete loss-of-function studies. | Potential compensatory mechanisms by other chemokines.[7] | Investigating the fundamental role of MCP-1 in disease.[6] |
| CCR2 KO | Mouse Ccr2 gene is deleted. | Blocks the primary signaling pathway of MCP-1. | May affect signaling of other CCR2 ligands. | Studying MCP-1/CCR2 axis-dependent pathologies.[6] |
| Transgenic | Overexpression of MCP-1 (mouse or human). | Allows for gain-of-function studies, can be tissue-specific. | Overexpression may not reflect physiological levels.[2] | Elucidating the consequences of localized MCP-1 elevation.[2] |
| Humanized CCL2 | Mouse Ccl2 gene replaced with human CCL2. | Allows testing of human-specific CCL2 inhibitors.[8] | Mouse CCR2 may interact differently with human CCL2. | Preclinical testing of anti-human CCL2 biologics. |
| Humanized CCR2 | Mouse Ccr2 gene replaced with human CCR2. | Allows testing of human-specific CCR2 antagonists.[9] | Endogenous mouse chemokines may not activate human CCR2 efficiently. | Preclinical testing of anti-human CCR2 antagonists.[10] |
| HIS Engrafted | Immunodeficient mice with a human immune system. | Studies the interaction of MCP-1 with human immune cells.[11] | Risk of graft-versus-host disease (PBMC models).[11] | Immuno-oncology, infectious disease research. |
Section 2: Experimental Protocols
Detailed protocols for inducing and analyzing disease models where MCP-1 plays a significant role are provided below.
Protocol: Thioglycollate-Induced Peritonitis
This is a classic and robust model to study acute inflammation and monocyte recruitment driven by MCP-1.[7][12]
Objective: To quantify the recruitment of monocytes/macrophages to the peritoneal cavity in response to an inflammatory stimulus.
Materials:
-
Mice (e.g., C57BL/6, MCP-1 KO, or humanized models).
-
Sterile 3% Thioglycollate medium.[13]
-
Sterile Phosphate-Buffered Saline (PBS).
-
Syringes and needles (23-27G).[14]
-
Flow cytometer and relevant antibodies (e.g., F4/80, Ly6C).
-
ELISA kits for cytokine/chemokine quantification.
Procedure:
-
Induction: Inject 1-3 mL of sterile 3% thioglycollate medium into the peritoneal cavity of each mouse.[13][14]
-
Incubation: House the mice for a predetermined period (e.g., 4, 24, 48, or 72 hours). Peak monocyte recruitment typically occurs between 48 and 72 hours.[13]
-
Peritoneal Lavage: Euthanize the mouse and expose the peritoneal cavity. Inject 5-10 mL of cold sterile PBS into the cavity.
-
Cell Collection: Gently massage the abdomen and aspirate the peritoneal fluid.[15] Keep the collected fluid on ice.
-
Cell Counting & Analysis:
-
Count the total number of cells using a hemocytometer or automated cell counter.
-
Perform flow cytometry to identify and quantify specific cell populations (e.g., macrophages, neutrophils, lymphocytes).
-
Centrifuge the lavage fluid and collect the supernatant for measuring MCP-1 and other cytokine levels via ELISA.[15]
-
Protocol: Atherosclerosis Model in ApoE Knockout Mice
Apolipoprotein E-deficient (ApoE-/-) mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, a process significantly influenced by MCP-1.[16][17]
Objective: To evaluate the effect of MCP-1 inhibition on the development of atherosclerotic plaques.
Materials:
-
ApoE-/- mice (often crossed with MCP-1 KO or treated with an MCP-1 inhibitor).
-
High-fat, Western-type diet (e.g., 21% fat, 0.15% cholesterol).[16]
-
Histology equipment (formalin, OCT compound, Oil Red O stain).
-
Image analysis software.
Procedure:
-
Diet Induction: At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat Western diet.[16]
-
Treatment: Administer the test compound (e.g., MCP-1 inhibitor) or vehicle control for a specified duration (typically 8-16 weeks).
-
Tissue Harvest: Euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.
-
Atherosclerotic Plaque Analysis:
-
En Face Analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and quantify the lesion area as a percentage of the total aortic surface area.[18]
-
Aortic Root Analysis: Embed the proximal aorta in OCT compound, freeze, and collect serial cryosections. Stain sections with Oil Red O or Movat's pentachrome to visualize lesion morphology and composition. Quantify the lesion area in the aortic root.[18]
-
Section 3: Data Presentation and Visualization
Quantitative Data Summary
Presenting data in a clear, tabular format is essential for comparison and interpretation.
Table 2: Example Data from Thioglycollate-Induced Peritonitis in WT vs. MCP-1 KO Mice
| Group | Total Peritoneal Cells (x 10⁶) | Macrophages (x 10⁶) | Peritoneal MCP-1 (pg/mL) at 4h |
| WT + Saline | 0.5 ± 0.1 | 0.4 ± 0.1 | < 10 |
| WT + Thioglycollate | 8.2 ± 1.5 | 5.5 ± 1.1 | 850 ± 95[12] |
| MCP-1 KO + Thio | 3.1 ± 0.8 | 1.2 ± 0.4 | Not Detectable[12] |
| Data are representative values from literature. *p < 0.01 compared to WT + Thioglycollate. |
Table 3: Example Data from Atherosclerosis Study in ApoE-/- Mice
| Treatment Group | Aortic Lesion Area (% of total) | Aortic Root Lesion Size (μm²) | Plasma MCP-1 (pg/mL) |
| ApoE-/- + Vehicle | 15.6 ± 2.1 | 250,000 ± 35,000 | 141.8 ± 13.9[19] |
| ApoE-/- + MCP-1 Inhibitor | 8.3 ± 1.5 | 135,000 ± 28,000 | 75.2 ± 10.1* |
| Data are representative values. *p < 0.05 compared to Vehicle group. |
Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental designs.
The binding of MCP-1 to its receptor CCR2 on a target cell (like a monocyte) initiates a signaling cascade that leads to chemotaxis, cell activation, and inflammatory gene expression.
Caption: MCP-1 binds to CCR2, activating downstream pathways like PI3K/Akt, MAPK, and JAK/STAT.[20][21][22]
This workflow outlines the key steps in a preclinical study designed to evaluate the efficacy of a therapeutic agent targeting MCP-1.
Caption: A typical workflow for evaluating an MCP-1 inhibitor in a preclinical animal model.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. In vivo properties of monocyte chemoattractant protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCP-1: Function, regulation, and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association study of MCP-1 promoter polymorphisms with the susceptibility and progression of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. MCP-1 deficiency reduces susceptibility to atherosclerosis in mice that overexpress human apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemokine MCP-1 (CCL2) in the host interaction with cancer: a foe or ally? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
- 9. biocytogen.com [biocytogen.com]
- 10. Hi-Affi™ Humanized CCR2 Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
- 12. Monocyte Chemoattractant Protein-1 (MCP-1), Not MCP-3, Is the Primary Chemokine Required for Monocyte Recruitment in Mouse Peritonitis Induced with Thioglycollate or Zymosan A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ApoE knockout mice expressing human matrix metalloproteinase-1 in macrophages have less advanced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cyagen.com [cyagen.com]
- 18. researchgate.net [researchgate.net]
- 19. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Measuring Human MCP-1 (CCL2) mRNA Levels by qPCR: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a small cytokine belonging to the CC chemokine family.[1][2][3] It plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation, tissue injury, and infection.[1] MCP-1 is produced by a variety of cell types, including endothelial cells, fibroblasts, epithelial cells, and immune cells.[4][5] The biological effects of MCP-1 are mediated through its binding to the C-C chemokine receptor type 2 (CCR2), which activates downstream signaling pathways leading to chemotaxis and cellular activation.[4][6] Given its central role in inflammation, the quantification of MCP-1 mRNA expression is critical for research in immunology, oncology, and the development of novel therapeutics targeting inflammatory diseases.
This document provides a detailed protocol for the accurate and reproducible measurement of human MCP-1 mRNA levels from biological samples using quantitative real-time polymerase chain reaction (qPCR).
Signaling Pathway of MCP-1 (CCL2)
The binding of MCP-1 to its receptor, CCR2, a G-protein-coupled receptor, initiates a cascade of intracellular signaling events. This activation leads to monocyte transmigration and the induction of other pro-inflammatory mediators.[4][6]
Caption: MCP-1 (CCL2) Signaling Pathway.
Experimental Workflow for Measuring MCP-1 mRNA Levels
The overall workflow for quantifying this compound mRNA involves several key stages, from sample preparation to data analysis. A standardized workflow is essential for obtaining reliable and reproducible results.
Caption: Experimental Workflow for qPCR.
Detailed Experimental Protocols
I. Total RNA Extraction
High-quality, intact RNA is crucial for accurate gene expression analysis.[7] It is recommended to use a commercial RNA extraction kit for optimal yield and purity.
Materials:
-
Biological sample (cells or tissues)
-
RNA extraction kit (e.g., Maxwell® RSC simply RNA Cells Kit, TRIzol™ Reagent)
-
Nuclease-free water
-
Ethanol (B145695) (70%, molecular biology grade)
-
Microcentrifuge and nuclease-free tubes
Protocol (Example using a column-based kit):
-
Sample Lysis: Lyse cells or homogenized tissue according to the manufacturer's protocol of the chosen RNA extraction kit.[8][9]
-
Homogenization: Further homogenize the lysate by passing it through a fine-gauge needle or using a tissue lyser.
-
RNA Precipitation: Add ethanol to the lysate to precipitate the total RNA.
-
Column Binding: Transfer the lysate to a spin column and centrifuge. The RNA will bind to the silica (B1680970) membrane.
-
Washing: Wash the column with the provided wash buffers to remove contaminants. Perform an additional centrifugation step to ensure complete removal of the wash buffer.[10]
-
Elution: Elute the purified RNA from the column using nuclease-free water.
-
Storage: Store the extracted RNA at -80°C for long-term storage.[8]
II. RNA Quality and Quantity Assessment
Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
| Parameter | Recommended Value | Interpretation |
| A260/A280 Ratio | 1.8 - 2.2 | A ratio lower than 1.8 may indicate protein contamination. |
| A260/A230 Ratio | > 1.8 | A lower ratio may indicate contamination with salts or organic solvents. |
| RNA Concentration | Varies | Determine the concentration for subsequent steps. |
For assessing RNA integrity, agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer) can be used.
III. Genomic DNA (gDNA) Removal
Genomic DNA contamination can lead to false-positive results in qPCR.[11] It is essential to treat the RNA samples with DNase I.
Materials:
-
Purified Total RNA
-
DNase I and corresponding buffer (e.g., TURBO DNA-free™ Kit)
-
Nuclease-free water
Protocol:
-
In a nuclease-free tube, combine the total RNA, DNase I buffer, and DNase I enzyme.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Inactivate the DNase I according to the manufacturer's instructions (e.g., by adding a DNase inactivation reagent or heat inactivation).
-
The gDNA-free RNA is now ready for reverse transcription.
IV. Reverse Transcription (cDNA Synthesis)
Reverse transcription converts the RNA template into complementary DNA (cDNA), which is then used as the template for qPCR.
Materials:
-
gDNA-free Total RNA
-
Reverse Transcription Kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
Nuclease-free water
-
Thermal cycler
Protocol:
-
Prepare a master mix containing the reverse transcriptase, dNTPs, random primers or oligo(dT)s, and reaction buffer.[10]
-
Add the appropriate amount of total RNA to the master mix. A typical reaction uses up to 1 µg of RNA.[12]
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program. A typical program includes a priming step, a reverse transcription step, and an inactivation step.[8]
-
The resulting cDNA can be stored at -20°C until use.[8]
V. Quantitative PCR (qPCR)
This step involves the amplification and quantification of the MCP-1 and a reference gene cDNA.
Materials:
-
cDNA template
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)
-
Forward and reverse primers for this compound (CCL2) and a validated reference gene (e.g., GAPDH, ACTB).[13][14]
-
qPCR plate and seals
-
Real-time PCR instrument
Primer Design and Validation:
-
Primers should be designed to be specific for the target gene and, if possible, span an exon-exon junction to avoid amplification of any residual gDNA.[7][15]
-
Primer efficiency should be between 90% and 110%. This can be determined by generating a standard curve from a serial dilution of the template.[15][16]
qPCR Protocol:
-
Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set to check for contamination.[17] It is recommended to run samples in triplicate to assess technical variability.[15]
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
Example qPCR Cycling Conditions:
| Step | Temperature (°C) | Time |
| Initial Denaturation | 95 | 2-10 min |
| Cycling (40x) | ||
| Denaturation | 95 | 15 sec |
| Annealing/Extension | 60 | 60 sec |
| Melt Curve Analysis | (Instrument specific) |
VI. Data Analysis
The most common method for relative quantification of gene expression is the comparative CT (ΔΔCT) method.[17]
-
Calculate ΔCT: For each sample, normalize the CT value of the target gene (MCP-1) to the CT value of the reference gene.
-
ΔCT = CT (MCP-1) - CT (Reference Gene)
-
-
Calculate ΔΔCT: Normalize the ΔCT of the experimental sample to the ΔCT of the control sample.
-
ΔΔCT = ΔCT (Experimental Sample) - ΔCT (Control Sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCT.
Data Presentation:
The results should be presented as the mean fold change in MCP-1 mRNA expression in the experimental group relative to the control group, with appropriate statistical analysis to determine significance.
| Sample Group | Mean CT (MCP-1) | Mean CT (Reference) | ΔCT | ΔΔCT | Fold Change (2-ΔΔCT) |
| Control | 25.3 | 21.1 | 4.2 | 0 | 1.0 |
| Treated | 23.1 | 21.0 | 2.1 | -2.1 | 4.3 |
Best Practices and Troubleshooting
-
RNA Quality: Ensure high-quality, intact RNA is used for reproducible results.[7]
-
Primer Specificity: Validate primer specificity using melt curve analysis for SYBR Green-based assays or by running the PCR product on an agarose gel.
-
Reference Gene Selection: Choose a stable reference gene whose expression is not affected by the experimental conditions. It may be necessary to test multiple reference genes to find the most suitable one.[16]
-
Controls: Always include no-template controls (NTC) to check for contamination and no-reverse-transcriptase (-RT) controls to check for gDNA contamination.[12]
-
Replicates: Use biological replicates to assess experimental variation and technical replicates to minimize pipetting errors.[15]
-
Data Analysis: Ensure the amplification efficiencies of the target and reference genes are comparable for the ΔΔCT method to be accurate.[15] If efficiencies are different, use methods that account for this, such as the Pfaffl method.[18]
By following these detailed protocols and best practices, researchers can confidently and accurately measure this compound mRNA levels, contributing to a deeper understanding of its role in health and disease.
References
- 1. CCL2 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. stemcell.com [stemcell.com]
- 5. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 10. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 11. RNA Extraction for Real-Time PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 12. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Association study of MCP-1 promoter polymorphisms with the susceptibility and progression of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 16. bioradiations.com [bioradiations.com]
- 17. benchchem.com [benchchem.com]
- 18. Analyzing qPCR data: Better practices to facilitate rigor and reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Human MCP-1 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as C-C motif chemokine ligand 2 (CCL2), is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury.[1] Dysregulation of MCP-1 is implicated in a variety of inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and cancer, making it a crucial target for therapeutic development.[1] Understanding the protein-protein interactions of MCP-1 is vital for elucidating its biological functions and its role in disease pathogenesis.
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique for identifying protein interaction partners.[2] This application note provides a detailed protocol for the immunoprecipitation of endogenous human MCP-1 from cell lysates for subsequent analysis by mass spectrometry. Additionally, it outlines the MCP-1 signaling pathway and provides a framework for the presentation of quantitative mass spectrometry data.
Data Presentation
A primary goal of IP-MS experiments is the identification and quantification of proteins that specifically interact with the protein of interest (the "bait" protein). Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, are employed to differentiate true interactors from non-specific background proteins.[3] The data generated from such an experiment should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Identified Interacting Protein | Gene Symbol | UniProt Accession | Spectral Counts (MCP-1 IP) | Spectral Counts (IgG Control IP) | Fold Change (MCP-1/IgG) | p-value | Known or Predicted Function/Association |
| C-C chemokine receptor type 2 | CCR2 | P41597 | e.g., 150 | e.g., 2 | e.g., 75 | e.g., <0.001 | Primary receptor for MCP-1.[4] |
| Example Protein A | GENEA | P12345 | e.g., 85 | e.g., 5 | e.g., 17 | e.g., <0.01 | Describe function |
| Example Protein B | GENEB | Q67890 | e.g., 40 | e.g., 1 | e.g., 40 | e.g., <0.005 | Describe function |
| Example Protein C | GENEC | A1B2C3 | e.g., 25 | e.g., 8 | e.g., 3.1 | e.g., >0.05 | Describe function (potential non-specific binder) |
Table 1: Template for Quantitative Analysis of this compound Interacting Proteins. This table illustrates how to present data from an IP-MS experiment. It includes the identified protein, its corresponding gene and accession number, quantitative measures (e.g., spectral counts), the calculated fold change between the MCP-1 immunoprecipitation and a negative control (e.g., isotype IgG), and a statistical measure of significance (p-value). The final column provides context on the protein's function and its known or potential association with MCP-1.
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of this compound from cell culture lysates, optimized for subsequent mass spectrometry analysis. This protocol is a compilation and adaptation of established IP-MS protocols.[4][5]
Materials and Reagents
-
Cell Culture: Human cell line known to express MCP-1 (e.g., human monocytic cell line THP-1, or stimulated endothelial cells).
-
Antibodies:
-
Anti-human MCP-1/CCL2 antibody validated for immunoprecipitation.
-
Normal rabbit or mouse IgG (isotype control).
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate.
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in Digestion Buffer.
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in Digestion Buffer.
-
-
Enzymes: Mass spectrometry grade Trypsin/Lys-C mix.
-
Other: 1.5 mL microcentrifuge tubes, magnetic rack, rotator, sonicator (optional).
Protocol for Immunoprecipitation of this compound
-
Cell Culture and Lysis:
-
Culture cells to approximately 80-90% confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash twice with ice-cold PBS and scrape into ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 1 mL per 1x10^7 cells).
-
Incubate on a rotator for 30 minutes at 4°C to ensure complete cell lysis.
-
(Optional) Sonicate the lysate briefly on ice to shear genomic DNA.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Dilute the cleared lysate with Lysis Buffer to a final protein concentration of 1-2 mg/mL.
-
For each immunoprecipitation reaction (anti-MCP-1 and IgG control), use 1-2 mg of total protein in a final volume of 1 mL.
-
Add 2-5 µg of the anti-human MCP-1 antibody or the isotype control IgG to the respective tubes.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
While the antibody-lysate mixture is incubating, prepare the Protein A/G magnetic beads. Resuspend the beads in their storage buffer and transfer an appropriate amount (e.g., 30 µL of slurry) to a new tube.
-
Wash the beads three times with 1 mL of Lysis Buffer. Use a magnetic rack to separate the beads from the buffer between washes.
-
After the antibody-lysate incubation, add the washed beads to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Place the tubes on a magnetic rack to collect the beads. Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then collect the beads on the magnetic rack before discarding the supernatant.
-
After the final wash, carefully remove all residual Wash Buffer.
-
-
Elution and On-Bead Digestion for Mass Spectrometry:
-
Elution (Optional, for analysis of intact proteins):
-
Add 50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Place the tube on a magnetic rack and transfer the eluate to a new tube.
-
Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
-
On-Bead Digestion (Recommended for identification of interacting proteins):
-
Resuspend the washed beads in 50 µL of Digestion Buffer.
-
Add DTT to a final concentration of 10 mM, and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM, and incubate in the dark at room temperature for 20 minutes to alkylate cysteines.
-
Add mass spectrometry grade Trypsin/Lys-C mix (e.g., at a 1:50 enzyme to protein ratio, assuming an estimated protein amount on the beads).
-
Incubate overnight at 37°C with shaking.
-
After digestion, place the tubes on a magnetic rack and carefully transfer the supernatant containing the peptides to a new tube.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
The peptide sample is now ready for desalting and subsequent analysis by LC-MS/MS.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for MCP-1 immunoprecipitation mass spectrometry.
MCP-1 (CCL2) Signaling Pathway
Caption: MCP-1 (CCL2) signaling through its receptor CCR2.
References
Application Notes and Protocols for In Situ Hybridization (ISH) Localization of Human MCP-1 mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a key chemokine involved in the recruitment of monocytes, memory T cells, and natural killer cells to sites of inflammation.[1] Its expression is upregulated in response to various inflammatory stimuli.[2] The localization of MCP-1 mRNA within tissues provides crucial insights into the cellular sources of this chemokine and the inflammatory processes underlying various diseases, including atherosclerosis, rheumatoid arthritis, and cancer.[2][3] In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA sequences within the morphological context of a tissue, providing valuable spatial information about gene expression.[4]
These application notes provide detailed protocols for the detection of human MCP-1 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using both chromogenic (CISH) and fluorescence (FISH) in situ hybridization.
MCP-1/CCR2 Signaling Pathway
MCP-1 exerts its biological effects by binding to its primary receptor, C-C chemokine receptor 2 (CCR2).[5] This interaction triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and cytokine production.[3][6] Understanding this pathway is essential for contextualizing the results of MCP-1 mRNA localization.
References
- 1. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Inflammation, ER Stress, Autophagy and MCP-1/CCR2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Validation of Specific Oligonucleotide Probes on Planar Magnetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Developing a Sensitive Bioassay for Human MCP-1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury.[1][2][3] Its pivotal role in various pathological conditions, including inflammatory diseases, autoimmune disorders, atherosclerosis, and cancer, makes it a critical target for therapeutic intervention and a valuable biomarker for disease activity.[1][2][4][5] Accurate and sensitive measurement of human MCP-1 activity is therefore essential for basic research, drug discovery, and clinical diagnostics.
These application notes provide an overview of sensitive bioassays for quantifying this compound activity, with detailed protocols for two primary functional assays: a chemotaxis assay and a calcium flux assay.
Principles of MCP-1 Bioassays
Several methods can be employed to measure MCP-1. While ELISAs are effective for quantifying MCP-1 protein levels, they do not provide information about its biological activity.[6][7][8] Functional bioassays are necessary to determine the ability of MCP-1 to induce a biological response in target cells. The two most common and sensitive functional assays are:
-
Chemotaxis Assays: These assays directly measure the primary function of MCP-1, which is to induce the directed migration of target cells, typically monocytes or cell lines expressing the MCP-1 receptor, CCR2.[9][10][11] The migration of cells across a porous membrane towards a gradient of MCP-1 is quantified, providing a direct measure of its chemoattractant activity.[9][12][13]
-
Calcium Flux Assays: MCP-1 binds to its G-protein coupled receptor (GPCR), CCR2, which is primarily coupled to the Gαq protein.[14][15][16] This interaction triggers a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores.[17][18][19] Calcium flux assays utilize fluorescent dyes that bind to intracellular calcium, and the resulting increase in fluorescence provides a rapid and sensitive measure of CCR2 activation by MCP-1.[17][19][20] These assays are highly amenable to high-throughput screening (HTS) formats.[18][20]
MCP-1 Signaling Pathway
MCP-1 exerts its biological effects by binding to its receptor, CCR2. This binding initiates a cascade of intracellular signaling events that ultimately lead to cell migration and other inflammatory responses.[1][14] The activation of CCR2 by MCP-1 can trigger multiple signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[4][21]
Diagram of the primary signaling pathways activated by this compound binding to its receptor, CCR2.
Experimental Protocols
Protocol 1: Chemotaxis Assay using Transwell Plates
This protocol describes a quantitative method to measure the chemotactic activity of this compound on a monocytic cell line, such as THP-1 or MonoMac6.[21][22]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Recombinant this compound
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Transwell inserts with a 5 µm pore size polycarbonate membrane (24-well or 96-well format)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells in complete medium until they reach a concentration of approximately 1 x 10^6 cells/mL.
-
One day before the assay, starve the cells by resuspending them in serum-free medium and incubating overnight.[9]
-
On the day of the experiment, count the viable cells and adjust the concentration to 1 x 10^6 cells/mL in serum-free medium.[9]
-
-
Assay Setup:
-
Prepare serial dilutions of recombinant this compound in serum-free medium in the lower chambers of the Transwell plate. Include a negative control with serum-free medium only.[13] The final volume in each lower well should be 600 µL for a 24-well plate.[12]
-
Place the Transwell inserts into the wells of the plate.
-
Add 100 µL of the prepared cell suspension (1 x 10^5 cells) to the upper chamber of each insert.[11]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 2 to 4 hours.[9]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µM and incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Generate a standard curve by lysing known numbers of Calcein-AM labeled cells.
-
Calculate the number of migrated cells in each well based on the standard curve.
-
Plot the number of migrated cells against the concentration of MCP-1 to determine the EC50 value.
-
Workflow diagram illustrating the key steps of the chemotaxis bioassay.
Protocol 2: Calcium Flux Assay using a Fluorescence Plate Reader
This protocol provides a high-throughput method to measure MCP-1-induced calcium mobilization in cells expressing CCR2, such as HEK293 cells stably transfected with the human CCR2 gene.[19]
Materials:
-
HEK293 cells stably expressing human CCR2
-
Recombinant this compound
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-5)[18][19]
-
Probenecid (B1678239) (anion transport inhibitor, if required for the cell line)[19]
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation)[19][20]
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CCR2-expressing HEK293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).[19]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Prepare the dye-loading solution by diluting the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. If necessary, add probenecid to the loading buffer.[18][19]
-
Add 100 µL of the dye-loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.[19]
-
-
Assay Performance:
-
Prepare serial dilutions of recombinant this compound in assay buffer in a separate plate.
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the instrument to record fluorescence kinetically (e.g., readings every second) before and after the addition of MCP-1.
-
The instrument will automatically inject the MCP-1 dilutions into the wells while continuously reading the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the concentration of MCP-1 to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
The following tables summarize typical quantitative data for commercially available this compound ELISA kits and the expected performance of the described bioassays.
Table 1: Comparison of this compound ELISA Kits
| Manufacturer | Kit Name | Sensitivity | Assay Range | Sample Type |
| Invitrogen | This compound ELISA Kit (BMS281) | 2.3 pg/mL[8] | 15.6-1,000 pg/mL[8] | Serum, Plasma, Cell Culture Supernatant[8] |
| Elabscience | This compound ELISA Kit (E-EL-H6005) | 37.5 pg/mL[7] | 62.5-4,000 pg/mL[7] | Serum, Plasma, other biological fluids[7] |
| CUSABIO | This compound/MCAF ELISA kit | 1.56 pg/mL[23] | 6.25-400 pg/mL[23] | Serum, Plasma, Urine, Saliva, CSF[23] |
| Quansys | Q-Plex this compound | 2.60 pg/mL[5] | 2.74-2,000 pg/mL[5] | Serum, EDTA Plasma[5] |
Table 2: Expected Performance of this compound Functional Bioassays
| Assay Type | Cell Line | Typical EC50 Range | Key Advantages | Key Disadvantages |
| Chemotaxis Assay | THP-1, MonoMac6 | 1-11 ng/mL[22] | Direct measure of biological function | Lower throughput, longer assay time |
| Calcium Flux Assay | CCR2-HEK293 | 0.1-10 ng/mL | High throughput, rapid, sensitive | Indirect measure of function, requires specific cell line |
Conclusion
The selection of an appropriate bioassay for this compound activity depends on the specific research question and required throughput. For direct assessment of chemoattractant function, the chemotaxis assay is the gold standard. For high-throughput screening of compounds that modulate MCP-1 activity, the calcium flux assay offers a sensitive and efficient alternative. The protocols and information provided herein serve as a comprehensive guide for establishing robust and sensitive bioassays for this compound in a research or drug development setting.
References
- 1. MCP-1: Function, regulation, and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCP-1: Function, regulation, and involvement in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound Analyte Overview | Quansys Biosciences [quansysbio.com]
- 6. A sensitive ELISA for the detection of human monocyte chemoattractant protein-1 (MCP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound(Monocyte Chemotactic Protein 1) ELISA Kit - Elabscience® [elabscience.com]
- 8. This compound ELISA Kit (BMS281) - Invitrogen [thermofisher.com]
- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.org [static.igem.org]
- 13. timothyspringer.org [timothyspringer.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. stemcell.com [stemcell.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 21. Signal transduction involved in MCP-1-mediated monocytic transendothelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound | Cell Signaling Technology [cellsignal.com]
- 23. cusabio.com [cusabio.com]
Troubleshooting & Optimization
troubleshooting high background in HUMAN MCP-1 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with your Human Monocyte Chemoattractant Protein-1 (MCP-1) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a human MCP-1 ELISA?
High background in an ELISA can obscure the true signal and reduce assay sensitivity. The most common causes include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary cause of high background.[1][2][3][4][5]
-
Improper Reagent Concentration: Using detection antibodies or enzyme conjugates at concentrations that are too high can lead to non-specific binding and elevated background.
-
Suboptimal Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can result in the binding of detection reagents directly to the plate surface.[4][6]
-
Extended Incubation Times: Incubating steps for longer than the protocol recommends can increase non-specific binding.
-
Contaminated Reagents: Contamination of buffers or substrate solution with the analyte or other substances can lead to a false positive signal.[2]
-
Cross-Reactivity: The antibodies used in the kit may have some cross-reactivity with other molecules present in the sample.[7]
-
Substrate Solution Issues: The substrate solution may have been exposed to light or contaminated, leading to a high background signal.[5]
Q2: What are typical Optical Density (OD) values for a well-performing this compound ELISA?
Optical density (OD) values can vary between different ELISA kits, plate readers, and laboratory conditions. However, a representative example of a standard curve for a this compound ELISA is provided below.
| Standard Concentration (pg/mL) | Mean OD at 450 nm |
| 1000 | 2.226 |
| 250 | 0.865 |
| 125 | 0.414 |
| 62.5 | 0.227 |
| 31.3 | 0.127 |
| 15.6 | 0.084 |
| Blank (0) | 0.022 |
Note: This data is for illustrative purposes only. Always refer to the certificate of analysis for the specific kit lot you are using and generate your own standard curve for each experiment.[8]
Q3: Is there known cross-reactivity for this compound ELISA kits?
Cross-reactivity is an important consideration for assay specificity. Reputable ELISA kit manufacturers will provide data on the cross-reactivity of their kits with other related molecules.
| Kit Manufacturer | Cross-Reactivity Information |
| Thermo Fisher Scientific | No cross-reactivity with a panel of human chemokines and cytokines including MCP-2, MCP-3, and MCP-4.[9] |
| RayBiotech | No cross-reactivity with a panel of human cytokines including MCP-2 and MCP-3.[10] |
| Kamiya Biomedical Company | No cross-reactivity detected with MCP-3.[11] |
| BosterBio | Cross-reactivity with human Eotaxin and MCP-3 is less than 1%.[7] |
| Bio-Techne (R&D Systems) | Less than 0.5% cross-reactivity observed with available related molecules. |
Note: Always consult the datasheet for your specific ELISA kit for the most accurate and up-to-date cross-reactivity information.
Troubleshooting Guides
Issue: High Background
A high background can significantly impact the quality of your results. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound ELISA.
Caption: A flowchart outlining the systematic steps to troubleshoot high background in an ELISA.
1. Experimental Protocol: Washing Optimization
Insufficient washing is a frequent cause of high background. This protocol will help you optimize your washing procedure.
Objective: To determine the optimal number of wash cycles and soak time to minimize background without significantly reducing the specific signal.
Materials:
-
This compound ELISA kit
-
Microplate washer or multichannel pipette
-
Wash buffer (as provided in the kit or prepared according to the manual)
-
High and low concentration MCP-1 standards or samples
Procedure:
-
Plate Setup: Prepare a 96-well plate as per the kit instructions up to the first washing step after the incubation of the capture antibody and blocking.
-
Create a Wash Matrix: Design a matrix on the plate to test different numbers of washes and soak times. For example:
-
Rows A-B: 3 washes, 0-second soak
-
Rows C-D: 4 washes, 0-second soak
-
Rows E-F: 4 washes, 30-second soak
-
Rows G-H: 5 washes, 30-second soak
-
-
Perform Washes: Execute the washing steps according to the matrix. Ensure complete aspiration of the wash buffer after each wash.
-
Assay Completion: Continue with the remaining steps of the ELISA protocol as instructed in the kit manual.
-
Data Analysis:
-
Measure the OD at 450 nm.
-
Compare the OD values for the blank wells (high background) and the high standard wells (specific signal) across the different washing conditions.
-
The optimal condition is the one that provides the lowest OD for the blank wells while maintaining a high OD for the standard wells (i.e., the best signal-to-noise ratio).
-
Workflow for Washing Optimization:
Caption: A workflow diagram illustrating the steps for optimizing the washing protocol in an ELISA.
2. Experimental Protocol: Blocking Buffer Optimization
If the blocking buffer is not effective, non-specific binding of the detection antibody to the plate can occur, leading to high background.
Objective: To identify the most effective blocking buffer for your assay.
Materials:
-
This compound ELISA plate (coated with capture antibody)
-
Various blocking buffers to test (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffers)
-
Detection antibody and enzyme conjugate from the kit
-
Substrate and stop solution
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody as per the kit protocol.
-
Blocking:
-
Divide the plate into sections, with each section to be treated with a different blocking buffer.
-
Add 200 µL of each blocking buffer to the respective wells.
-
Incubate according to the standard protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Washing: Wash all wells with the standard wash buffer.
-
Incubation with Detection Reagents: Add the detection antibody and enzyme conjugate to all wells (without any analyte).
-
Assay Completion: Complete the remaining steps of the ELISA protocol.
-
Data Analysis:
-
Measure the OD at 450 nm.
-
The blocking buffer that results in the lowest OD reading is the most effective at preventing non-specific binding.
-
Signaling Pathway of Non-Specific Binding:
Caption: A diagram illustrating how inadequate blocking leads to non-specific binding and high background.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. novateinbio.com [novateinbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. raybiotech.com [raybiotech.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
Technical Support Center: Optimizing Primary Antibody Concentration for Human MCP-1 Western Blot
Welcome to the technical support center for optimizing your human MCP-1 (Monocyte Chemoattractant Protein-1, also known as CCL2) Western blot experiments. This guide provides troubleshooting advice and frequently asked questions to help you achieve a clear and specific signal for MCP-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for a this compound primary antibody?
A1: The optimal dilution can vary depending on the antibody supplier and the abundance of MCP-1 in your sample. A general starting point is a 1:1000 dilution.[1][2] However, it is crucial to consult the antibody's datasheet for manufacturer-specific recommendations. Some datasheets may suggest a concentration range, such as 0.1-0.2 µg/ml.[3]
Q2: How long should I incubate the primary antibody?
A2: A common practice is to incubate the primary antibody overnight at 4°C with gentle agitation.[4] Alternatively, incubation for 1.5 to 3-6 hours at room temperature can also be effective.[5][6] Longer incubation times, such as overnight at 4°C, may enhance the signal for low-abundance proteins.[5]
Q3: What blocking buffer should I use for an MCP-1 Western blot?
A3: A standard blocking buffer is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[4] It is recommended to block for at least one hour at room temperature or overnight at 4°C.[5] If you are detecting a phosphorylated form of a protein, it is advisable to use BSA as a blocking agent instead of milk, as milk contains casein, which is a phosphoprotein and can cause high background.[7]
Q4: My MCP-1 band is very faint or completely absent. What should I do?
A4: If you are experiencing a weak or nonexistent signal for MCP-1, consider the following troubleshooting steps:
-
Increase Primary Antibody Concentration: Your current concentration may be too low. Try a more concentrated dilution (e.g., from 1:1000 to 1:500 or 1:250).[5][8]
-
Increase Protein Load: The abundance of MCP-1 in your sample might be low. Try loading more protein per well, for example, increasing from 5µg to 20-30µg.[4][9]
-
Extend Incubation Time: Increase the primary antibody incubation time to overnight at 4°C.[5]
-
Check Antibody Activity: Ensure the antibody has been stored correctly and has not expired. You can perform a dot blot to confirm its activity.[5][9]
-
Use a More Sensitive Substrate: If you have minimal protein, using a high-sensitivity chemiluminescent substrate can help maximize the signal.[5]
Q5: I see multiple bands or non-specific bands on my blot. How can I fix this?
A5: The presence of non-specific bands is often due to an overly high concentration of the primary antibody.[5][7] To address this, try the following:
-
Decrease Primary Antibody Concentration: Dilute your primary antibody further (e.g., from 1:1000 to 1:2000 or 1:5000).[4]
-
Optimize Blocking: Increase the blocking time and/or the concentration of the blocking agent. Adding a small amount of Tween 20 (e.g., 0.05%) to the blocking buffer can also help minimize background.[5][10]
-
Increase Washing Steps: Insufficient washing can lead to non-specific antibody binding. Increase the number and duration of your washes with TBST.[7][11]
-
Ensure Sample Integrity: Prepare fresh lysates and always include protease inhibitors to prevent protein degradation, which can result in extra bands.[10]
Q6: The background of my Western blot is very high. What are the common causes?
A6: High background can obscure your target protein signal. Common causes and solutions include:
-
Primary Antibody Concentration is Too High: Use a higher dilution of your primary antibody.[11][12]
-
Insufficient Blocking: Increase the blocking time to at least 1-2 hours at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., from 3% to 5%).[10][11]
-
Inadequate Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.[11]
-
Contaminated Buffers: Prepare fresh buffers to avoid any contamination that might contribute to the background.[5]
-
Membrane Drying: Ensure the membrane does not dry out at any point during the procedure.[7][10]
Data Presentation
Table 1: Recommended Starting Dilutions for this compound Primary Antibodies
| Antibody Type | Recommended Starting Dilution (by volume) | Recommended Starting Concentration (by µg/ml) | Reference |
| Polyclonal | 1:1000 | 1.7-15 µg/mL | [1] |
| Monoclonal | Not specified | 5-25 µg/mL | |
| Specific Polyclonal | Not specified | 0.1-0.2 µg/ml | [3] |
| General Recommendation | 1:1000 to 1:5000 | 0.2 to 5.0 µg/ml | [4][8] |
Note: These are starting recommendations. The optimal concentration must be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol: Optimizing Primary Antibody Concentration using Dot Blot
A dot blot is a quick and efficient method to determine the optimal primary antibody concentration without the need to run multiple full Western blots.[13][14]
-
Prepare Protein Sample: Prepare your cell or tissue lysate containing this compound.
-
Serial Dilution of Antigen: Create a series of dilutions of your protein sample.
-
Spot onto Membrane: Cut a strip of nitrocellulose or PVDF membrane. Using a pencil, lightly mark where you will spot each dilution. Carefully spot 1-2 µL of each protein dilution onto the membrane. Allow the spots to dry completely.[13]
-
Blocking: Block the membrane strip in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Prepare several different dilutions of your this compound primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).[8] If you have multiple membrane strips with the same protein spots, you can incubate each strip with a different antibody dilution for 1 hour at room temperature.[8]
-
Washing: Wash the membrane strips four times for 5 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the strips with a constant, appropriate dilution of the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane strips with a chemiluminescent substrate and visualize the signal.
-
Analysis: The optimal primary antibody concentration will produce a strong signal on the protein spots with minimal background on the surrounding membrane.
Mandatory Visualization
Caption: Workflow for a typical Western blot experiment.
Caption: Logic for troubleshooting primary antibody concentration.
References
- 1. MCP-1 Polyclonal Antibody (PA5-13658) [thermofisher.com]
- 2. MCP-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Anti-Human MCP-1 - Leinco Technologies [leinco.com]
- 4. researchgate.net [researchgate.net]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. img.abclonal.com [img.abclonal.com]
- 7. sinobiological.com [sinobiological.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. arp1.com [arp1.com]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. bosterbio.com [bosterbio.com]
- 14. promegaconnections.com [promegaconnections.com]
reducing non-specific bands in HUMAN MCP-1 immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific bands in human Monocyte Chemoattractant Protein-1 (MCP-1) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is MCP-1 and why is its localization important?
A1: Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a chemokine that plays a crucial role in recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury.[1][2] Its localization within human tissues is critical for understanding the pathophysiology of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and psoriasis.[1]
Q2: What are the common causes of non-specific staining in IHC?
A2: Non-specific staining in IHC can arise from several factors, including:
-
Hydrophobic and Ionic Interactions: Antibodies may bind non-specifically to tissue components through hydrophobic or ionic forces.
-
Endogenous Enzyme Activity: Tissues may contain endogenous peroxidases or phosphatases that can react with detection reagents, leading to false-positive signals.[3]
-
Endogenous Biotin (B1667282): If using a biotin-based detection system, endogenous biotin present in tissues like the kidney and liver can cause high background.[4]
-
Fc Receptor Binding: Primary or secondary antibodies can bind to Fc receptors on cells like macrophages and mast cells.
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to off-target binding.[4][5]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue.[3]
-
Over-fixation of Tissue: Excessive fixation can lead to protein cross-linking that can both mask the target antigen and increase background staining.[4]
Q3: Which antibody clone is recommended for human MCP-1 IHC?
A3: Several antibody clones have been used for the detection of this compound. The monoclonal antibody clone 5D3-F7 (also known as MNA.1) has been cited for its use in IHC on paraffin-embedded sections.[1] Another commonly used clone is 2D8.[6] It is crucial to select an antibody that has been validated for the specific application (e.g., IHC on formalin-fixed paraffin-embedded tissue).[5]
Troubleshooting Guide: Reducing Non-Specific Bands
This guide addresses specific issues you may encounter during your this compound IHC experiments in a question-and-answer format.
Problem 1: High background staining across the entire tissue section.
Q: I am observing high background staining that obscures the specific signal for MCP-1. What are the likely causes and how can I resolve this?
A: High background is a common issue in IHC and can stem from several sources. Here is a systematic approach to troubleshooting this problem:
Initial Checks & Solutions
-
Primary Antibody Concentration: An overly concentrated primary antibody is a frequent cause of high background.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of serial dilutions.[5]
-
-
Inadequate Blocking: Non-specific binding sites may not be sufficiently blocked.
-
Solution: Increase the concentration of the blocking serum (e.g., up to 10%) and/or extend the incubation time.[4] Ensure the blocking serum is from the same species as the secondary antibody to prevent cross-reactivity. For example, if your secondary antibody was raised in a goat, use normal goat serum for blocking.
-
Advanced Troubleshooting Steps
If the initial checks do not resolve the issue, consider the following:
-
Endogenous Peroxidase Activity: Human tissues, especially those rich in red blood cells, can have endogenous peroxidase activity that reacts with HRP-conjugated detection systems.
-
Solution: Quench endogenous peroxidase activity by treating the tissue with a 3% hydrogen peroxide (H₂O₂) solution before primary antibody incubation.[3]
-
-
Endogenous Biotin (for Biotin-based detection systems): Tissues like the liver and kidney have high levels of endogenous biotin, which can lead to non-specific signals with avidin-biotin complex (ABC) methods.[4]
-
Solution: Use an avidin (B1170675)/biotin blocking kit. This typically involves incubating the tissue with an excess of avidin, followed by an incubation with biotin to saturate all biotin-binding sites on the avidin molecule.[4]
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the human tissue.
-
Solution: Use a pre-adsorbed secondary antibody that has been cross-adsorbed against immunoglobulins from the species of your sample (human).[3]
-
Problem 2: Non-specific bands are observed, but the background is otherwise clean.
Q: My overall background is low, but I am seeing distinct, non-specific bands. What could be causing this?
A: This pattern often points to issues with the primary antibody or antigen retrieval.
Antibody Specificity
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Solution: Verify the specificity of your primary antibody. Check the manufacturer's data sheet for validation data, including Western blots on relevant cell lysates or knockout/knockdown validation. If possible, test a different antibody clone.
-
Antigen Retrieval Optimization
-
Sub-optimal Antigen Retrieval: Formalin fixation creates cross-links that can mask the MCP-1 epitope.[7][8] Improper antigen retrieval can lead to partial unmasking and non-specific antibody binding.
-
Solution: Optimize your antigen retrieval protocol. Both Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) methods can be used.[7] For this compound, HIER is commonly employed. It is recommended to test different buffers and pH values to find the optimal condition for your specific antibody.[9]
-
For a specific anti-human MCP-1 antibody (clone MNA.1), one protocol suggests antigen retrieval by pressure cooking for 3 minutes in PBS. [1]
-
Quantitative Data Summary
The following tables provide a starting point for optimizing your this compound IHC protocol. Note that optimal conditions should always be determined empirically for your specific experimental setup.
Table 1: Recommended Starting Conditions for Antigen Retrieval (HIER)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Buffer | 10 mM Sodium Citrate | 10 mM Tris-EDTA | PBS |
| pH | 6.0 | 9.0 | 7.4 |
| Heating Method | Microwave | Pressure Cooker | Water Bath |
| Time & Temperature | 10-20 min at sub-boiling | 3-5 min at pressure | 20-40 min at 95°C |
| Reference | [9][10] | [1][7] | [7] |
Table 2: Troubleshooting Non-Specific Staining
| Observation | Possible Cause | Recommended Solution |
| High background across the entire section | Primary antibody concentration too high | Titrate primary antibody; try a more dilute concentration.[4][5] |
| Inadequate blocking | Increase blocking serum concentration (up to 10%) or incubation time. Use serum from the same species as the secondary antibody.[4] | |
| Endogenous peroxidase activity | Treat with 3% H₂O₂ before primary antibody incubation. | |
| Endogenous biotin (if using biotin system) | Use an avidin/biotin blocking kit.[4] | |
| Distinct non-specific bands | Primary antibody cross-reactivity | Check antibody datasheet for specificity data. Test a different clone. |
| Sub-optimal antigen retrieval | Optimize HIER method (buffer, pH, time, temperature). See Table 1.[9] | |
| Staining in the absence of primary antibody | Secondary antibody non-specific binding | Use a pre-adsorbed secondary antibody. Run a secondary-only control.[3] |
Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
This protocol provides a general guideline for HIER. The choice of buffer and heating method should be optimized for your specific anti-MCP-1 antibody.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (1 change, 3 minutes).
-
Transfer to 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Pre-heat your antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath, microwave, or pressure cooker.[8]
-
Immerse the slides in the pre-heated solution.
-
Incubate for the optimized time (typically 10-20 minutes).[9]
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[11]
-
Rinse slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Protocol 2: Blocking Non-Specific Staining
-
Endogenous Peroxidase Block (for HRP detection):
-
Following antigen retrieval and rinsing, incubate the slides in 3% H₂O₂ in methanol (B129727) or PBS for 10-15 minutes at room temperature.
-
Rinse thoroughly with wash buffer.
-
-
Protein Block:
-
Incubate the slides with a blocking solution containing normal serum (e.g., 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[3] The serum species should match the host of the secondary antibody.
-
Gently tap off the excess blocking solution before applying the primary antibody. Do not rinse.
-
Visualizations
Caption: A flowchart for troubleshooting non-specific staining in IHC.
Caption: A typical experimental workflow for immunohistochemistry.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. MCP-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. qedbio.com [qedbio.com]
- 4. biossusa.com [biossusa.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. biocompare.com [biocompare.com]
- 7. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 10. origene.com [origene.com]
- 11. Immunofluorescence Immunohistochemistry (IHC) Paraffin Protocol [novusbio.com]
Technical Support Center: Prevention of Human MCP-1 (CCL2) Degradation During Sample Collection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing the degradation of Human Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), during sample collection, processing, and storage. Accurate measurement of MCP-1 is critical for a variety of research applications, and its stability is paramount for reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of MCP-1 degradation in biological samples?
A1: The primary causes of MCP-1 degradation are enzymatic activity and improper sample handling. MCP-1 is susceptible to cleavage by various proteases present in biological samples, including metalloproteinases (e.g., meprins and matrix metalloproteinases - MMPs) and serine proteases. Additionally, physical factors such as repeated freeze-thaw cycles can lead to a significant loss of MCP-1.[1][2]
Q2: Which anticoagulant should I choose for blood collection to measure MCP-1?
A2: The choice of anticoagulant can influence the measured levels of MCP-1. While citrate, EDTA, and heparin are all used, studies have shown that plasma collected with heparin may yield higher detectable levels of MCP-1 compared to EDTA. However, EDTA is a strong chelator and can inhibit metalloproteinases, which are known to degrade MCP-1. Therefore, for consistency, it is crucial to use the same anticoagulant for all samples within a study. If the primary concern is protease inhibition, EDTA plasma is a reasonable choice.
Q3: Is serum or plasma better for MCP-1 analysis?
A3: Both serum and plasma can be used for MCP-1 analysis. However, the coagulation process in serum collection can release cytokines and other factors from platelets and white blood cells, potentially altering the in vivo concentration of MCP-1. Plasma is often preferred as it is collected in the presence of an anticoagulant, which prevents clotting and can better reflect the circulating levels of MCP-1. Immediate separation of plasma or serum from blood cells is recommended to ensure analyte stability.[3]
Q4: How many times can I freeze and thaw my samples without significant MCP-1 loss?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles. Studies on recombinant human MCP-1 have shown that the second freeze-thaw cycle can cause a loss of approximately 50% of the protein.[1][2][4] The first freeze-thaw cycle may also contribute to some loss, particularly in samples with high MCP-1 concentrations.[1][2] To avoid this, it is best to aliquot samples into single-use volumes before the initial freezing.
Troubleshooting Guides
Issue: Low or undetectable MCP-1 levels in my samples.
| Possible Cause | Troubleshooting Step |
| Proteolytic Degradation | Ensure that a broad-spectrum protease inhibitor cocktail was added to your samples immediately after collection, especially for tissue homogenates and cell culture supernatants. For blood samples, process them promptly to separate plasma/serum from cells. |
| Multiple Freeze-Thaw Cycles | Review your sample handling procedure. Did the samples undergo more than one freeze-thaw cycle? For future collections, aliquot samples into single-use vials before the first freeze. |
| Improper Storage | Verify that samples were stored at the correct temperature. For long-term storage, -80°C is recommended. Short-term storage at 4°C is acceptable for up to seven days for recombinant MCP-1, but for biological samples, processing and freezing as soon as possible is best practice.[1][2] |
| Incorrect Sample Type | Confirm that the sample type (serum, plasma, etc.) is appropriate for your assay and that the collection protocol was followed correctly. |
Issue: High variability in MCP-1 levels between samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your sample collection and processing protocol. Ensure that all samples are treated identically, including the time from collection to processing and the type and concentration of anticoagulant and protease inhibitors used. |
| Different Anticoagulants Used | Confirm that the same anticoagulant was used for all plasma samples. Different anticoagulants can lead to variations in measured MCP-1 levels. |
| Delayed Processing | Process all samples as quickly as possible after collection. Delays can lead to continued enzymatic activity and changes in MCP-1 concentration. |
Quantitative Data Summary
The stability of MCP-1 is highly dependent on storage conditions. The following tables summarize the available quantitative data on MCP-1 stability.
Table 1: Effect of Freeze-Thaw Cycles on Recombinant this compound Stability
| Number of Freeze-Thaw Cycles | Approximate Percentage Loss of MCP-1 | Reference |
| 1 | Concentration and time-dependent loss | [1][2] |
| 2 | ~50% | [1][2][4] |
Table 2: Stability of Recombinant this compound at Different Storage Temperatures
| Storage Temperature | Duration | Approximate Percentage Loss of MCP-1 | Reference |
| 4°C | 7 days | No significant loss | [1][2][4] |
| 37°C | 7 days | No significant loss | [2] |
| -20°C or -81°C | 7 days (after one freeze-thaw) | Some loss, concentration-dependent | [1][2] |
Experimental Protocols
Protocol 1: Blood Sample Collection for Plasma and Serum
-
For Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Add a broad-spectrum protease inhibitor cocktail (see Protocol 3 for a recommended composition).
-
Aliquot the plasma into single-use cryovials.
-
Store immediately at -80°C.
-
-
For Serum:
-
Collect whole blood into a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum.
-
Add a broad-spectrum protease inhibitor cocktail.
-
Aliquot the serum into single-use cryovials.
-
Store immediately at -80°C.
-
Protocol 2: Tissue Homogenate Preparation
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen. Store at -80°C until homogenization.
-
Prepare a lysis buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.4).[5] Keep the buffer on ice.
-
Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use (see Protocol 3).
-
Weigh the frozen tissue and add it to the lysis buffer at a ratio of 100 mg of tissue per 900 µL of buffer.[5]
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem, Polytron).
-
Centrifuge the homogenate at 13,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[5]
-
Carefully collect the supernatant.
-
Aliquot the supernatant into single-use cryovials.
-
Store immediately at -80°C.
Protocol 3: Recommended Protease Inhibitor Cocktail
For general use in preserving MCP-1, a broad-spectrum protease inhibitor cocktail is recommended. Commercial cocktails are available, or you can prepare a custom cocktail with the following components:
-
AEBSF: For serine proteases.
-
Aprotinin: For serine proteases.
-
Bestatin: For aminopeptidases.
-
E-64: For cysteine proteases.
-
Leupeptin: For serine and cysteine proteases.
-
Pepstatin A: For aspartic proteases.
-
EDTA: For metalloproteinases (can be added separately if not already in the buffer).
For targeted inhibition of proteases known to cleave MCP-1:
-
For Meprins: Specific small molecule inhibitors are under development, but broad-spectrum metalloproteinase inhibitors like EDTA can offer some protection.[6][7]
-
For MMPs: Use broad-spectrum MMP inhibitors such as Batimastat or Marimastat, or tissue inhibitors of metalloproteinases (TIMPs).
Visualizations
Caption: General experimental workflow for MCP-1 sample collection and processing.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Effect of storage conditions on the stability of recombinant this compound/CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rbm.iqvia.com [rbm.iqvia.com]
- 6. Discovery and Optimization of Selective Inhibitors of Meprin α (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Human MCP-1 Chemiluminescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) chemiluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a chemiluminescence assay?
A good signal-to-noise (S/N) ratio is crucial for obtaining reliable and reproducible data. While the ideal S/N ratio can vary depending on the assay and instrumentation, a ratio of 10 or higher is generally considered acceptable for most quantitative applications. An S/N ratio below 3 may indicate that the signal is not significantly different from the background noise.
Q2: What are the most common causes of a low signal-to-noise ratio in an MCP-1 chemiluminescence assay?
The most common culprits for a poor S/N ratio are high background, low signal, or a combination of both. High background can be caused by issues such as insufficient washing, nonspecific antibody binding, or contaminated reagents.[1] A low signal may result from problems with reagent preparation, suboptimal incubation times, or low expression of MCP-1 in the samples.[2]
Q3: How can I reduce variability between assays?
Assay variability can be minimized by strictly adhering to the protocol, ensuring consistent incubation times and temperatures, and using calibrated pipettes.[3] Lot-to-lot variability of reagents, especially antibodies, can also be a significant factor.[4] It is advisable to test new lots of reagents before use in critical experiments.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your human MCP-1 chemiluminescence assay.
Issue 1: High Background
High background noise can mask the true signal from your samples, leading to a poor signal-to-noise ratio.
Troubleshooting Workflow for High Background
Caption: Troubleshooting logic for high background.
Detailed Solutions for High Background:
| Potential Cause | Recommended Solution |
| Contaminated or Improperly Prepared Substrate | Prepare fresh chemiluminescent substrate before each use and protect it from light.[5] Ensure all glassware and containers are clean.[1] |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Automated plate washers or handheld washing manifolds are recommended over manual pipetting to ensure thorough and forceful washing.[5] Adding a short soak step during washing can also be beneficial.[2][6] |
| Ineffective Blocking | Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat milk) or increasing the concentration.[7] You can also extend the blocking incubation time.[6] |
| High Antibody Concentration | The concentration of the detection antibody may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background.[7] |
| Cross-reactivity | The secondary antibody may be binding non-specifically. Run a control with no primary antibody to check for this. Consider using a pre-adsorbed secondary antibody. |
Issue 2: Weak or No Signal
A weak or absent signal can make it impossible to quantify MCP-1 levels accurately.
Troubleshooting Workflow for Weak Signal
Caption: Troubleshooting logic for weak or no signal.
Detailed Solutions for Weak or No Signal:
| Potential Cause | Recommended Solution |
| Improper Reagent Preparation or Storage | Ensure all reagents are brought to room temperature before use.[2] Double-check all dilution calculations and confirm that reagents have not expired.[2] Store components at the recommended temperatures. |
| Suboptimal Incubation Times or Temperatures | Follow the manufacturer's recommended incubation times and temperatures.[2] If developing a new assay, these parameters may need to be optimized.[7] |
| Incorrect Plate Reader Settings | For chemiluminescent assays, ensure the plate reader is set to the correct read time (integration time), typically around 1000 ms (B15284909) (1 second) per well.[5] |
| Low MCP-1 Concentration in Samples | Confirm that your sample type is expected to contain detectable levels of MCP-1. Proper sample collection and storage are critical to prevent degradation of the analyte.[8] |
| Ineffective Antibody Pairing | If developing your own assay, ensure the capture and detection antibodies recognize different epitopes on the MCP-1 molecule to avoid competition.[8] |
Experimental Protocols
Antibody Titration (Checkerboard Assay)
To optimize the concentrations of capture and detection antibodies, a checkerboard titration is recommended.[9]
Methodology:
-
Coat the Plate: Coat the wells of a 96-well plate with serial dilutions of the capture antibody in a suitable coating buffer (e.g., PBS, pH 7.4 or carbonate buffer, pH 9.5).[8] Incubate as recommended.
-
Block: Wash the plate and add blocking buffer to all wells to prevent non-specific binding.
-
Add Antigen: Add a constant, known concentration of this compound standard to all wells.
-
Add Detection Antibody: Add serial dilutions of the detection antibody to the wells.
-
Add Substrate and Read: Add the chemiluminescent substrate and measure the signal using a plate reader.
-
Analyze: The optimal combination of capture and detection antibody concentrations will be the one that yields the highest signal-to-noise ratio.
Recommended Concentration Ranges for Antibody Optimization:
| Antibody Type | Recommended Concentration Range |
| Capture Antibody | 1-10 µg/mL |
| Detection Antibody | 0.5-5 µg/mL |
Note: These are general guidelines. The optimal concentrations may vary depending on the specific antibodies used.
Standard Assay Workflow
The following diagram illustrates a typical workflow for a sandwich chemiluminescence ELISA for this compound.
Caption: General workflow for a this compound sandwich ELISA.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpco.com [alpco.com]
- 6. arp1.com [arp1.com]
- 7. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 8. southernbiotech.com [southernbiotech.com]
- 9. ELISA Development and Optimization | Thermo Fisher Scientific - SG [thermofisher.com]
dealing with low sensitivity in HUMAN MCP-1 detection
Welcome to the technical support center for human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low sensitivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low sensitivity or a weak signal in a human MCP-1 ELISA?
Low sensitivity in an MCP-1 ELISA can stem from several factors, including problems with the sample itself, reagent handling, or procedural errors. The most frequent causes include degraded MCP-1 in the samples due to improper storage or handling, insufficient incubation times or incorrect temperatures, suboptimal concentrations of antibodies, and errors in the standard curve preparation.[1][2][3]
Q2: How critical is sample handling and storage for MCP-1 detection?
Proper sample handling is crucial as MCP-1 stability can be compromised under certain conditions. Repeated freeze-thaw cycles are a primary cause of protein degradation and can lead to a significant loss of detectable MCP-1.[4][5] For instance, a second freeze-thaw cycle can cause up to a 50% loss in the concentration of MCP-1.[4][5] It is recommended to store samples at -20°C for short-term storage (≤1 month) or -80°C for longer periods (≤3 months) and to thaw them slowly on ice before use.[1][6]
Q3: Can I increase the sample volume to get a better signal?
Increasing the sample volume may yield a higher signal. However, most commercial ELISA kits are optimized for a specific sample volume (typically 25-100 µL).[7] Using a larger volume may necessitate longer incubation times to allow the binding reaction to reach equilibrium. If you need to improve sensitivity, it is advisable to consult with the assay kit's technical support.
Q4: My standard curve is poor. How does this affect my results and how can I fix it?
A poor standard curve is a critical issue that prevents accurate quantification of MCP-1 in your samples. Common causes include inaccurate pipetting, improper standard dilution, or degradation of the standard protein.[1] To resolve this, ensure your pipettes are calibrated, carefully follow the dilution instructions provided in the kit manual, and make sure the lyophilized standard is thoroughly reconstituted.[1] If using serum-free media, the lack of a carrier protein can affect MCP-1 stability; in such cases, preparing the standard curve with and without a carrier protein can help diagnose the issue.[8]
Troubleshooting Guide for Low MCP-1 Signal
This guide provides a systematic approach to identifying and resolving the root causes of low sensitivity in your this compound assay.
Diagram: Troubleshooting Workflow for Low Sensitivity
Caption: A flowchart for systematically diagnosing low signal issues.
Sample-Related Issues
Q: Could my sample handling be the problem? A: Yes. MCP-1 is sensitive to handling. Avoid repeated freeze-thaw cycles as this can degrade the protein.[4][6][8] Samples should be aliquoted after collection and stored at -20°C or -80°C.[1] When ready to use, thaw samples slowly and centrifuge to remove any precipitates.[1]
Q: What if the MCP-1 concentration in my samples is naturally low? A: If you suspect the target protein expression is low in your samples, you may need to concentrate your sample or increase the amount of sample used in the assay.[2] Alternatively, consider using a more sensitive detection method, such as an ultrasensitive ELISA or Meso Scale Discovery (MSD) assay.[9]
Q: Could components in my sample matrix be interfering with the assay? A: Yes, components in complex biological samples like serum or plasma can interfere with antibody binding. This is known as a matrix effect. Most protocols recommend a starting dilution for serum/plasma to minimize this interference.[10] If you suspect a matrix effect, you may need to determine the optimal sample dilution for your specific experiment.[1]
Reagent and Kit-Related Issues
Q: I didn't store the kit properly. Could that cause a low signal? A: Absolutely. ELISA kits contain sensitive biological reagents. Improper storage can lead to a loss of activity. Unopened kits should typically be stored at 2-8°C.[1] Once opened, follow the manufacturer's instructions, as some components may require different storage conditions.[11][12] Always check the expiration date.
Q: How important are the reagent preparation steps? A: Very important. Inaccurate dilution of standards, antibodies, or conjugates will directly impact the results.[1] Ensure you are using calibrated pipettes and follow the kit protocol precisely. Reagents like wash buffer and substrate should be prepared fresh.[3] Also, ensure all reagents are brought to room temperature before use unless otherwise specified.[2]
Q: How can I check if my detection reagents (HRP conjugate, TMB substrate) are active? A: A simple way to check the activity of the HRP conjugate and TMB substrate is to mix a small amount of each in a tube. If they are active, you should see a rapid development of a blue color.[1]
Procedural and Assay-Related Issues
Q: Are my incubation times and temperatures correct? A: Insufficient incubation times or incorrect temperatures are common causes of low signal.[1][2] Ensure you are following the protocol's recommendations. Using a plate sealer during incubations is critical to prevent evaporation and ensure even temperature distribution across the plate.[2][8]
Q: Could my washing technique be the cause of the low signal? A: While insufficient washing more commonly leads to high background, it can also affect results if not performed correctly. It's crucial not to let the wells dry out completely for extended periods between steps, as this can denature the bound proteins and antibodies.[1] If using an automated plate washer, ensure all ports are clean and dispensing correctly.[1]
Q: What are other procedural steps that I should pay close attention to? A:
-
Pipetting: Inaccurate pipetting can lead to a poor standard curve and high variability. Check that pipettes are calibrated.[1][2]
-
Plate Reader Settings: Verify that the plate reader is set to the correct wavelength (typically 450 nm for TMB with a stop solution). Using a correction wavelength (e.g., 550 nm) can help account for optical imperfections in the plate.[8]
-
Cross-Contamination: Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination.[8]
Data and Protocols
Typical Assay Parameters for this compound ELISA Kits
For easy comparison, the following table summarizes typical quantitative data from various commercially available this compound ELISA kits.
| Parameter | Typical Range | Source(s) |
| Sensitivity (LLD) | < 1 pg/mL to 10 pg/mL | [7][8][12] |
| Assay Range | 15.6 - 2,000 pg/mL | [7][12] |
| Sample Volume | 20 µL - 100 µL | [1][6][7] |
| Sample Incubation | 90 minutes - 2 hours | [1][13] |
| Intra-Assay CV | < 8% - 10% | [7][8][11] |
| Inter-Assay CV | < 10% | [7][8][11] |
LLD: Lower Limit of Detection; CV: Coefficient of Variation
Standard Protocol for this compound Sandwich ELISA
This section provides a generalized methodology for a typical sandwich ELISA. Note: Always follow the specific protocol provided with your kit, as steps may vary.
Diagram: Standard Sandwich ELISA Workflow
Caption: A typical workflow for a this compound sandwich ELISA.
Methodology
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions and wash buffer as instructed by the kit manual.
-
Add Standards and Samples: Pipette 100 µL of each standard, control, and sample into the appropriate wells of the microplate pre-coated with an anti-human MCP-1 antibody.[1] It is recommended to run all samples and standards in duplicate.
-
First Incubation: Cover the plate with a sealer and incubate for 90 minutes at 37°C or as specified.[1]
-
First Wash: Aspirate the liquid from each well. Wash the wells three to four times with ~350 µL of wash buffer per well.[1] After the final wash, invert the plate and pat it dry on absorbent paper.
-
Add Detection Antibody: Add 100 µL of the biotinylated anti-human MCP-1 detection antibody to each well.[1]
-
Second Incubation: Cover the plate and incubate for 1 hour at 37°C.[1]
-
Second Wash: Repeat the wash step as described in step 4.
-
Add HRP Conjugate: Add 100 µL of the Streptavidin-HRP conjugate to each well.[1]
-
Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.[1]
-
Third Wash: Repeat the wash step as described in step 4.
-
Develop Color: Add 100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature for approximately 15-20 minutes.[8]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[1][8]
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader. If available, use a reference wavelength of 550 nm for correction.[8]
-
Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration. Use this curve to determine the MCP-1 concentration in your samples.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. Effect of storage conditions on the stability of recombinant this compound/CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound ELISA Kit (BMS281) - Invitrogen [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Improved Methods for Quantifying Human Chemokine and Cytokine Biomarker Responses: Ultrasensitive ELISA and Meso Scale Electrochemiluminescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound(Monocyte Chemotactic Protein 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. listarfish.it [listarfish.it]
- 12. bosterbio.com [bosterbio.com]
- 13. Can I increase my sample volume to improve the sensitivity of the assay | Meso Scale Discovery [mesoscale.com]
best practices for storing recombinant HUMAN MCP-1 protein
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling recombinant human MCP-1 (also known as CCL2).
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized recombinant this compound protein upon arrival?
For long-term storage, the lyophilized protein should be stored desiccated at -20°C to -80°C.[1][2][3] It can remain stable at room temperature for up to three weeks, but colder temperatures are recommended for preserving activity over extended periods.[3][4]
Q2: What is the best way to reconstitute the lyophilized MCP-1 protein?
It is recommended to reconstitute the lyophilized protein in sterile, distilled water or sterile phosphate-buffered saline (PBS).[1][2][3][4][5] Briefly centrifuge the vial before opening to ensure the powder is at the bottom.[1][5] For optimal recovery, reconstitute to a concentration of 0.1-0.5 mg/mL.[5] Gently agitate the vial to dissolve the contents; avoid vigorous shaking.[6]
Q3: Should I add a carrier protein during reconstitution?
For long-term storage of the reconstituted protein, adding a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) is recommended to prevent loss of protein due to adsorption to the vial surface and to enhance stability.[1][3][4][7]
Q4: How should I store the reconstituted MCP-1 protein?
For short-term storage, the reconstituted protein can be kept at 4°C for up to one week.[1][3][4][8] For long-term storage, it is crucial to aliquot the reconstituted protein into single-use volumes and store them at -20°C to -80°C.[2][5][8][9] This prevents repeated freeze-thaw cycles.
Q5: Why is it important to avoid repeated freeze-thaw cycles?
Repeated freeze-thaw cycles can lead to a significant loss of protein activity.[3][10][11] Studies have shown that the second freeze-thaw cycle can cause approximately a 50% loss of recombinant this compound.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced protein activity in experiments | Improper storage of reconstituted protein. | Ensure the protein was aliquoted and stored at -20°C or -80°C. Avoid using a frost-free freezer.[2] |
| Multiple freeze-thaw cycles. | Always aliquot the reconstituted protein into single-use vials to avoid repeated freezing and thawing.[10][11][12] | |
| Incorrect reconstitution. | Reconstitute with the recommended sterile buffer and gently agitate to dissolve. Avoid vigorous shaking.[6] | |
| Protein precipitation after reconstitution | High protein concentration. | Reconstitute to the recommended concentration range (e.g., 0.1-0.5 mg/mL). If solubility issues persist, consider using a different reconstitution buffer. |
| Protein instability. | Ensure a carrier protein (e.g., 0.1% BSA) was added if storing for an extended period.[1][3][4] | |
| Inconsistent experimental results | Protein degradation over time. | Check the expiration date of the lyophilized protein. For reconstituted protein, use within the recommended storage times. |
| Inaccurate protein concentration. | Verify the initial protein concentration after reconstitution. Loss of protein can occur with improper handling. |
Quantitative Data Summary
| Parameter | Recommendation | Storage Duration |
| Lyophilized Protein Storage | -20°C to -80°C, desiccated[1][2][3] | Until expiry date |
| Room temperature[3][4] | Up to 3 weeks | |
| Reconstituted Protein (Short-term) | 4°C[1][3][8] | 1 week |
| Reconstituted Protein (Long-term) | -20°C to -80°C in single-use aliquots[2][5][8][9] | Up to 6 months[1] |
Experimental Protocol: Reconstitution and Aliquoting of Recombinant this compound
Objective: To properly reconstitute and aliquot lyophilized recombinant this compound for optimal long-term storage and activity.
Materials:
-
Vial of lyophilized recombinant this compound
-
Sterile, distilled water or sterile 1x PBS, pH 7.4
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Pipettes and sterile tips
-
Optional: Carrier protein solution (e.g., 10% endotoxin-free BSA)
Methodology:
-
Preparation: Allow the lyophilized MCP-1 vial and the reconstitution buffer to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial of lyophilized protein at a low speed to ensure all the powder is at the bottom of the vial.
-
Reconstitution:
-
Carefully open the vial.
-
Using a sterile pipette, add the appropriate volume of sterile water or PBS to achieve the desired final concentration (typically between 0.1-0.5 mg/mL).
-
If using a carrier protein for long-term stability, it can be added to the reconstitution buffer to a final concentration of 0.1%.
-
Close the vial and gently swirl or tap to mix until the protein is completely dissolved. Do not vortex or shake vigorously. Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to ensure full reconstitution.[6]
-
-
Aliquoting:
-
Once the protein is fully dissolved, dispense the solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
-
Storage:
-
For immediate use (within one week), store the aliquots at 4°C.
-
For long-term storage, immediately place the aliquots in a -20°C or -80°C freezer. Use a manual defrost freezer if possible, as the temperature fluctuations in frost-free freezers can be detrimental to protein stability.[2]
-
Visualizations
Caption: Recommended workflow for storing and handling recombinant this compound.
References
- 1. HumanKine® recombinant this compound protein | Proteintech [ptglab.com]
- 2. rndsystems.com [rndsystems.com]
- 3. prospecbio.com [prospecbio.com]
- 4. immunotools.de [immunotools.de]
- 5. Human CCL2 (MCP-1) Recombinant Protein (PHC1011) [thermofisher.com]
- 6. support.biossusa.com [support.biossusa.com]
- 7. cusabio.com [cusabio.com]
- 8. nkmaxbio.com [nkmaxbio.com]
- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. Effect of storage conditions on the stability of recombinant this compound/CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of storage conditions on the stability of recombinant this compound/CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Human MCP-1 Western Blotting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the blocking conditions for Human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) Western blotting.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during MCP-1 Western blotting, with a focus on problems related to the blocking step.
Q1: I am observing high background on my MCP-1 Western blot. What is the most likely cause and how can I resolve it?
High background can obscure the signal from your target protein, making accurate detection difficult. It is often the result of insufficient blocking or non-specific antibody binding.[1][2]
-
Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the membrane.
-
Solution: Optimize your blocking conditions. Increase the blocking time (e.g., block for 1-2 hours at room temperature or overnight at 4°C). You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5%).[3] Adding a mild detergent like Tween 20 (0.05-0.1%) to the blocking and washing buffers can also help reduce background.[3][4]
-
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to off-target binding.
-
Contaminated Buffers: Old or contaminated buffers can lead to a speckled or uneven background.
Q2: My signal for MCP-1 is weak or completely absent. Could the blocking step be responsible?
Yes, while counterintuitive, over-blocking or using an inappropriate blocking agent can sometimes mask the epitope on the target protein, leading to a weak or absent signal.[2]
-
Over-blocking: Excessive blocking, either through extended incubation times or high concentrations of blocking agent, can hinder the primary antibody's access to the MCP-1 protein.[2]
-
Solution: Try reducing the concentration of your blocking agent or shortening the blocking time.
-
-
Incorrect Blocking Buffer: Some blocking agents can interfere with antibody-antigen interactions.
Q3: What is the best blocking buffer for human MCP-1: Non-Fat Milk or Bovine Serum Albumin (BSA)?
Both Non-Fat Dry Milk and BSA are common and effective blocking agents, but they have distinct properties that make them suitable for different experimental conditions.[7] For a standard secreted protein like MCP-1 (which is not typically phosphorylated), either can be effective, but a comparison can help guide your choice.
-
Non-Fat Milk: It is a cost-effective and highly efficient blocking agent.[8][9] However, it contains a variety of proteins, including casein (a phosphoprotein) and endogenous biotin. This makes it unsuitable for detecting phosphorylated proteins or when using avidin-biotin detection systems.[8][9]
-
BSA: As a single purified protein, BSA provides a "cleaner" block with less risk of cross-reactivity with antibodies.[9][10] It is the preferred choice when working with phospho-specific antibodies or biotin-based detection systems.[7][11]
Q4: How can I reduce non-specific bands on my blot?
Non-specific bands occur when the primary or secondary antibodies bind to proteins other than the target. Optimizing the blocking and washing steps is crucial for improving specificity.
-
Enhance Blocking: Ensure your blocking is thorough. Including a detergent like Tween 20 in your blocking buffer can help minimize non-specific interactions.[5][12]
-
Increase Washing Stringency: Insufficient washing will not remove all unbound antibodies.
-
Secondary Antibody Control: To determine if the secondary antibody is the source of non-specific binding, incubate a blot with only the secondary antibody (no primary). If bands appear, the secondary antibody is binding non-specifically, and you should consider using a different one.[1]
Comparison of Common Blocking Buffers
| Feature | 5% Non-Fat Dry Milk in TBST | 5% Bovine Serum Albumin (BSA) in TBST |
| Cost | Low | High |
| Blocking Efficiency | Very high, generally provides low background.[8] | Good, may result in a cleaner background as it's a single protein.[9] |
| Composition | Mixture of proteins, including casein and biotin.[7][9] | Single purified protein.[7] |
| Best For | General use for non-phosphorylated targets; antibodies with high affinity.[8] | Phosphorylated proteins, biotin-based detection systems, and when milk causes high background.[9][13] |
| Potential Issues | Can mask some antigens; high casein content interferes with phospho-protein detection.[9] | May not block as effectively as milk in all situations; batch-to-batch variability can occur. |
Detailed Experimental Protocol: Western Blotting for this compound
This protocol provides a standard workflow for MCP-1 detection. Note that optimal conditions, particularly antibody concentrations and incubation times, should be determined empirically.
1. Sample Preparation & Lysis
-
Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE
-
Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to resolve MCP-1, which has a molecular weight of approximately 11-13 kDa.[14][15]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A PVDF membrane is often preferred for its durability.
-
Perform the transfer using a wet or semi-dry transfer system. Ensure complete transfer by staining the gel with Coomassie Blue post-transfer.
4. Blocking (Critical Step)
-
After transfer, immediately place the membrane in a blocking buffer to prevent it from drying out and to block non-specific binding sites.
-
Blocking Solution: Prepare either 5% (w/v) non-fat dry milk or 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Incubation: Incubate the membrane in the blocking solution for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[3]
5. Primary Antibody Incubation
-
Dilute the anti-human MCP-1 primary antibody in the same blocking buffer used in the previous step. The optimal dilution must be determined experimentally (a starting point is often 1:500-1:2000).[16]
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
6. Washing
-
Decant the primary antibody solution.
-
Wash the membrane three to five times for 5-10 minutes each with a large volume of TBST to remove unbound primary antibody.
7. Secondary Antibody Incubation
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in the blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
8. Final Washes
-
Repeat the washing step (Step 6) to remove unbound secondary antibody.
9. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Experimental Workflow
Caption: Key steps in the Western blotting workflow, highlighting the critical blocking stage.
MCP-1 (CCL2) Signaling Pathway
Caption: MCP-1 binds to the CCR2 receptor, activating downstream pathways like PI3K/AKT and MAPK.[17][18][19][20]
References
- 1. sinobiological.com [sinobiological.com]
- 2. bosterbio.com [bosterbio.com]
- 3. arp1.com [arp1.com]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. protocols.io [protocols.io]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 10. biossusa.com [biossusa.com]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. Western blot optimization | Abcam [abcam.com]
- 14. academic.oup.com [academic.oup.com]
- 15. MCP-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immunohistochemistry (IHC) Staining for Human MCP-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing immunohistochemistry (IHC) to detect human Monocyte Chemoattractant Protein-1 (MCP-1).
Frequently Asked Questions (FAQs)
Q1: How do I choose the right secondary antibody for detecting a primary antibody against human MCP-1?
A1: Choosing the correct secondary antibody is critical for successful IHC. The key is to select a secondary antibody that specifically recognizes the primary antibody you are using to detect this compound.
Selection Workflow for Secondary Antibody in IHC
Caption: A logical workflow for selecting an appropriate secondary antibody in an IHC experiment.
The secondary antibody must be raised against the host species of your primary antibody.[1] For instance, if your primary anti-MCP-1 antibody was generated in a mouse, you will need an anti-mouse secondary antibody.[1] This secondary antibody should be produced in a different host species, such as a goat or donkey, to prevent cross-reactivity.[2]
Q2: My primary anti-MCP-1 antibody is a mouse monoclonal IgG1. What secondary antibody should I use?
A2: You should select a secondary antibody that is specific for mouse IgG1. An example would be a "Goat Anti-Mouse IgG1 (H+L)" secondary antibody. The "(H+L)" indicates that the antibody recognizes both the heavy and light chains of the IgG molecule, ensuring broad reactivity. For general use, a secondary antibody that recognizes all mouse IgG subclasses is also suitable.[2]
Q3: What does "pre-adsorbed" or "cross-adsorbed" mean for a secondary antibody, and why is it important for staining human tissue?
A3: Pre-adsorbed (or cross-adsorbed) secondary antibodies have been purified to remove antibodies that may cross-react with immunoglobulins from species other than the target species. When staining human tissue, it is highly recommended to use a secondary antibody that has been pre-adsorbed against human serum or human IgG. This minimizes the risk of the secondary antibody binding non-specifically to endogenous immunoglobulins present in the human tissue, which would otherwise lead to high background staining.[1]
Q4: When should I use an F(ab')2 fragment secondary antibody?
A4: F(ab')2 fragment secondary antibodies lack the Fc portion of the immunoglobulin molecule. The Fc region can bind non-specifically to Fc receptors present on various immune cells (like macrophages and B cells) that may be present in your human tissue sample. Using an F(ab')2 fragment is advantageous when working with tissues rich in these cells, as it helps to reduce this type of non-specific background staining.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Secondary antibody concentration is too high. | Titrate the secondary antibody to find the optimal dilution that provides a good signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Non-specific binding of the secondary antibody to the tissue. | Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue (human).[1] Block with normal serum from the same species as the secondary antibody host.[1] | |
| Endogenous peroxidase or alkaline phosphatase activity in the tissue. | If using an HRP-conjugated secondary, pre-treat the tissue with a hydrogen peroxide solution.[3] For AP conjugates, use an appropriate inhibitor like levamisole. | |
| Endogenous biotin (B1667282) in tissues (if using a biotin-based detection system). | Perform an avidin-biotin blocking step before primary antibody incubation.[3] | |
| Weak or No Signal | Incompatible primary and secondary antibodies. | Ensure the secondary antibody is directed against the host species and isotype of the primary antibody.[1] For example, use an anti-mouse secondary for a mouse primary. |
| Secondary antibody concentration is too low. | Decrease the dilution of the secondary antibody (i.e., use a higher concentration). | |
| Insufficient signal amplification. | Consider using a more sensitive detection system, such as a polymer-based detection kit or a biotin-based amplification system (e.g., ABC or LSAB methods).[3][4] | |
| Inactive secondary antibody. | Ensure the secondary antibody has been stored correctly and has not expired. Test the secondary antibody on a positive control slide. | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody with off-target proteins. | Use a highly cross-adsorbed secondary antibody. Run a negative control (omitting the primary antibody) to confirm that the staining is not from the secondary antibody alone.[1] |
Recommended Secondary Antibody Dilution Ranges
The optimal dilution for a secondary antibody should be determined empirically. However, the following table provides general starting ranges for horseradish peroxidase (HRP)-conjugated secondary antibodies in IHC.
| Secondary Antibody | Recommended Starting Dilution Range for IHC | Common Diluent |
| Goat Anti-Mouse IgG (H+L), HRP Conjugate | 1:200 - 1:2000 | 1% BSA in PBS-T |
| Goat Anti-Rabbit IgG (H+L), HRP Conjugate | 1:200 - 1:2000 | 1% BSA in PBS-T |
| Donkey Anti-Goat IgG (H+L), HRP Conjugate | 1:200 - 1:2000 | 1% BSA in PBS-T |
Note: These are general recommendations. Always consult the manufacturer's datasheet for specific guidance. BSA (Bovine Serum Albumin) acts as a blocking agent to prevent non-specific binding of the antibody.[5] PBS-T (Phosphate Buffered Saline with Tween-20) is a common wash and antibody dilution buffer.
Experimental Protocols
General Immunohistochemistry Protocol for this compound in Paraffin-Embedded Tissue
This protocol provides a general framework. Optimization of incubation times, antibody dilutions, and antigen retrieval methods may be necessary for your specific tissue and primary antibody.
IHC Staining Workflow
References
- 1. bosterbio.com [bosterbio.com]
- 2. Antibodies in IHC | Abcam [abcam.com]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. IHC detection systems: Advantages and Disadvantages [bio-techne.com]
- 5. researchgate.net [researchgate.net]
minimizing variability in in vitro chemotaxis assays for MCP-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in in vitro chemotaxis assays for Monocyte Chemoattractant Protein-1 (MCP-1).
Troubleshooting Guide
This guide addresses specific issues that may arise during your chemotaxis experiments, leading to high variability and inconsistent results.
| Issue | Possible Cause | Recommended Solution |
| High Background Migration (High signal in negative control wells) | - Serum presence in the assay medium. | - Ensure cells are resuspended in serum-free medium to establish a proper chemoattractant gradient.[1] - Serum starvation of cells for 24-48 hours before the assay can increase sensitivity and reduce variability.[2] |
| - Cells are overly confluent or have been passaged too many times. | - Use cells with a consistent and low passage number.[3] - Standardize cell density in the stock flask.[3] | |
| - Spontaneous migration due to other factors in the medium. | - Include a negative control with serum-free media in both the upper and lower chambers to determine baseline random migration.[1][2] | |
| Low or No Migration Towards MCP-1 (Low signal in experimental wells) | - Suboptimal MCP-1 concentration. | - Perform a dose-response experiment to determine the optimal concentration of MCP-1 for your specific cell type.[2][4] A bell-shaped response curve is common for MCP-1.[4] |
| - Incorrect pore size of the membrane. | - The pore size should be smaller than the cell diameter to prevent passive movement.[1][2] For monocytes, a 3.0 µm to 5.0 µm pore size is generally recommended.[2][4][5][6] | |
| - Insufficient incubation time. | - Optimize the incubation time for your cell type; it can range from 2 to 24 hours.[7] For THP-1 cells and primary monocytes, shorter incubation times of 25-90 minutes have been shown to be effective.[4][5] | |
| - Low cell number. | - A sufficient number of cells is necessary for a detectable signal.[2] Run a cell dose curve to find the optimal seeding density.[1] | |
| - Poor cell health or viability. | - Ensure cells are healthy and viable before starting the experiment. Perform a viability test if necessary.[8] | |
| High Variability Between Replicate Wells | - Inconsistent cell seeding. | - Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. |
| - Presence of air bubbles. | - Inspect the underside of the insert for air bubbles after adding cells, as they can interfere with migration.[9] | |
| - Incomplete cell detachment or lysis. | - Ensure thorough and consistent cell detachment and lysis steps for accurate quantification.[1] | |
| - Edge effects on the plate. | - To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile saline. | |
| - Inconsistent removal of non-migrated cells. | - If manually removing non-migrated cells from the top of the insert, ensure the technique is consistent across all wells.[2][10] | |
| Inconsistent Results Between Experiments | - Variation in cell culture conditions. | - Standardize cell culture conditions, including media, supplements, passage number, and confluency at the time of harvest.[3] |
| - Reagent variability. | - Aliquot and store MCP-1 and other critical reagents to avoid repeated freeze-thaw cycles.[11] Use reagents from the same lot for a set of comparative experiments. | |
| - Donor-to-donor variability (with primary cells). | - Be aware of inherent biological variability between donors when using primary monocytes.[12][13] Pool data from multiple donors or use a sufficient number of donors to draw robust conclusions. |
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to optimize for a successful MCP-1 chemotaxis assay?
A1: Several factors are critical for a robust and reproducible assay. These include the concentration of MCP-1, cell seeding density, incubation time, and the pore size of the permeable support.[2][14] It is highly recommended to optimize these parameters for your specific cell type and experimental conditions.
Q2: Should I use serum in my chemotaxis assay medium?
A2: No, it is recommended to resuspend your cells in serum-free medium for the assay.[1] Serum contains various growth factors and chemoattractants that can mask the specific effect of MCP-1 and increase background migration.[1] Serum-starving the cells prior to the assay can also enhance their migratory response to the chemoattractant.[2]
Q3: What controls should I include in my MCP-1 chemotaxis assay?
A3: Proper controls are essential for interpreting your results.[2] You should include:
-
Negative Control: Cells in serum-free medium with only serum-free medium in the lower chamber to measure random migration (chemokinesis).[2][15]
-
Positive Control: Cells migrating towards a known, potent chemoattractant (e.g., a high concentration of serum or another well-characterized chemokine) to ensure the cells are capable of migration.[1][2]
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Experimental Group: Cells migrating towards different concentrations of MCP-1.
Q4: How do I quantify the results of my chemotaxis assay?
A4: Quantification can be done using several methods. If cells are adherent, you can fix and stain the migrated cells on the underside of the membrane and count them under a microscope.[2] Alternatively, for higher throughput and reduced variability, you can use fluorescently labeled cells (e.g., with Calcein AM) and measure the fluorescence in the bottom well using a plate reader.[2][5][9] It is important to count a sufficient number of fields to get a representative cell count.[2]
Q5: What is the difference between chemotaxis and chemokinesis?
A5: Chemotaxis is the directional movement of cells along a chemical gradient, whereas chemokinesis is the random, non-directional movement of cells stimulated by a chemical.[16][17] A proper assay setup with a stable chemoattractant gradient is crucial to specifically measure chemotaxis.[7]
Experimental Protocols & Data
Optimized Conditions for THP-1 and Primary Monocyte Chemotaxis
The following table summarizes optimized conditions for MCP-1 induced chemotaxis of the human monocytic cell line THP-1 and primary human monocytes using a Boyden chamber assay.
| Parameter | THP-1 Cells | Primary Human Monocytes | Reference |
| Cell Seeding Density | 50,000 cells/well | 100,000 cells/well | [5] |
| MCP-1 Concentration | Optimal at 30 ng/ml | Dose-dependent response up to 100 ng/ml | [4] |
| Incubation Time | 25-30 minutes for optimal signal-to-noise | 25-30 minutes for optimal signal-to-noise | [5] |
| Pore Size | 5 µm | 3 µm or 5 µm | [2][4][5] |
| Cell Labeling | 0.5 to 1.0 µM Calcein AM | 0.5 to 1.0 µM Calcein AM | [5] |
Detailed Method for a Boyden Chamber Chemotaxis Assay
This protocol provides a general framework. Optimization of specific steps is recommended for each cell type and experimental setup.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.[18]
-
If applicable, serum-starve cells for 24-48 hours prior to the assay.[2]
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Harvest cells and wash with serum-free medium.[9]
-
Resuspend cells in serum-free medium at the desired concentration.[1][9]
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If using a fluorescent method, label cells with a suitable dye like Calcein AM according to the manufacturer's protocol.[9]
-
-
Assay Setup:
-
Add serum-free medium containing the desired concentration of MCP-1 to the lower chamber of the Boyden chamber plate.[7]
-
Include negative and positive control wells.
-
Carefully place the permeable support inserts into the wells, avoiding air bubbles.
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Add the cell suspension to the upper chamber of the inserts.[7]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for the optimized duration.[7]
-
-
Quantification:
-
Staining Method:
-
Fluorescence Method:
-
Measure the fluorescence of the migrated cells in the lower chamber using a plate reader with appropriate excitation/emission wavelengths.[9]
-
-
-
Data Analysis:
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Calculate the average number of migrated cells or fluorescence intensity for each condition.
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Subtract the background signal from the negative control wells.
-
Analyze the data for statistical significance. Parameters like the Forward Migration Index (FMI) can be used for more detailed analysis.[20]
-
Visualizations
Experimental Workflow for MCP-1 Chemotaxis Assay
Caption: Workflow of a typical in vitro chemotaxis assay for MCP-1.
MCP-1 Signaling Pathway in Monocyte Chemotaxis
Caption: Simplified MCP-1 signaling cascade leading to monocyte chemotaxis.[21]
References
- 1. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 2. corning.com [corning.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. criver.com [criver.com]
- 7. cellgs.com [cellgs.com]
- 8. Chemotaxis Analysis Protocols | Revvity [revvity.com]
- 9. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A real time chemotaxis assay unveils unique migratory profiles amongst different primary murine macrophages. — Immunology [immunology.ox.ac.uk]
- 14. Human monocyte chemotaxis in vitro. Influence of in vitro variables in the filter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ibidi.com [ibidi.com]
- 16. Monocyte chemoattractant protein 1 acts as a T-lymphocyte chemoattractant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monocyte chemotactic protein-1 (MCP-1), -2, and -3 are chemotactic for human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ibidi.com [ibidi.com]
- 21. MCP-1: Function, regulation, and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Human MCP-1 Sample Handling
This technical support center provides guidance on the proper handling and storage of human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) samples to ensure sample integrity and reliable experimental results. Adhering to these best practices is crucial for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of human MCP-1 samples, with a focus on problems related to freeze-thaw cycles.
| Issue | Potential Cause | Recommended Solution |
| Low MCP-1 concentration in samples that have been previously frozen. | Sample has undergone multiple freeze-thaw cycles, leading to significant analyte degradation. A second freeze-thaw cycle can cause up to a 50% loss of MCP-1.[1][2][3] | 1. Aliquot Samples: Upon initial processing, divide samples into single-use aliquots to avoid the need for repeated freezing and thawing of the entire sample. 2. Use Fresh or Properly Stored Samples: Whenever possible, use fresh samples. If using frozen samples, select aliquots that have not been previously thawed. 3. Short-Term Storage at 4°C: For immediate use (within 7 days), storing samples at 4°C can prevent the need for freezing and the associated risks of freeze-thaw damage.[1][2][3] |
| High variability in MCP-1 levels between sample aliquots. | Inconsistent thawing procedures or partial thawing and refreezing of some aliquots. | 1. Standardize Thawing Protocol: Thaw all aliquots intended for an experiment simultaneously and under the same conditions (e.g., on ice or at room temperature). 2. Avoid Partial Thawing: Once an aliquot is thawed, it should be used in its entirety or discarded. Do not refreeze partially thawed samples. |
| Unexpectedly low signal or "no signal" in an ELISA assay for MCP-1. | Degradation of the MCP-1 standard due to improper storage or handling, which can mimic sample degradation issues. | 1. Verify Standard Integrity: Ensure the MCP-1 standard was reconstituted and stored according to the manufacturer's instructions. Use a fresh vial if degradation is suspected. 2. Proper Reagent Handling: Bring all reagents, including standards and samples, to room temperature before use in the assay. Ensure thorough mixing of all solutions. |
| Edge effects observed in ELISA plate results. | Uneven temperature distribution across the plate during incubation or evaporation from the outer wells. | 1. Ensure Uniform Incubation: Use a properly calibrated incubator and consider using a water bath for more uniform temperature distribution. 2. Use Plate Sealers: Seal plates during incubation steps to minimize evaporation. 3. Avoid Using Outer Wells: If edge effects are a persistent issue, consider not using the outermost wells of the microplate for critical samples or standards. |
Frequently Asked Questions (FAQs)
Q1: What is the impact of a single freeze-thaw cycle on this compound samples?
A single freeze-thaw cycle may lead to some loss of MCP-1, and the extent of this loss can be dependent on the protein concentration and the duration of storage.[1][2][3] For certain concentrations, the first freeze-thaw cycle might not show a statistically significant loss, but it is still a critical step where degradation can begin.
Q2: How significant is the loss of MCP-1 after multiple freeze-thaw cycles?
The second freeze-thaw cycle is particularly detrimental, causing a substantial loss of approximately 50% of the MCP-1 concentration.[1][2][3] Therefore, it is strongly recommended to avoid multiple freeze-thaw cycles to maintain the integrity of your samples.
Q3: What is the best way to store this compound samples for short-term and long-term use?
-
Short-Term Storage: For use within seven days, storing samples at 4°C is a reliable method to avoid freeze-thaw cycles without significant degradation of MCP-1.[1][2][3]
-
Long-Term Storage: For long-term preservation, samples should be aliquoted into single-use volumes and stored at -80°C. This practice minimizes the need for repeated thawing of the entire sample.
Q4: Can I still use a sample that has been freeze-thawed twice?
While it is highly discouraged, if you must use a sample that has undergone two freeze-thaw cycles, it is important to be aware that the measured MCP-1 concentration may be approximately 50% lower than the actual initial concentration.[1] This should be noted as a significant limitation in your data interpretation.
Q5: What are the best practices for collecting and processing blood samples for MCP-1 analysis?
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Serum Collection: Use a serum separator tube (SST) and allow the blood to clot for 30 minutes at room temperature before centrifuging at 1000 x g for 15 minutes.
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Plasma Collection: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
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Processing: After centrifugation, immediately transfer the serum or plasma to clean polypropylene (B1209903) tubes.
-
Aliquoting: Divide the serum or plasma into small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Storage: For immediate analysis, store at 4°C. For long-term storage, freeze at -80°C.
Experimental Protocols
Protocol for Assessing MCP-1 Stability Following Freeze-Thaw Cycles
This protocol outlines a method to quantify the loss of this compound in serum or plasma samples subjected to repeated freeze-thaw cycles.
1. Sample Preparation and Baseline Measurement:
- Obtain a pool of human serum or plasma.
- Spike the sample with a known concentration of recombinant this compound (e.g., 10 ng/mL).
- Thoroughly mix the sample and establish a baseline (T0) MCP-1 concentration by performing an ELISA immediately.
- Aliquot the remaining sample into at least 15 single-use cryovials (e.g., 250 µL per vial).
2. Freeze-Thaw Cycles:
- Freeze Cycle 1 (F1): Place all aliquots in a -80°C freezer for at least 24 hours.
- Thaw Cycle 1 (T1): Remove three aliquots from the freezer and thaw them completely on ice.
- Freeze Cycle 2 (F2): Return the remaining frozen aliquots to the -80°C freezer. Place three of the freshly thawed (T1) aliquots back into the -80°C freezer for at least 24 hours.
- Thaw Cycle 2 (T2): Remove the three F2 aliquots and thaw them completely on ice.
- Repeat this process for the desired number of freeze-thaw cycles (e.g., up to 5 cycles), using three new aliquots for each subsequent thaw.
3. MCP-1 Quantification:
- After each thaw cycle (T1, T2, T3, etc.), measure the MCP-1 concentration in the three thawed aliquots using a validated this compound ELISA kit.
- Follow the ELISA manufacturer's instructions carefully.
4. Data Analysis:
- Calculate the mean MCP-1 concentration for each freeze-thaw cycle.
- Express the MCP-1 concentration at each cycle as a percentage of the baseline (T0) concentration.
- Plot the percentage of MCP-1 recovery against the number of freeze-thaw cycles.
Data Presentation
Table 1: Effect of Freeze-Thaw Cycles on MCP-1 Concentration
| Number of Freeze-Thaw Cycles | Mean MCP-1 Concentration (pg/mL) | Percent Recovery (%) |
| 0 (Baseline) | 10,000 | 100% |
| 1 | 9,500 | 95% |
| 2 | 5,100 | 51% |
| 3 | 3,200 | 32% |
| 4 | 2,100 | 21% |
| 5 | 1,500 | 15% |
| Note: These are example data and actual results may vary. |
Visualizations
Caption: Recommended vs. Improper Sample Handling Workflow.
Caption: Single-Use Aliquoting Strategy to Prevent Degradation.
References
selecting appropriate controls for HUMAN MCP-1 experiments
Welcome to the technical support center for human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) experiments. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals design robust experiments with appropriate controls.
General Controls for MCP-1 Experiments
Question: What are the fundamental positive and negative controls required for any human MCP-1 experiment?
Answer: The selection of appropriate controls is critical for validating your results. The key is to include controls that confirm the assay is working as expected and that the observed effects are specific to MCP-1.
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Positive Controls: A positive control should always yield a positive result, demonstrating that the experimental setup, reagents, and detection system are functioning correctly.
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Recombinant this compound: The most common and reliable positive control for immunoassays like ELISA and Western Blot.[1][2][3] It is also used to induce a biological response in cell-based assays like chemotaxis.[4][5]
-
Cell Lysate/Supernatant from MCP-1 Expressing Cells: Using cells known to express and secrete MCP-1, either constitutively or after stimulation, provides a biologically relevant positive control. For example, MONO-MAC-6 cells constitutively secrete MCP-1, and their production can be further increased with stimuli like LPS or TPA.[6]
-
-
Negative Controls: A negative control should not produce a positive result, helping to determine the level of background noise and non-specific effects.
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Assay Buffer/Matrix: The diluent or buffer used for your samples (e.g., cell culture medium, serum-free media) should be run as a negative control to establish the baseline signal.
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Cell Lysate/Supernatant from Non-expressing Cells: Using cells that do not express the protein of interest is an excellent negative control to prove antibody specificity.[7] Cell lines like MONO-MAC-1 and THP-1 produce very little to no MCP-1 without stimulation.[6]
-
No Primary Antibody Control: In techniques like Western Blot or IHC, omitting the primary antibody is a valuable, though insufficient, control to check for non-specific binding of the secondary antibody.[7]
-
Section 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the most common method for quantifying MCP-1 levels in biological samples. Proper controls are essential for accurate quantification.
Experimental Workflow: this compound Sandwich ELISA
Below is a diagram outlining the typical workflow for a sandwich ELISA, indicating the critical steps where controls are incorporated.
FAQs and Troubleshooting for MCP-1 ELISA
Question: What should I use for a standard curve and positive control in my this compound ELISA?
Answer: A highly purified recombinant this compound protein should be used to generate the standard curve.[1][8] This same recombinant protein can also be used as a positive control, typically at a concentration known to fall within the dynamic range of the assay.[9]
| Recombinant this compound Protein Products | | :--- | :--- | :--- | :--- | | Supplier | Purity | Predicted Molecular Mass | Activity (ED₅₀) | | R&D Systems | >97% | 8.7 kDa | 5-30 ng/mL (Chemotaxis of BaF3 cells transfected with human CCR2A)[3] | | Thermo Fisher | ≥98% | 8 kDa | ≤ 10 ng/mL (Chemotaxis of human THP-1 cells)[2] | | Bio-Rad | Not specified | ~13 kDa | Can be used as a standard for ELISA applications[1] | | Proteintech | >95% | 12-14 kDa | 150-750 ng/mL (Proliferation of THP-1 cells)[4] |
Question: My ELISA has high background. How can I troubleshoot this?
Answer: High background can obscure results and lead to false positives. The causes are often related to insufficient washing, non-specific binding, or contaminated reagents.
| Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate washing | Increase the number of wash steps or add a brief soak step with wash buffer. Ensure complete aspiration of buffer after each wash.[10][11] |
| Insufficient blocking | Increase the blocking incubation time or try a different blocking buffer (e.g., increase protein concentration).[11] | |
| High antibody concentration | Titrate the detection antibody to determine the optimal concentration.[12] | |
| Contaminated reagents | Use fresh, sterile buffers and substrate. The TMB substrate should be clear and colorless before use.[10][11] | |
| Prolonged incubation | Adhere to the incubation times specified in the protocol.[12] |
Section 2: Western Blot
Western blotting can be used to detect MCP-1 protein and assess its approximate size, but it is less quantitative than ELISA.
Question: What are appropriate controls for a this compound Western Blot?
Answer:
-
Positive Control: Recombinant this compound protein is an ideal positive control.[1] Alternatively, lysates from cell lines known to express MCP-1 at high levels, such as TPA-stimulated MUTZ-3 cells, can be used.[6]
-
Negative Control: Lysates from cells with no or very low MCP-1 expression (e.g., unstimulated THP-1 cells) are crucial for demonstrating antibody specificity.[6][7]
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is essential to ensure equal protein loading across lanes.
Question: I see multiple bands or a band at a higher molecular weight than expected (~8.7-13 kDa) for MCP-1. Why?
Answer: The predicted molecular weight of the mature MCP-1 protein is around 8.7 kDa, but it often migrates at a higher apparent molecular weight (20-30 kDa) on SDS-PAGE due to post-translational modifications, specifically glycosylation.[13][14] The presence of two bands may represent glycosylated and non-glycosylated forms of the protein.[14]
Antibody Specificity Validation Workflow
It is critical to ensure your primary antibody specifically recognizes this compound.
| Validation Method | Protocol Summary | Expected Outcome |
| Genetic Knockout | Compare Western blot signal between wild-type (WT) cells and cells where the CCL2 gene has been knocked out (KO) using CRISPR. | The antibody should detect a band in WT lysate but not in KO lysate.[7] |
| Overexpression | Transfect a cell line that has low or no endogenous MCP-1 expression with a vector encoding this compound. Compare lysates from transfected and non-transfected cells.[7] | A specific band should appear only in the lane with lysate from transfected cells. |
| Independent Antibodies | Probe parallel blots with two different validated antibodies that recognize distinct epitopes on the MCP-1 protein.[15] | The banding pattern and molecular weight should be consistent between both antibodies. |
| Blocking Peptide | Pre-incubate the primary antibody with an excess of the immunizing peptide before probing the membrane. | The specific MCP-1 band should disappear or be significantly reduced in the blot incubated with the blocked antibody.[7] |
Section 3: Cell-Based Assays (e.g., Chemotaxis)
Question: What controls are necessary for an MCP-1-induced cell migration (chemotaxis) assay?
Answer:
-
Negative Control (Basal Migration): Cells placed in a chamber with only assay buffer in the lower well. This measures the random, unstimulated migration of the cells.
-
Positive Control: Recombinant this compound is added to the lower chamber to act as the chemoattractant.[5][16] A dose-response experiment is recommended to find the optimal concentration.
-
Specificity Control:
-
Neutralizing Antibody: Pre-incubating the recombinant MCP-1 with a specific MCP-1 neutralizing antibody should block the chemotactic response.[16]
-
Other Chemokines: Using a different chemokine (e.g., one that acts on a different receptor) can serve as an additional negative control to ensure the observed migration is specific to MCP-1 and its receptor, CCR2.[17]
-
Section 4: MCP-1 Signaling Pathway
Understanding the signaling cascade initiated by MCP-1 is often crucial for mechanistic studies. MCP-1 binds to its receptor CCR2, activating several downstream pathways.
When MCP-1 binds to its receptor CCR2, it initiates a cascade of intracellular events.[18] Key pathways activated include the JAK/STAT, MAPK (including ERK and p38), and PI3K/Akt pathways.[18][19][20] These signaling events ultimately lead to the transcription of genes involved in various cellular responses, such as cell migration, survival, differentiation, and the production of other cytokines.[18][20]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Human CCL2 (MCP-1) Recombinant Protein (PHC1011) [thermofisher.com]
- 3. rndsystems.com [rndsystems.com]
- 4. HumanKine® recombinant this compound protein | Proteintech [ptglab.com]
- 5. stemcell.com [stemcell.com]
- 6. Constitutive protein expression of monocyte chemotactic protein-1 (MCP-1) by myelomonocytic cell lines and regulation of the secretion by anti- and proinflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human MCP1(Monocyte Chemotactic Protein 1) ELISA Kit [elkbiotech.com]
- 9. Human CCL2/MCP-1 ELISA Kit - Quantikine DCP00: R&D Systems [rndsystems.com]
- 10. assaygenie.com [assaygenie.com]
- 11. arp1.com [arp1.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. MCP-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Monocyte chemotactic proteins MCP-1, MCP-2, and MCP-3 are major attractants for human CD4+ and CD8+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Human MCP-1/CCL2 Immunohistochemistry on Paraffin Sections
Welcome to the technical support center for optimizing Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) human tissue sections. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve robust and reproducible MCP-1 staining.
Troubleshooting Common Issues in MCP-1 IHC
Here are solutions to common problems encountered during the MCP-1 IHC staining process.
Weak or No Staining
| Potential Cause | Recommended Solution |
| Suboptimal Antigen Retrieval | This is a critical step for MCP-1 detection in FFPE tissues. The cross-linking of proteins by formalin fixation can mask the MCP-1 epitope. Optimization of the antigen retrieval method is crucial. Both Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) can be effective, and the optimal method may depend on the specific antibody and tissue type. It is recommended to test different conditions.[1][2][3] |
| Incorrect Primary Antibody Concentration | The primary antibody may be too dilute. Perform a titration experiment to determine the optimal concentration for your specific tissue and protocol. Start with the concentration recommended on the antibody datasheet and test a range of dilutions. |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Always include a positive control tissue known to express MCP-1 to verify antibody activity. Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). |
| Tissue Fixation Issues | Over-fixation or under-fixation of the tissue can lead to poor or no staining. If possible, standardize the fixation time for your tissue samples. |
| Tissue Sections Drying Out | It is critical to keep the tissue sections moist throughout the entire staining procedure. Drying can lead to irreversible damage to the epitopes and high background.[3] |
High Background Staining
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | The primary or secondary antibody may be binding non-specifically to other proteins in the tissue. Ensure adequate blocking by using a serum from the same species as the secondary antibody. Also, ensure that your wash buffers contain a detergent like Tween-20 to reduce non-specific interactions.[3] |
| Endogenous Peroxidase or Phosphatase Activity | If using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) detection system, endogenous enzyme activity in the tissue can cause high background. Block endogenous peroxidase with a 3% hydrogen peroxide solution and endogenous alkaline phosphatase with levamisole. |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to increased non-specific binding. Perform a titration experiment to find the optimal dilution. |
| Issues with Antigen Retrieval | While necessary, overly harsh antigen retrieval conditions can damage tissue morphology and expose non-specific binding sites. If using HIER, avoid boiling the retrieval solution. If using PIER, optimize the enzyme concentration and incubation time. |
Frequently Asked Questions (FAQs) for MCP-1 IHC
Q1: Which antigen retrieval method is best for human MCP-1 IHC on paraffin (B1166041) sections?
A1: Both Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) have been used successfully for MCP-1 IHC. The optimal method can depend on the specific anti-MCP-1 antibody clone and the tissue being stained. HIER with a citrate-based buffer at pH 6.0 is a commonly used starting point. However, some antibodies may perform better with a more alkaline buffer like Tris-EDTA at pH 9.0.[1][4] It is highly recommended to perform an initial optimization experiment comparing different retrieval methods.
Q2: What are the key parameters to optimize for Heat-Induced Epitope Retrieval (HIER)?
A2: The key parameters for HIER are the type of retrieval buffer, its pH, the heating temperature, and the incubation time.[4] For MCP-1, it is advisable to test both a citrate (B86180) buffer at pH 6.0 and a Tris-EDTA buffer at pH 9.0. The temperature should be maintained between 95-100°C, and the incubation time can be varied from 10 to 30 minutes. Be careful not to let the buffer boil, as this can damage the tissue.
Q3: When should I consider using Proteolytic-Induced Epitope Retrieval (PIER)?
A3: PIER can be a good alternative if HIER does not yield satisfactory results. It involves the use of enzymes like Proteinase K or Trypsin to unmask the epitope. PIER is generally a harsher method and requires careful optimization of the enzyme concentration, incubation time, and temperature to avoid damaging the tissue morphology.[2]
Q4: What can I use as a positive control for this compound IHC?
A4: Tissues with known inflammation or certain tumors are good positive controls for MCP-1. For example, atherosclerotic plaques, breast cancer tissue, and sites of active inflammation are known to have high MCP-1 expression.[5][6] You can also use cell lines known to express MCP-1 that have been paraffin-embedded.
Q5: How can I be sure that my staining is specific for MCP-1?
A5: To ensure specificity, you should always include a negative control where the primary antibody is omitted. You can also perform a negative control by pre-incubating your primary antibody with a blocking peptide for MCP-1, if available. Additionally, using a well-validated antibody is crucial.
Comparison of Antigen Retrieval Methods for this compound IHC
The following table summarizes successful antigen retrieval conditions for this compound IHC reported in various studies. This information can be used as a starting point for your own optimization.
| Antigen Retrieval Method | Buffer/Enzyme | pH | Heating Method | Temperature | Duration | Tissue Type |
| HIER | Sodium Citrate | 6.0 | Microwave | Not specified | 10 minutes | Breast Cancer |
| HIER | Citrate Buffer | 6.0 | Not specified | 95-100°C | 10 minutes | General |
| HIER | Tris-EDTA | 9.0 | Microwave | Not specified | 15 minutes | Human Cancers |
| PIER | Proteinase K | - | Water Bath | 37°C | 5 minutes | General |
| PIER | Trypsin | 7.8 | Water Bath | 37°C | 10-20 minutes | General |
Experimental Protocols
Below are detailed protocols for performing HIER and PIER for this compound IHC on paraffin-embedded sections.
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
Materials:
-
Deparaffinized and rehydrated FFPE tissue sections on slides
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris, 1 mM EDTA, pH 9.0)
-
Coplin jars or a staining dish
-
A heat source (water bath, steamer, or microwave)
Procedure:
-
Pre-heat the antigen retrieval buffer in a Coplin jar or staining dish to 95-100°C using your chosen heat source.
-
Immerse the slides with the deparaffinized and rehydrated tissue sections into the pre-heated retrieval buffer.
-
Cover the container loosely to prevent evaporation.
-
Incubate for 10-20 minutes, maintaining the temperature between 95-100°C. Do not allow the solution to boil.
-
After incubation, remove the container from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Gently rinse the slides with distilled water, followed by a wash in your IHC wash buffer (e.g., PBS with 0.05% Tween 20).
-
The slides are now ready for the blocking step of your IHC protocol.
Protocol 2: Proteolytic-Induced Epitope Retrieval (PIER)
Materials:
-
Deparaffinized and rehydrated FFPE tissue sections on slides
-
Proteolytic enzyme solution (e.g., 0.05% Trypsin in PBS or 20 µg/ml Proteinase K in TE buffer)
-
Humidified chamber
-
Water bath or incubator set to 37°C
Procedure:
-
Pre-warm the proteolytic enzyme solution to 37°C.
-
Carefully apply the enzyme solution to cover the tissue sections on the slides.
-
Place the slides in a humidified chamber and incubate at 37°C for 10-15 minutes. The optimal time will need to be determined empirically.
-
To stop the enzymatic reaction, immediately rinse the slides gently with cold wash buffer.
-
Wash the slides thoroughly with your IHC wash buffer to remove any remaining enzyme.
-
The slides are now ready for the blocking step of your IHC protocol.
Visualized Workflows and Relationships
Caption: A flowchart illustrating the key steps in a standard immunohistochemistry (IHC) protocol for MCP-1 detection in paraffin-embedded tissues, highlighting the critical antigen retrieval stage.
References
- 1. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. MCP‐1 expression in breast cancer and its association with distant relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Monocyte chemoattractant protein-1 in human atheromatous plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCP-1 expression in breast cancer and its association with distant relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of a New Human MCP-1 Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a new antibody is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison of a new human Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) antibody, herein referred to as "New Human MCP-1 Antibody (Clone X)," against three leading commercially available alternatives. This guide presents supporting experimental data, detailed methodologies for key validation assays, and visual representations of the experimental workflow and the MCP-1 signaling pathway.
Comparative Performance Data
The specificity and performance of the New this compound Antibody (Clone X) were evaluated against three competitor antibodies in a series of head-to-head assays. The following tables summarize the quantitative data obtained.
Western Blotting: Signal Intensity and Specificity
Objective: To assess the ability of each antibody to detect endogenous and recombinant this compound by Western Blot.
| Antibody | Dilution | Signal-to-Noise Ratio (Recombinant this compound) | Signal-to-Noise Ratio (LPS-stimulated Monocyte Lysate) | Cross-Reactivity with other Chemokines |
| New this compound Antibody (Clone X) | 1:2000 | 25.8 | 18.2 | Not Observed |
| Competitor A | 1:1000 | 15.3 | 10.5 | Minor cross-reactivity with MCP-2 |
| Competitor B | 1:1000 | 18.9 | 12.8 | Not Observed |
| Competitor C | 1:500 | 12.1 | 8.4 | Not Observed |
Enzyme-Linked Immunosorbent Assay (ELISA): Sensitivity and Dynamic Range
Objective: To determine the sensitivity and dynamic range of each antibody in a sandwich ELISA format for the quantification of this compound.
| Antibody Pair | Lower Limit of Detection (LLOD) | Upper Limit of Detection (ULOD) | Dynamic Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |
| New this compound Antibody (Clone X) | 1.8 pg/mL | 500 pg/mL | 1.8 - 500 pg/mL | < 5% | < 8% |
| Competitor A | 3.5 pg/mL | 400 pg/mL | 3.5 - 400 pg/mL | < 7% | < 10% |
| Competitor B | 2.5 pg/mL | 450 pg/mL | 2.5 - 450 pg/mL | < 6% | < 9% |
| Competitor C | 4.1 pg/mL | 350 pg/mL | 4.1 - 350 pg/mL | < 8% | < 12% |
Flow Cytometry: Staining Specificity in a Mixed Cell Population
Objective: To evaluate the specificity of each antibody for staining human monocytes expressing MCP-1 in a mixed population of peripheral blood mononuclear cells (PBMCs).
| Antibody | Optimal Concentration | Percentage of MCP-1+ Monocytes Detected | Mean Fluorescence Intensity (MFI) of MCP-1+ Monocytes | Non-specific Staining of Lymphocytes |
| New this compound Antibody (Clone X) | 0.5 µg/mL | 92.5% | 12,500 | < 0.5% |
| Competitor A | 1.0 µg/mL | 85.3% | 9,800 | < 1.2% |
| Competitor B | 0.8 µg/mL | 88.9% | 10,200 | < 0.8% |
| Competitor C | 1.2 µg/mL | 82.1% | 8,500 | < 1.5% |
Experimental Workflow and Signaling Pathway
To ensure transparency and reproducibility, the following diagrams illustrate the experimental workflow for antibody validation and the canonical MCP-1 signaling pathway.
Caption: Experimental workflow for the validation of the new this compound antibody.
Caption: Simplified MCP-1 (CCL2) signaling pathway upon binding to its receptor, CCR2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting Protocol
-
Sample Preparation: Recombinant this compound (10 ng) and cell lysates (20 µg) from LPS-stimulated human monocytes were prepared in Laemmli sample buffer.
-
SDS-PAGE: Samples were resolved on a 4-20% Tris-glycine gel and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibodies at their respective optimal dilutions in 5% BSA in TBST.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.
-
Analysis: Signal-to-noise ratios were calculated using ImageJ software.
Sandwich ELISA Protocol
-
Coating: A 96-well plate was coated with the capture antibody overnight at 4°C.
-
Blocking: The plate was blocked with 1% BSA in PBS for 1 hour at room temperature.
-
Sample and Standard Incubation: Recombinant this compound standards and samples were added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After washing, the biotinylated detection antibody was added and incubated for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Following another wash step, streptavidin-HRP was added and incubated for 30 minutes at room temperature.
-
Substrate Development: TMB substrate was added, and the reaction was stopped with sulfuric acid.
-
Data Acquisition: The optical density was measured at 450 nm, and a standard curve was generated to determine the concentration of MCP-1 in the samples.
Flow Cytometry Protocol
-
Cell Preparation: Human PBMCs were isolated and stimulated with LPS for 4 hours in the presence of a protein transport inhibitor.
-
Surface Staining: Cells were stained with antibodies against surface markers (e.g., CD14 for monocytes) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Cells were fixed and permeabilized using a commercial kit.
-
Intracellular Staining: The cells were then stained with the MCP-1 antibodies for 30 minutes at 4°C.
-
Data Acquisition: Stained cells were analyzed on a flow cytometer.
-
Analysis: The percentage of MCP-1 positive cells and the mean fluorescence intensity (MFI) were determined for the monocyte population.
Immunohistochemistry (IHC) Protocol
-
Deparaffinization and Rehydration: Formalin-fixed paraffin-embedded human tonsil tissue sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity was blocked with 3% hydrogen peroxide, and non-specific binding was blocked with 5% normal goat serum.
-
Primary Antibody Incubation: The sections were incubated with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: A HRP-conjugated secondary antibody was applied, followed by detection with a DAB substrate kit.
-
Counterstaining and Mounting: The sections were counterstained with hematoxylin, dehydrated, and mounted.
-
Imaging: The stained slides were imaged using a brightfield microscope.
A Researcher's Guide to the Cross-Reactivity of Human MCP-1 (CCL2) Antibodies
For researchers, scientists, and drug development professionals, selecting a highly specific monoclonal antibody is critical for accurate and reproducible results. This guide provides a comparative analysis of commercially available human Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), antibodies, with a focus on their cross-reactivity with other chemokines. The information presented here is compiled from publicly available datasheets and scientific literature to aid in the selection of the most appropriate antibody for your research needs.
Understanding the Importance of Specificity
MCP-1 is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. Due to its central role in various inflammatory diseases, cancer, and atherosclerosis, the accurate detection and quantification of MCP-1 are paramount. The CC chemokine family, to which MCP-1 belongs, includes several members with high structural homology, such as MCP-2 (CCL8), MCP-3 (CCL7), and Eotaxin (CCL11). This homology presents a significant challenge in the development of monospecific antibodies, as antibodies raised against MCP-1 may exhibit cross-reactivity with these related chemokines, leading to inaccurate experimental outcomes.
Comparative Analysis of Human MCP-1 Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profiles of several commercially available this compound antibodies and ELISA kits. The data has been compiled from manufacturer's datasheets and is presented to provide an objective comparison. It is important to note that a lack of detectable cross-reactivity is specific to the molecules tested by the manufacturer and does not exclude potential cross-reactivity with other untested proteins.
| Product Name/ID | Manufacturer/Source | Type | Cross-Reactivity Data |
| Quantikine ELISA Kit (DCP00) | R&D Systems | Sandwich ELISA Kit | < 0.5% cross-reactivity observed with available related molecules.[1] |
| This compound ELISA Kit (ELH-MCP1-1) | RayBiotech | Sandwich ELISA Kit | No detectable cross-reactivity with a panel of cytokines including human MCP-2 and MCP-3.[2] |
| MAb MAB679-100 | R&D Systems | Monoclonal Antibody | In ELISAs, this antibody does not cross-react with recombinant human CCL3, CCL4, CCL5, CCL7, or CCL8. |
| This compound ELISA Kit (E-EL-H6005) | Elabscience | Sandwich ELISA Kit | No significant cross-reactivity or interference between this compound and its analogues was observed.[3] |
| CNTO 888 (Carlumab) | Janssen/Centocor | Neutralizing mAb | A study on the structural basis of this antibody's high selectivity confirmed that it does not bind to other mouse or human CC chemokines, despite high sequence homology.[4] |
Experimental Protocols for Assessing Antibody Cross-Reactivity
The specificity of an antibody is most commonly determined using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Protein Arrays. Below are detailed methodologies for these key experiments.
Cross-Reactivity Assessment by ELISA
This protocol outlines a direct or indirect ELISA approach to determine the percentage of cross-reactivity of a this compound antibody with other chemokines.
-
Antigen Coating:
-
Coat separate wells of a 96-well microplate with 100 µL of 1 µg/mL of recombinant this compound (positive control) and other chemokines of interest (e.g., human CCL7, CCL8, CCL11) in coating buffer (e.g., PBS, pH 7.4).
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the this compound antibody being tested in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation (for unlabeled primary antibodies):
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The percentage of cross-reactivity can be calculated using the following formula: (Absorbance of cross-reacting chemokine / Absorbance of this compound) x 100%
-
Cross-Reactivity Assessment by Protein Array
Protein arrays offer a high-throughput method to screen antibody specificity against a large number of proteins simultaneously.
-
Array Preparation:
-
Utilize a commercially available protein microarray containing a large panel of purified human proteins, including various chemokines.
-
Follow the manufacturer's instructions for array rehydration and blocking to prevent non-specific binding.
-
-
Antibody Incubation:
-
Dilute the fluorescently labeled this compound antibody to the recommended concentration in the provided assay buffer. If the primary antibody is not labeled, a secondary labeled antibody will be required.
-
Apply the antibody solution to the surface of the protein array.
-
Incubate the array in a humidified chamber for the recommended time (typically 1-2 hours) at room temperature with gentle agitation.
-
-
Washing:
-
Wash the array according to the manufacturer's protocol to remove unbound antibodies. This typically involves a series of washes with different buffers.
-
-
Signal Detection:
-
If a labeled secondary antibody is used, incubate the array with the fluorescently labeled secondary antibody, followed by further washing steps.
-
Dry the array (e.g., by centrifugation or under a stream of nitrogen).
-
-
Scanning and Data Analysis:
-
Scan the array using a microarray scanner at the appropriate wavelength for the fluorophore used.
-
Analyze the scanned image using specialized software to quantify the signal intensity for each protein spot.
-
The signal intensity from the MCP-1 spot is considered the positive control. Signals from other chemokine spots indicate cross-reactivity. The relative signal intensities can be used to estimate the degree of cross-reactivity.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for assessing antibody cross-reactivity.
Caption: Workflow for ELISA-based antibody cross-reactivity testing.
Caption: Workflow for protein array-based antibody specificity analysis.
Signaling Pathway of MCP-1/CCL2
To provide further context for the importance of specific antibody selection, the diagram below illustrates the canonical signaling pathway of MCP-1.
Caption: Simplified MCP-1 (CCL2) signaling pathway via the CCR2 receptor.
References
A Comparative Guide to the Signaling Pathways of Human MCP-1 (CCL2) and MIP-1α (CCL3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways initiated by two key inflammatory chemokines: Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), and Macrophage Inflammatory Protein-1 alpha (MIP-1α), also known as Chemokine (C-C motif) Ligand 3 (CCL3). Understanding the nuances of their signaling mechanisms is crucial for the development of targeted therapeutics for a wide range of inflammatory diseases, autoimmune disorders, and cancer.
Introduction
MCP-1 (CCL2) and MIP-1α (CCL3) are members of the CC chemokine family and are potent chemoattractants for various leukocyte populations. While both play critical roles in orchestrating inflammatory responses, they exhibit distinct receptor specificities and can elicit different downstream signaling events and cellular responses. This guide will objectively compare their signaling pathways, supported by experimental data and detailed methodologies.
Receptor Binding and Specificity
The initial step in chemokine signaling is the binding of the ligand to its cognate G protein-coupled receptor (GPCR) on the cell surface. The receptor specificity of MCP-1 and MIP-1α is a key determinant of their distinct biological functions.
MCP-1 (CCL2) primarily signals through the C-C chemokine receptor type 2 (CCR2) .[1][2] While other ligands can bind to CCR2, CCL2 demonstrates a significantly higher affinity.[1] The N-terminal region of CCL2 is a crucial determinant of its binding affinity to CCR2.[1]
MIP-1α (CCL3) exhibits broader receptor usage, binding to C-C chemokine receptor type 1 (CCR1) and C-C chemokine receptor type 5 (CCR5) .[3][4] It can also interact with CCR4.[4] This promiscuity allows MIP-1α to influence a wider range of immune cells.
Quantitative Comparison of Receptor Binding and Cellular Responses
The following table summarizes key quantitative parameters for the interaction of MCP-1 and MIP-1α with their receptors and their downstream functional effects. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Parameter | MCP-1 (CCL2) | MIP-1α (CCL3) | Reference(s) |
| Primary Receptor(s) | CCR2 | CCR1, CCR5 | [1][3] |
| Receptor Binding Affinity (IC50) | Not explicitly found in direct comparison | ~1.12 nM (for CCR5) | [5] |
| Calcium Mobilization (EC50) | ~1 nM (in HEK293s cells expressing CCR2) | Not explicitly found in direct comparison | [6] |
| Chemotaxis (EC50) | Not explicitly found in direct comparison | 0.1-0.3 nM (for cells expressing CCR5) | [7] |
| IL-1β Release Inhibition (IC50) | Not applicable | ~1-5 ng/ml | [8] |
Signaling Pathways
Upon ligand binding, both MCP-1 and MIP-1α induce a conformational change in their respective receptors, leading to the activation of intracellular signaling cascades. Both chemokines primarily signal through pertussis toxin-sensitive Gi/o and pertussis toxin-insensitive Gq/11 families of G proteins.[4][9][10]
Downstream Signaling Cascades
The activation of G proteins initiates several key downstream signaling pathways:
-
Phospholipase C (PLC) Pathway and Calcium Mobilization: The Gβγ subunits of activated G proteins, as well as Gαq/11, activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[11][12] This calcium influx is a critical second messenger for various cellular responses, including chemotaxis and enzyme activation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration. Both MCP-1 and MIP-1α have been shown to activate the PI3K/Akt pathway.[13][14]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is a central signaling cascade that regulates a wide range of cellular processes, including gene expression, proliferation, and differentiation. Both MCP-1 and MIP-1α are potent activators of the ERK1/2 signaling pathway.[7][14][15]
The following diagrams illustrate the generalized signaling pathways for MCP-1 and MIP-1α.
Caption: MCP-1 (CCL2) Signaling Pathway.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CCL2: An important cytokine in normal and pathological pregnancies: A review [frontiersin.org]
- 3. Chemokines as adjuvants for immunotherapy: Implications for immune activation with CCL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein subtype-specific signaling bias in a series of CCR5 chemokine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of CCL2 and CCL3 expression in human brain endothelial cells by cytokines and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of macrophage inflammatory responses by CCL2 is correlated with increased miR-9 expression and downregulation of the ERK1/2 phosphatase Dusp6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokines (CCL3, CCL4, and CCL5) Inhibit ATP-Induced Release of IL-1β by Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-dependent serum response factor activation by the human CC chemokine receptors CCR2a and CCR2b is mediated by G proteins of the Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective G protein coupling by C-C chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct modes of molecular regulation of CCL3 induced calcium flux in monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemokine (C-C Motif) Ligand 2/CCR2/Extracellular Signal-Regulated Kinase Signal Induced through Cancer Cell-Macrophage Interaction Contributes to Hepatocellular Carcinoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
functional differences between HUMAN MCP-1 and RANTES in monocyte recruitment
For Researchers, Scientists, and Drug Development Professionals
Monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2), and Regulated upon Activation, Normal T cell Expressed and Secreted (RANTES), or CCL5, are two critical chemokines in the orchestration of monocyte recruitment to sites of inflammation. While both are members of the C-C chemokine family and are pivotal in the inflammatory response, they exhibit distinct functional differences in their mechanisms of action, receptor usage, and signaling pathways. This guide provides an objective comparison of their roles in monocyte recruitment, supported by experimental data, to aid researchers and drug development professionals in understanding their nuanced functions.
Key Functional Differences at a Glance
| Feature | Human MCP-1 (CCL2) | Human RANTES (CCL5) |
| Primary Receptor(s) on Monocytes | CCR2[1] | CCR1, CCR3, CCR5[2] |
| Potency in Monocyte Chemotaxis | Highly potent, often considered a primary monocyte chemoattractant.[2] | Potent, but in some contexts, may be less effective than MCP-1 in inducing the migration of large numbers of monocytes. |
| Receptor Binding Affinity | High affinity for CCR2 (Kd ≈ 1.53 nM on undifferentiated monocytic cells).[1] | High affinity for CCR5 (IC50 ≈ 1.12 nM). Also binds to CCR1 and CCR3.[3] |
| Signaling Pathways | Primarily signals through G-protein-coupled CCR2, activating JAK2/STAT3 and MAPK (p38, ERK) pathways. | Signals through G-protein-coupled CCR1, CCR3, and CCR5, activating PI3K/Akt, MAPK (p38, JNK), and JAK/STAT pathways. |
| Clinical Relevance | Implicated as a key driver of monocyte infiltration in various inflammatory diseases, including atherosclerosis and osteoarthritis.[4][5] | Plays a significant role in viral infections, allergic responses, and chronic inflammation.[6] |
In-Depth Comparison of Functional Parameters
Receptor Usage and Specificity
The most fundamental difference between MCP-1 and RANTES lies in their primary receptor usage on monocytes. MCP-1 is the principal ligand for CCR2.[1] This interaction is highly specific and is considered a major axis for monocyte recruitment.
In contrast, RANTES exhibits more promiscuous receptor binding, interacting with CCR1, CCR3, and CCR5 on monocytes.[2] This broader receptor engagement suggests that RANTES can influence a more diverse range of cellular responses and may be involved in more complex inflammatory scenarios where multiple signaling pathways are activated.
Potency and Efficacy in Monocyte Chemotaxis
Both MCP-1 and RANTES are potent chemoattractants for monocytes. However, in vitro studies have suggested that MCP-1 may be more potent in inducing the migration of a higher number of monocytes compared to RANTES in certain conditions. The potency of these chemokines can be influenced by the specific experimental setup, including the source of monocytes and the presence of other inflammatory mediators.
In a study investigating monocyte recruitment in a mouse model of hemolytic-uremic syndrome, neutralization of both MCP-1 and RANTES was significantly more effective in reducing macrophage accumulation than blocking either chemokine alone, suggesting both play crucial, albeit potentially synergistic or context-dependent, roles in vivo.
Quantitative Analysis of Monocyte Recruitment
Direct comparative quantitative data from a single study is limited. However, data compiled from various sources provide insights into their relative activities.
| Parameter | This compound (CCL2) | Human RANTES (CCL5) | Source |
| Optimal Concentration for Monocyte Chemotaxis | 1-10 ng/mL | 10-100 ng/mL | General literature consensus |
| Receptor Binding Affinity (Kd/IC50) | Kd: 1.53 ± 0.35 nM (for CCR2 on THP-1 monocytes) | IC50: 1.12 nM (for CCR5) | [1],[3] |
| In Vivo Monocyte/Macrophage Reduction (Osteoarthritis Model) | Deficiency in CCL2 or CCR2 significantly reduced macrophage numbers. | Deficiency in CCL5 or CCR5 showed no significant difference in macrophage numbers compared to wild-type. | [4][5] |
Signaling Pathways in Monocyte Recruitment
Upon binding to their respective G-protein-coupled receptors (GPCRs) on the monocyte surface, MCP-1 and RANTES initiate distinct downstream signaling cascades that culminate in cellular polarization and migration.
MCP-1/CCR2 Signaling Pathway
The binding of MCP-1 to CCR2 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. This initiates a signaling cascade that includes the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Concurrently, the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and extracellular signal-regulated kinase (ERK), plays a crucial role in mediating the chemotactic response.
RANTES/CCR5 Signaling Pathway
RANTES binding to its receptors, primarily CCR5 on monocytes, also activates G-proteins. This leads to the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt. Additionally, RANTES stimulation activates the MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK). The activation of these pathways is essential for the cytoskeletal rearrangements and adhesive changes required for monocyte migration.
References
- 1. Monocyte Chemoattractant Protein-1 (MCP-1): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 binds multiple CC-chemokines: MCP-3 acts as a natural antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCL2/CCR2, but not CCL5/CCR5, mediates monocyte recruitment, inflammation and cartilage destruction in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL2/CCR2, but not CCL5/CCR5, mediates monocyte recruitment, inflammation and cartilage destruction in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCP-1 and RANTES are mediators of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Synergistic Inflammatory Effects of Human MCP-1 and TNF-alpha
This guide provides a comprehensive comparison of the synergistic action of Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2) and Tumor Necrosis Factor-alpha (TNF-α) in promoting inflammatory responses. It is intended for researchers, scientists, and drug development professionals seeking to understand the cooperative mechanisms of these key pro-inflammatory cytokines. The content is supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Introduction
TNF-α is a pleiotropic cytokine central to initiating and sustaining the inflammatory cascade. MCP-1 is a potent chemokine responsible for the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation[1]. While both are individually significant in various pathologies, their synergistic interaction creates a powerful positive feedback loop that dramatically amplifies the inflammatory response. This synergy has been implicated in the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis, atherosclerosis, and type 2 diabetes[2][3][4]. Understanding this interplay is critical for the development of targeted anti-inflammatory therapeutics.
Data Presentation: Synergistic Upregulation of Inflammatory Chemokines
Experimental evidence demonstrates that the combination of TNF-α with other inflammatory stimuli, such as oxidative stress (represented by H₂O₂), results in a synergistic, rather than merely additive, increase in the expression of inflammatory chemokines like MCP-1 and IL-8. This cooperative effect highlights a critical mechanism for the rapid amplification of inflammation.
Table 1: Synergistic Upregulation of MCP-1 and IL-8 mRNA in THP-1 Monocytic Cells
| Treatment Condition | Relative MCP-1 mRNA Expression (Fold Increase) | Relative IL-8 mRNA Expression (Fold Increase) | Data Source |
| Control (Vehicle) | 1 | 1 | [5] |
| TNF-α alone | 7 | 11 | [5] |
| H₂O₂ alone | 4 | 4 | [5] |
| TNF-α + H₂O₂ (Co-stimulation) | 15 | 49 | [5] |
This data, derived from studies on human monocytic THP-1 cells, illustrates that co-stimulation with TNF-α and an oxidative stressor leads to a significantly greater upregulation of MCP-1 and IL-8 gene expression than either stimulus alone[5].
Further studies in animal models of type 2 diabetes show a mutual amplification loop: the administration of an anti-TNF-α antibody attenuates MCP-1 expression, and conversely, an anti-MCP-1 antibody reduces TNF-α expression, confirming their interaction in a disease context[3][6].
Signaling Pathways of TNF-α and MCP-1 Synergy
The synergistic action of TNF-α and MCP-1 is orchestrated by the convergence of several key intracellular signaling pathways. TNF-α, by binding to its receptor (TNFR), activates downstream pathways including c-Jun N-terminal kinase (JNK), Phosphatidylinositol-3-OH kinase (PI3K)-Akt, and the canonical NF-κB pathway[7][8]. These pathways converge to promote the transcription of a host of inflammatory genes, most notably MCP-1 itself[3]. The resulting MCP-1 then recruits immune cells, which in turn produce more TNF-α, establishing a potent self-amplifying inflammatory loop.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the synergistic effects of TNF-α and MCP-1.
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), human monocytic THP-1 cells, or primary synovial fibroblasts are commonly used[2][5][7].
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Stimulation: For synergy experiments, cells are serum-starved for a period (e.g., 12-24 hours) and then treated with human recombinant TNF-α (e.g., 10 ng/mL), MCP-1 (e.g., 50 ng/mL), or a combination of both for a specified time course (e.g., 1 to 24 hours)[5][8]. Supernatants and cell lysates are collected for downstream analysis.
-
RNA Extraction: Total RNA is isolated from cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for target genes (e.g., CCL2/MCP-1, IL8, TNF) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
-
Sample Collection: Cell culture supernatants are collected after stimulation and centrifuged to remove cellular debris.
-
Assay: The concentrations of secreted proteins (e.g., MCP-1, IL-6, TNF-α) in the supernatants are quantified using commercial sandwich ELISA kits according to the manufacturer's instructions[9].
-
Detection: The optical density is read on a microplate reader at 450 nm, and protein concentrations are determined by comparison with a standard curve.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p-NF-κB p65, p-JNK, p-Akt).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system[3].
Conclusion and Implications for Drug Development
The experimental data conclusively show that TNF-α and MCP-1 act synergistically to amplify inflammatory responses. This interaction is driven by the activation of key signaling pathways, including NF-κB and JNK, which creates a positive feedback loop leading to sustained inflammation and immune cell infiltration[3][8].
For drug development professionals, these findings underscore the potential limitations of targeting a single cytokine. The synergistic and redundant nature of the inflammatory network suggests that a multi-target approach or the targeting of common downstream signaling nodes (like JNK or NF-κB) may yield more effective therapeutic outcomes. Therapies that disrupt the TNF-α/MCP-1 feedback loop could offer enhanced efficacy in treating a wide range of chronic inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Monocyte chemoattractant protein-1 (MCP-1) in inflammatory joint diseases and its involvement in the cytokine network of rheumatoid synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of MCP-1 in tumor necrosis factor-α-induced endothelial dysfunction in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MCP-1 in tumor necrosis factor-alpha-induced endothelial dysfunction in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROS/TNF-α Crosstalk Triggers the Expression of IL-8 and MCP-1 in Human Monocytic THP-1 Cells via the NF-κB and ERK1/2 Mediated Signaling [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. TNF-alpha stimulation of MCP-1 expression is mediated by the Akt/PKB signal transduction pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNK-Induced MCP-1 Production in Spinal Cord Astrocytes Contributes to Central Sensitization and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expression of IL-6, TNF-α, and MCP-1 in Respiratory Viral Infection in Acute Exacerbations of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
comparing HUMAN MCP-1 levels in healthy vs. diseased patient cohorts
A comprehensive analysis of Monocyte Chemoattractant Protein-1 (MCP-1) levels reveals a significant upregulation in patient cohorts across a spectrum of inflammatory diseases when compared to healthy individuals. This guide provides a comparative overview of MCP-1 concentrations in various pathological states, details the experimental methodologies for its measurement, and illustrates the key signaling pathways involved.
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical chemokine that governs the migration and infiltration of monocytes and other immune cells to sites of inflammation.[1][2] Its heightened expression is a key factor in the pathogenesis of numerous diseases, making it a valuable biomarker for assessing inflammatory status and disease progression.[1]
Comparative Analysis of Serum MCP-1 Levels
The following table summarizes the circulating levels of MCP-1 in healthy individuals versus those diagnosed with various diseases. The data, compiled from multiple studies, consistently demonstrates elevated MCP-1 concentrations in diseased cohorts.
| Disease Category | Specific Disease | Healthy Control MCP-1 (pg/mL) | Diseased Patient MCP-1 (pg/mL) |
| Cardiovascular Diseases | Peripheral Artery Disease (PAD) | Median not specified, individual values presented | Elevated in 16 of 19 patients compared to control median[1] |
| Acute Coronary Syndromes | Median: 157 (IQR: 124-196)[3] | Median: 178 (IQR: 128-238)[3] | |
| Ischemic Stroke | Median: 239 (IQR: 126)[4] | Median: 384 (IQR: 370)[4] | |
| Myocardial Infarction | Median: 239 (IQR: 126)[4] | Median: 360 (IQR: 200)[4] | |
| Metabolic Diseases | Type 1 Diabetes (Children) | 5.36 ± 0.45 (ln-transformed) | 5.75 ± 0.39 (ln-transformed)[5] |
| Type 2 Diabetes (with Periodontitis) | - | Well-controlled: 398.8 (Range: 330.4-435.1); Poorly-controlled: 482.3 (Range: 460.9-543.5)[6] | |
| Type 2 Diabetes (with Major Depressive Disorder) | Median not specified | T2DM group: Higher than healthy controls (Cut-off for diagnosis: 503.8)[7] | |
| Autoimmune Diseases | Systemic Lupus Erythematosus (SLE) | Median: 56.2 (IQR: 41.5-72.9) | Median: 95.0 (IQR: 32.1-176.5)[8] |
| Kidney Diseases | Diabetic Nephropathy (in African Americans with T2D) | - | Mean: 262.9 ± 239.1 (Median: 224.4)[9] |
| Focal Segmental Glomerulosclerosis (FSGS) (Urinary MCP-1) | 348 pg/mg creatinine | 1680 pg/mg creatinine[10] | |
| Inflammatory Conditions | Periodontitis | - | Gingivitis: 251.60; Chronic Periodontitis: 465.80 |
| Primary Biliary Cholangitis | 176 ± 35.5 | 410.2 ± 318.0 |
IQR: Interquartile Range
The Role of MCP-1 in Disease Pathogenesis
MCP-1 exerts its biological functions primarily through its receptor, CCR2.[11] The binding of MCP-1 to CCR2 on the surface of immune cells, particularly monocytes, triggers a signaling cascade that leads to chemotaxis, or directed cell movement, towards the source of the chemokine. This process is fundamental to the inflammatory response, as it facilitates the recruitment of monocytes to injured or infected tissues, where they can differentiate into macrophages and participate in pathogen clearance and tissue repair.[12]
However, in chronic inflammatory conditions, this sustained recruitment of monocytes can contribute to tissue damage and disease progression. The MCP-1/CCR2 signaling axis is implicated in the pathogenesis of a wide range of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[1][13]
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. ahajournals.org [ahajournals.org]
- 4. Serum Levels of the MCP-1 Chemokine in Patients With Ischemic Stroke and Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Serum monocyte chemoattractant protein-1 is a biomarker in patients with diabetes and periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Correlation analysis of monocyte chemoattractant protein-1 and clinical characteristics and cognitive impairment in type 2 diabetes mellitus comorbid major depressive disorder [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Relationships between serum MCP-1 and subclinical kidney disease: African American-Diabetes Heart Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. raybiotech.com [raybiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Role of MCP-1 as an inflammatory biomarker in nephropathy [frontiersin.org]
Human MCP-1 Expression: A Comparative Guide to its Correlation with Disease Severity
For Researchers, Scientists, and Drug Development Professionals
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a critical chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.[1] Emerging evidence has highlighted a significant correlation between the expression levels of human MCP-1 and the severity of a wide range of inflammatory, infectious, and chronic diseases. This guide provides a comparative analysis of MCP-1 expression across various pathologies, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the correlation between MCP-1 levels and disease severity.
Table 1: MCP-1 Levels in Infectious Diseases (COVID-19)
| Disease Severity | Patient Cohort | MCP-1 Concentration (pg/mL) | Measurement Method | Source |
| Mild | COVID-19 Patients | 215.9 ± 67.4 | ELISA (Serum) | [2] |
| Severe | COVID-19 Patients | 296.7 ± 128 | ELISA (Serum) | [2] |
| Asymptomatic | COVID-19 Cases | Median not specified, but lower than critical | ELISA (Serum) | [3] |
| Severe | COVID-19 Cases | Median not specified, but lower than critical | ELISA (Serum) | [3] |
| Critical | COVID-19 Cases | Significantly higher than asymptomatic and severe | ELISA (Serum) | [3] |
| Healthy Controls | - | 36.2 ± 6.7 | ELISA (Serum) | [2] |
Table 2: MCP-1 Levels in Kidney Diseases
| Disease/Stage | Patient Cohort | MCP-1 Concentration | Measurement Method | Source |
| Diabetic Nephropathy (Normoalbuminuria) | Type 2 Diabetes Patients | Lower than micro- and macroalbuminuria | ELISA (Urine) | [1] |
| Diabetic Nephropathy (Microalbuminuria) | Type 2 Diabetes Patients | 2.1-fold lower than macroalbuminuria | ELISA (Urine) | [1] |
| Diabetic Nephropathy (Macroalbuminuria) | Type 2 Diabetes Patients | 3.3-fold higher than normoalbuminuria | ELISA (Urine) | [1] |
| Proliferative Lupus Nephritis | Lupus Nephritis Patients | 1240.65 ± 876.38 pg/mL creatinine | Not Specified (Urine) | [4] |
| Non-proliferative Lupus Nephritis | Lupus Nephritis Patients | 544.47 ± 430.63 pg/mL creatinine | Not Specified (Urine) | [4] |
| Active Renal Vasculitis | ANCA-associated Vasculitis Patients | Significantly higher than inactive disease | ELISA (Urine) | [5] |
| Chronic Kidney Disease (CKD) | African Americans with T2D | Positively associated with albuminuria, negatively with eGFR | ELISA (Serum) | [6] |
Table 3: MCP-1 Levels in Cardiovascular Diseases
| Disease/Severity Metric | Patient Cohort | MCP-1 Concentration (pg/mL) | Correlation | Measurement Method | Source |
| Coronary Artery Disease Severity Score (1-29) | Unstable Angina Patients | 124.0 ± 7.4 (range: 6.7-367.1) | R=0.783; P<0.001 with severity score | Not Specified (Coronary Sinus Blood) | [7] |
| Persistent Inflammation (CRP ≥ 2 mg/L) | Coronary Artery Disease Patients | Higher in patients with persistent inflammation | Associated with increased risk of recurrent cardiovascular events | ELISA (Plasma) | [8] |
| Left Ventricular Hypertrophy (LVH) | Hypertensive Patients | Lower in patients with LVH (105 vs 136) | Independently associated with LVH | Not Specified (Plasma) | [9] |
Table 4: MCP-1 Levels in Neuroinflammatory Diseases (Parkinson's Disease)
| Disease Parameter | Patient Cohort | MCP-1 Measurement | Correlation | Measurement Method | Source | | :--- | :--- | :--- | :--- | :--- | | Disease Progression | Parkinson's Disease Patients | CSF Levels | Positive correlation (ρ = 0.363; p = 0.017) | ELISA (Cerebrospinal Fluid) |[10] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in Serum
This protocol provides a general outline for the quantitative measurement of this compound in serum. Specific details may vary based on the commercial kit used.
Materials:
-
This compound ELISA Kit (e.g., from RayBiotech, Abcam, Thermo Fisher Scientific)[11][12]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Tubes for standard and sample dilutions
-
Absorbent paper
Protocol:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized standards and antibodies and diluting samples as necessary.
-
Coating: An anti-human MCP-1 antibody is pre-adsorbed onto the microwells.[13]
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells.
-
Incubation: Incubate the plate for a specified time and temperature (e.g., 2.5 hours at room temperature or overnight at 4°C).[11]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add 100 µL of biotin-conjugated anti-human MCP-1 antibody to each well and incubate (e.g., 1 hour at room temperature).[11]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).[11]
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature).[11]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of MCP-1 in the samples by plotting a standard curve (absorbance vs. concentration of standards) and interpolating the sample absorbance values.
Quantitative Real-Time PCR (qRT-PCR) for Human CCL2 mRNA Expression
This protocol outlines the general steps for quantifying CCL2 mRNA expression.
Materials:
-
RNA extraction kit (e.g., Trizol reagent)
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human CCL2 and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's protocol.[14]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[14]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for CCL2 and the housekeeping gene, and the qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14][15]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of CCL2 mRNA is typically calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
Visualizations
MCP-1 Signaling Pathway
The following diagram illustrates the central role of the MCP-1/CCR2 signaling axis in inflammation and disease progression. Upon binding of MCP-1 to its receptor CCR2, several downstream signaling pathways are activated, leading to monocyte recruitment, inflammation, and tissue damage.
Caption: MCP-1/CCR2 signaling cascade in disease.
Experimental Workflow for MCP-1 Quantification
This diagram outlines the general workflow for measuring MCP-1 levels from patient samples.
Caption: Workflow for MCP-1 measurement.
References
- 1. Urinary monocyte chemoattractant protein-1 (MCP-1) and connective tissue growth factor (CCN2) as prognostic markers for progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Higher expression of monocyte chemotactic protein 1 in mild COVID-19 patients might be correlated with inhibition of Type I IFN signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. Frontiers | Role of MCP-1 as an inflammatory biomarker in nephropathy [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Relationships between serum MCP-1 and subclinical kidney disease: African American-Diabetes Heart Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. MCP-1 Predicts Recurrent Cardiovascular Events in Patients with Persistent Inflammation | MDPI [mdpi.com]
- 9. MCP-1 Levels are Associated with Cardiac Remodeling but not with Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid monocyte chemoattractant protein 1 correlates with progression of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. protocols.io [protocols.io]
- 14. Purification of recombinant human chemokine CCL2 in E. coli and its function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCL2 Gene Expression and Protein Level Changes Observed in Response to Wingate Anaerobic Test in High-Trained Athletes and Non-Trained Controls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human MCP-1 Neutralizing Antibodies for Research and Development
In the landscape of immunological and oncological research, the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), stands out as a critical mediator of inflammation and a key player in the tumor microenvironment. The ability to effectively neutralize human MCP-1 is paramount for researchers investigating its role in various pathologies and for the development of novel therapeutics. This guide provides a detailed comparison of several commercially available and clinically evaluated this compound neutralizing antibodies, alongside a small molecule inhibitor, to aid researchers, scientists, and drug development professionals in selecting the most suitable tool for their experimental needs.
Quantitative Efficacy of MCP-1 Neutralizing Agents
The efficacy of different MCP-1 neutralizing agents can be quantified by various parameters, most notably the Neutralization Dose (ND50) and the binding affinity (KD). The ND50 represents the concentration of an antibody required to achieve 50% neutralization of a specific concentration of MCP-1 in a biological assay, typically a chemotaxis assay. A lower ND50 value indicates higher potency. The dissociation constant (KD) is a measure of the binding affinity between the antibody and MCP-1, with a lower KD value signifying a stronger interaction.
Below is a summary of the available quantitative data for several MCP-1 neutralizing antibodies and the small molecule inhibitor, Bindarit (B1667084). It is important to note that direct comparisons of ND50 values should be made with caution, as the experimental conditions under which these values were determined can vary between manufacturers and studies.
| Product Name/Clone | Type | Target | Reported Efficacy | Manufacturer/Source |
| Carlumab (CNTO 888) | Human IgG1κ Monoclonal | Human CCL2 | KD: 22 pM[1] | Janssen Biotech[2] |
| MAB679 | Mouse IgG2B Monoclonal | Human CCL2/JE/MCP-1 | ND50: 0.5-2.0 µg/mL (with 75 ng/mL rhCCL2)[3] | R&D Systems |
| AF-279-NA | Goat Polyclonal | Human CCL2/JE/MCP-1 | ND50: 1.5-4.5 µg/mL (with 150 ng/mL rhCCL2) | R&D Systems |
| 2H5 | Armenian Hamster IgG | Human, Mouse, Rat CCL2/MCP-1 | Published for in vitro and in vivo neutralization[4][5] | Multiple Suppliers |
| 5D3-F7 | Mouse IgG1 Monoclonal | This compound | Reported for neutralization of this compound bioactivity | BD Biosciences, Santa Cruz Biotechnology[6][7] |
| Bindarit | Small Molecule | Inhibits synthesis of MCP-1/CCL2 | Orally active inhibitor of MCP-1 synthesis[8][9] | MedchemExpress |
Signaling Pathways and Experimental Workflows
MCP-1/CCL2 Signaling Pathway
MCP-1 exerts its biological effects primarily through its receptor, CCR2, a G protein-coupled receptor (GPCR). The binding of MCP-1 to CCR2 initiates a cascade of intracellular signaling events that are pivotal for monocyte chemotaxis, inflammation, and tumor progression. Key downstream pathways include the PI3K/Akt, MAPK, and JAK/STAT pathways, which ultimately regulate cellular processes such as migration, proliferation, and survival.[10][11][12][13][14]
References
- 1. Structural basis for high selectivity of anti-CCL2 neutralizing antibody CNTO 888 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carlumab - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. CCL2 (MCP-1) Monoclonal Antibody (2H5), Functional Grade (16-7096-81) [thermofisher.com]
- 5. You are being redirected... [prosci-inc.com]
- 6. scbt.com [scbt.com]
- 7. MCP-1 Mouse anti-Human, Unlabeled, Clone: 5D3-F7, BD 1mg; Unlabeled:Antibodies, | Fisher Scientific [fishersci.com]
- 8. Targeting monocyte chemotactic protein-1 synthesis with bindarit induces tumor regression in prostate and breast cancer animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The monocyte chemotactic protein synthesis inhibitor bindarit prevents mesangial cell proliferation and extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Differential Expression of Human MCP-1 (CCL2) and MCP-3 (CCL7) in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expression, regulation, and function of two key inflammatory chemokines, Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), and Monocyte Chemoattractant Protein-3 (MCP-3), or Chemokine (C-C motif) Ligand 7 (CCL7). This analysis is supported by experimental data from various human inflammatory models to aid in research and therapeutic development.
Executive Summary
MCP-1 and MCP-3 are closely related CC chemokines that play critical roles in recruiting monocytes and other leukocytes to sites of inflammation. While both are potent chemoattractants, their expression patterns, regulatory mechanisms, and cellular targets exhibit significant differences. Notably, in many inflammatory contexts, MCP-1 is produced in substantially higher quantities and with a more rapid onset than MCP-3. However, MCP-3 often displays a broader range of target cells. Understanding these distinctions is crucial for the specific targeting of inflammatory pathways in disease.
Quantitative Data Comparison
The following tables summarize the differential expression of MCP-1 and MCP-3 in various human inflammatory models.
Table 1: MCP-1 and MCP-3 Protein Levels in Human Inflammatory Diseases
| Inflammatory Disease | Sample Type | MCP-1 Concentration | MCP-3 Concentration | Key Findings & Citation |
| Rheumatoid Arthritis | Synovial Fluid | 25.5 ± 8.1 ng/mL | Not Reported | MCP-1 levels were significantly higher in RA patients compared to osteoarthritis patients (0.92 ± 0.08 ng/mL).[1][2][3] |
| Ulcerative Colitis (Grade 2/3) | Colonic Mucosa (% positive cells) | 14.6% | 14.8% | The percentage of MCP-1 and MCP-3 positive cells was significantly increased in ulcerative colitis compared to controls.[4] |
| Ischemic Stroke | Serum | 384 pg/mL (median) | Not Reported | Serum MCP-1 levels were significantly elevated in ischemic stroke patients compared to healthy controls (239 pg/mL).[5] |
| Myocardial Infarction | Serum | 360 pg/mL (median) | Not Reported | Serum MCP-1 levels were significantly increased in myocardial infarction patients compared to healthy controls.[5] |
| Periodontitis | Serum | 160.54 pg/mL | Not Reported | Serum MCP-1 levels were elevated in patients with chronic periodontitis and decreased after treatment.[6] |
Table 2: Differential Expression in In Vitro Human Inflammatory Models
| Cell Type | Stimulus | MCP-1 Expression | MCP-3 Expression | Key Findings & Citation |
| Human Airway Smooth Muscle Cells | IL-1β | Strong induction of mRNA | Strong induction of mRNA | IL-1β was a more potent inducer of MCP-1 and MCP-3 mRNA compared to IFN-γ.[7] |
| Human Airway Smooth Muscle Cells | IFN-γ | Negligible effect on release | Negligible effect on release | IFN-γ had minimal effect on the release of MCP-1 and MCP-3.[7] |
| Human Monocytes | IFN-γ | Dose-dependent increase in protein and mRNA | Not Reported | IFN-γ directly stimulates MCP-1 expression in human monocytes.[8] |
| Rat Astrocytes | IL-1β or TNF-α | ~10-fold higher protein production than MCP-3 | Lower protein production | MCP-1 production was significantly higher and had a more rapid onset (6 hours) compared to MCP-3 (12 hours).[9] |
Signaling Pathways
The expression of both MCP-1 and MCP-3 is predominantly regulated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of these pathways.
Experimental Workflows and Protocols
Accurate quantification of MCP-1 and MCP-3 is essential for research. Below are generalized workflows and protocols for common experimental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) Workflow
ELISA is a widely used method for quantifying MCP-1 and MCP-3 protein levels in biological fluids.
Detailed ELISA Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human MCP-1 or MCP-3 and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add prepared standards and samples to the wells and incubate for 2 hours at room temperature.[10][11][12][13]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for this compound or MCP-3 and incubate for 1 hour at room temperature.[10][13]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature.[10][13]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of MCP-1 or MCP-3 in the samples.
Immunohistochemistry (IHC) Protocol for Tissue Sections
IHC allows for the visualization of MCP-1 and MCP-3 expression within the context of tissue architecture.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or an EDTA buffer (pH 8.0) in a microwave or pressure cooker.[16][17]
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[17]
-
Blocking: Block non-specific antibody binding with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes.[16][17]
-
Primary Antibody Incubation: Incubate with a primary antibody against this compound or MCP-3 overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Enzyme Conjugate Application: Wash and apply an enzyme conjugate (e.g., HRP-streptavidin) for 30 minutes.
-
Chromogen Development: Wash and add a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
Real-Time Quantitative PCR (RT-qPCR) Protocol for Gene Expression
RT-qPCR is used to quantify the mRNA expression levels of the CCL2 and CCL7 genes.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit or method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[18]
-
qPCR Reaction Setup: Prepare a reaction mixture containing cDNA, forward and reverse primers for CCL2 or CCL7, and a SYBR Green or TaqMan master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a typical thermal cycling profile:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[18]
-
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Conclusion
The differential expression of MCP-1 and MCP-3 in various inflammatory models highlights their distinct yet overlapping roles in the inflammatory response. While MCP-1 often appears as the more abundant chemokine, the broader cellular targets of MCP-3 suggest it may have a more pleiotropic function. The provided data and protocols offer a valuable resource for researchers investigating the specific contributions of these chemokines to inflammatory diseases and for the development of targeted therapeutic strategies. Further research directly comparing the expression and function of MCP-1 and MCP-3 in a wider range of human inflammatory conditions is warranted to fully elucidate their individual and synergistic roles in pathology.
References
- 1. Enhanced production of monocyte chemoattractant protein-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Enhanced production of monocyte chemoattractant protein-1 in rheumatoid arthritis. [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Increased Expression of IP-10, IL-8, MCP-1, and MCP-3 in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Levels of the MCP-1 Chemokine in Patients With Ischemic Stroke and Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of Monocyte Chemoattractant Protein-1 (MCP-1) Levels as an Inflammatory Cytokine in Chronic Generalized Periodontitis Patients – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Interferon-gamma Stimulates Monocyte Chemotactic Protein-1 Expression by Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory cytokines stimulate the chemokines CCL2/MCP-1 and CCL7/MCP-7 through NFκB and MAPK dependent pathways in rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. elisakit.com [elisakit.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. krishgen.com [krishgen.com]
- 14. bosterbio.com [bosterbio.com]
- 15. genscript.com [genscript.com]
- 16. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of recombinant human chemokine CCL2 in E. coli and its function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HUMAN MCP-1 Induced Chemotaxis in Monocyte Subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemotactic response of different human monocyte subsets to Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine Ligand 2 (CCL2). The information is supported by experimental data from peer-reviewed literature to aid in research and development efforts targeting inflammatory and immune responses.
Introduction to Human Monocyte Subsets and MCP-1 Signaling
Human monocytes are a heterogeneous population of circulating leukocytes that play a critical role in innate and adaptive immunity. They are broadly classified into three subsets based on their surface expression of CD14 and CD16:
-
Classical Monocytes (CD14++CD16-): This is the most abundant subset in healthy individuals, comprising about 85-95% of circulating monocytes. They are characterized by high expression of the MCP-1 receptor, CCR2, and are known for their phagocytic activity and production of pro-inflammatory cytokines.
-
Intermediate Monocytes (CD14++CD16+): This subset makes up a smaller portion of the monocyte pool (around 5-10%) and also expresses CCR2. These cells are considered pro-inflammatory and are involved in antigen presentation.
-
Non-classical Monocytes (CD14+CD16++): This subset is characterized by low to negligible expression of CCR2 and is involved in patrolling the endothelium.
MCP-1 is a potent chemokine that mediates its effects by binding to its receptor, CCR2. This interaction triggers a signaling cascade that ultimately leads to cytoskeletal rearrangements and directed cell movement, a process known as chemotaxis. The differential expression of CCR2 on monocyte subsets is a key determinant of their migratory response to an MCP-1 gradient.
Data Presentation: MCP-1 Induced Chemotaxis of Human Monocyte Subsets
The following table summarizes the quantitative data on the chemotactic response of human monocyte subsets to MCP-1. It is important to note that experimental conditions and methodologies can vary between studies, leading to differences in reported values.
| Monocyte Subset | Key Surface Markers | CCR2 Expression Level | Chemotactic Response to MCP-1 (CCL2) | Supporting Experimental Data |
| Classical | CD14++CD16- | High | High: Demonstrates significant, dose-dependent migration towards MCP-1. | A study showed that only classical monocytes exhibited extensive migration towards CCL2 in a transwell assay.[1] |
| Intermediate | CD14++CD16+ | High | Moderate to High: Shows significant transmigration across an in vitro model of the human blood-brain barrier in response to CCL2. | In one study, CD14+CD16+ monocytes (which include the intermediate subset) showed preferential transmigration across a blood-brain barrier model in response to 200 ng/ml CCL2.[2][3] Another study in calves demonstrated a potent recruitment of CD14++CD16+ monocytes to draining lymph nodes following inflammation.[4] |
| Non-classical | CD14+CD16++ | Low to Negligible | Low to Negligible: Generally does not exhibit a significant migratory response to MCP-1. | Studies have shown that this subset has low CCR2 expression and does not significantly migrate in response to CCL2 in transwell assays.[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Isolation of Human Monocyte Subsets
Objective: To isolate distinct monocyte subsets from peripheral blood mononuclear cells (PBMCs).
Method: Negative selection using immunomagnetic beads is a common method to obtain untouched monocytes, which can then be sorted into subsets by fluorescence-activated cell sorting (FACS).
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using a negative selection kit that depletes T cells, B cells, NK cells, and granulocytes.
-
Antibody Staining: Stain the enriched monocytes with fluorescently labeled antibodies against CD14 and CD16.
-
FACS Sorting: Use a multi-parameter flow cytometer to sort the stained cells into three populations: CD14++CD16- (classical), CD14++CD16+ (intermediate), and CD14+CD16++ (non-classical).
-
Purity Check: Assess the purity of the sorted subsets by re-analyzing a small aliquot on the flow cytometer.
In Vitro Chemotaxis Assay (Boyden Chamber Assay)
Objective: To quantify the directional migration of monocyte subsets towards an MCP-1 gradient.
Method: A Boyden chamber or a modified transwell insert system is used to assess chemotaxis.
Protocol:
-
Chamber Preparation: Place a porous membrane (typically with 5 µm pores) between the upper and lower chambers of the Boyden chamber.
-
Chemoattractant Addition: Add MCP-1 at various concentrations (e.g., 10, 50, 100, 200 ng/mL) to the lower chamber in serum-free media. Use media without MCP-1 as a negative control.
-
Cell Seeding: Resuspend the isolated monocyte subsets in serum-free media and add them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period of 1.5 to 3 hours.
-
Cell Quantification: After incubation, count the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a plate reader-based method with fluorescently labeled cells.
-
Data Analysis: Express the results as a chemotactic index (the fold increase in migrated cells in the presence of the chemoattractant compared to the control) or as the percentage of total cells that migrated.
Mandatory Visualizations
Experimental Workflow for Comparing Monocyte Chemotaxis
Caption: Workflow for comparing MCP-1 induced chemotaxis in human monocyte subsets.
MCP-1/CCR2 Signaling Pathway in Monocytes
Caption: Simplified MCP-1/CCR2 signaling pathway leading to monocyte chemotaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Transient Migration of Large Numbers of CD14++ CD16+ Monocytes to the Draining Lymph Node after Onset of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fractalkine Preferentially Mediates Arrest and Migration of CD16+ Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Induction of Human MCP-1 by IFN-γ and LPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic induction of Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, by Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS) in human monocytic cells. The information presented is supported by experimental data from peer-reviewed scientific literature.
I. Introduction
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) is a potent chemokine crucial for the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. Elevated levels of MCP-1 are associated with various inflammatory diseases. Both IFN-γ, a key cytokine in adaptive immunity, and LPS, a component of gram-negative bacteria and a potent activator of innate immunity, can individually induce MCP-1 expression. However, their combination results in a synergistic and significantly amplified response. Understanding the molecular mechanisms behind this synergy is critical for the development of targeted therapeutics for inflammatory conditions.
II. Comparative Performance: Synergistic vs. Individual Induction
Experimental data consistently demonstrates that the co-stimulation of human monocytic cells with IFN-γ and LPS leads to a dramatic increase in MCP-1 expression at both the mRNA and protein levels, far exceeding the additive effects of either stimulus alone.
Quantitative Data Summary
The following table summarizes the synergistic effect on MCP-1 (CCL2) expression in human monocytic THP-1 cells.
| Treatment Condition | Relative CCL2 mRNA Expression (Fold Change vs. Control) | CCL2 Protein Secretion (pg/mL) |
| Control (Unstimulated) | 1.0 | Undetectable |
| IFN-γ (10 ng/mL) | ~5 | ~200 |
| LPS (10 ng/mL) | ~15 | ~800 |
| IFN-γ (10 ng/mL) + LPS (10 ng/mL) | ~75 | ~4500 |
Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary based on experimental conditions.
III. Signaling Pathways and Mechanisms of Synergy
The synergistic induction of MCP-1 by IFN-γ and LPS involves the convergence and crosstalk of their respective signaling pathways, leading to enhanced gene transcription.
Key Signaling Pathways:
-
IFN-γ Signaling: IFN-γ binds to its receptor (IFNGR), activating the JAK-STAT pathway. This leads to the phosphorylation and nuclear translocation of STAT1 (Signal Transducer and Activator of Transcription 1), which binds to GAS (Gamma-Activated Site) elements in the promoters of IFN-γ-inducible genes, including the MCP-1 gene.[1][2]
-
LPS Signaling: LPS binds to Toll-like receptor 4 (TLR4) on the cell surface, initiating a signaling cascade that activates transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[3][4] These transcription factors bind to their respective response elements in the MCP-1 promoter.
-
Synergistic Mechanisms: The synergy arises from the cooperative action of these pathways. One key mechanism involves IFN-γ-induced chromatin remodeling. IFN-γ priming leads to the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) at the MCP-1 promoter region.[1] This epigenetic modification makes the chromatin more accessible for transcription factors activated by the subsequent LPS stimulation, such as NF-κB. Furthermore, IFN-γ can enhance the expression of components of the LPS signaling pathway, such as TLR4 and its co-receptor CD14, priming the cells for a more robust response to LPS.[5] Some studies also point to the involvement of the JNK and p38 MAPK pathways in this synergistic interaction.[6]
Signaling Pathway Diagram
Caption: Synergistic signaling of IFN-γ and LPS for MCP-1 induction.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. Cell Culture and Stimulation
-
Cell Line: Human monocytic THP-1 cells are a commonly used model.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation:
-
Cells are seeded at a density of 1 x 10^6 cells/mL in fresh medium.
-
For priming experiments, cells can be pre-treated with IFN-γ (10 ng/mL) for a specified duration (e.g., 24 hours) before stimulation with LPS (10 ng/mL).[1][2]
-
For co-stimulation, cells are treated simultaneously with IFN-γ (10 ng/mL) and LPS (10 ng/mL).[1][2]
-
Control (unstimulated) cells receive no treatment.
-
Incubation times for stimulation can vary depending on the endpoint being measured (e.g., 4-6 hours for mRNA analysis, 24 hours for protein analysis).[1]
-
B. RNA Isolation and Real-Time Quantitative PCR (RT-qPCR) for MCP-1 mRNA
-
RNA Isolation: Total RNA is extracted from the stimulated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent) according to the manufacturer's instructions.[7][8]
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[8]
-
RT-qPCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay.[8][9]
-
Primers specific for human MCP-1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization are used.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and a master mix.
-
The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative expression of MCP-1 mRNA is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene and relative to the unstimulated control group.[8]
C. Enzyme-Linked Immunosorbent Assay (ELISA) for MCP-1 Protein
-
Sample Collection: After stimulation, the cell culture supernatant is collected and centrifuged to remove any cells or debris.[10]
-
ELISA Procedure: A commercial this compound ELISA kit is used according to the manufacturer's protocol.[10][11] The general steps are as follows:
-
A 96-well plate is pre-coated with a capture antibody specific for this compound.
-
Standards and collected cell culture supernatants are added to the wells and incubated.
-
The plate is washed, and a biotin-conjugated detection antibody is added.
-
After another incubation and wash step, a streptavidin-HRP conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of bound MCP-1.
-
The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader.[10][11]
-
-
Data Analysis: A standard curve is generated using the known concentrations of the MCP-1 standards. The concentration of MCP-1 in the samples is then determined by interpolating their absorbance values from the standard curve.
Experimental Workflow Diagram
Caption: Experimental workflow for studying MCP-1 synergy.
V. Conclusion
The co-stimulation of human monocytic cells with IFN-γ and LPS results in a powerful synergistic induction of MCP-1 expression. This effect is mediated by the convergence of distinct signaling pathways, including STAT1 and NF-κB, and is facilitated by epigenetic modifications such as histone acetylation. The provided experimental protocols offer a framework for researchers to investigate this phenomenon and to evaluate the efficacy of potential therapeutic agents aimed at modulating MCP-1 production in inflammatory diseases. The significant difference in MCP-1 induction between individual and combined stimulation highlights the importance of considering the complex interplay of inflammatory mediators in a physiological context.
References
- 1. IFN-γ and LPS Induce Synergistic Expression of CCL2 in Monocytic Cells via H3K27 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Interferon-gamma modulates the lipopolysaccharide-induced expression of AP-1 and NF-kappa B at the mRNA and protein level in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms underlying the synergistic induction of CXCL10 by LPS and IFN-gamma in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of lipopolysaccharide and interferon-gamma in inducing interleukin-8 production in human monocytic THP-1 cells is accompanied by up-regulation of CD14, Toll-like receptor 4, MD-2 and MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced induction of LPS-induced fibroblast MCP-1 by interferon-gamma: involvement of JNK and MAPK phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.4. Real Time RT-PCR Quantization of MCP-1 mRNA [bio-protocol.org]
- 8. RNA Isolation and Real-Time Quantitative PCR [bio-protocol.org]
- 9. Frontiers | ATF4 promotes renal tubulointerstitial fibrosis through hexokinase II-mediated glycolysis [frontiersin.org]
- 10. file.elabscience.com [file.elabscience.com]
- 11. raybiotech.com [raybiotech.com]
A Head-to-Head Comparison of Commercial Human MCP-1 ELISA Kits
For researchers, scientists, and drug development professionals, the accurate quantification of human Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2) is crucial for a wide range of applications, from basic research in immunology and inflammation to clinical trial biomarker monitoring. The enzyme-linked immunosorbent assay (ELISA) remains a staple for this purpose, offering a balance of sensitivity, throughput, and cost-effectiveness. However, the market is saturated with a multitude of commercial ELISA kits, each with its own performance characteristics. This guide provides an objective, data-driven comparison of several commercially available human MCP-1 ELISA kits to aid in the selection of the most appropriate kit for your research needs.
Performance Data Summary
The following table summarizes the key performance characteristics of this compound ELISA kits from various manufacturers. The data presented is based on information provided by the respective manufacturers and should be considered in the context of their internal validation protocols.
| Manufacturer | Kit Name | Catalog Number | Sensitivity (pg/mL) | Assay Range (pg/mL) | Intra-assay CV (%) | Inter-assay CV (%) |
| Thermo Fisher Scientific (Invitrogen) | This compound ELISA Kit | BMS281 | 2.3[1] | 15.6 - 1,000[1] | 4.7[1] | 8.7[1] |
| R&D Systems (Bio-Techne) | Human CCL2/MCP-1 Quantikine ELISA Kit | DCP00 | 10[2] | 31.2 - 2,000[2] | Not specified | Not specified |
| BosterBio | This compound / CCL2 ELISA Kit PicoKine® | EK0441 | < 1[3][4] | 15.6 - 1,000[4] | Not specified | Not specified |
| Abcam | This compound ELISA Kit (SimpleStep) | ab179886 | ≤ 1.26[5] | 4.7 - 300[5] | Not specified | Not specified |
| Proteintech | This compound ELISA Kit | KE00277 | 2.2[6] | 7.8 - 500[6] | 7.7 - 9.5[6] | 6.3 - 9.1[6] |
| Elabscience | This compound ELISA Kit | E-EL-H6005 | 37.5[7][8][9] | 62.5 - 4,000[7][8][9] | < 10[7][9] | < 10[7][9] |
Disclaimer: The data in this table is compiled from the manufacturers' product datasheets. Performance may vary under different experimental conditions and with different sample types. Independent validation is recommended.
Experimental Protocols
To ensure a standardized understanding of how performance characteristics are determined, the following are detailed methodologies for key validation experiments.
Determination of Sensitivity (Lower Limit of Detection, LLOD)
The sensitivity or Lower Limit of Detection (LLOD) is the lowest concentration of this compound that can be distinguished from the background noise with a certain level of confidence.
-
Reagent Preparation: Prepare all reagents, including wash buffer, substrate solution, and stop solution, according to the kit manufacturer's instructions.
-
Zero Standard Preparation: Prepare a minimum of 20 replicates of the zero standard (blank), which typically consists of the sample diluent provided in the kit.
-
Assay Procedure: Add the zero standard replicates to the wells of the microplate. Follow the standard ELISA protocol for the addition of detection antibody, enzyme conjugate, substrate, and stop solution.
-
Data Acquisition: Measure the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 550 nm).
-
Calculation: Calculate the mean and standard deviation (SD) of the OD values for the zero standard replicates. The LLOD is then calculated as the mean OD of the blank plus 2 or 3 standard deviations, interpolated as a concentration from the standard curve.
Determination of Precision (Intra- and Inter-Assay Coefficient of Variation)
Precision refers to the reproducibility of the assay. It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, expressed as a percentage.
Intra-Assay Precision:
-
Sample Preparation: Prepare three samples with known concentrations of this compound: one low, one medium, and one high, within the assay's dynamic range.
-
Assay Procedure: On a single ELISA plate, run at least 20 replicates of each of the three samples.
-
Data Analysis: Calculate the mean, standard deviation, and CV (%) for the measured concentrations of each sample. The CV should ideally be less than 10%.
Inter-Assay Precision:
-
Sample Preparation: Use the same three samples with low, medium, and high concentrations of this compound.
-
Assay Procedure: Run the three samples in duplicate on at least three different ELISA plates, ideally on different days and by different operators.
-
Data Analysis: Calculate the mean, standard deviation, and CV (%) for the measured concentrations of each sample across all plates. The inter-assay CV should ideally be less than 15%.
Visualizing the Workflow and Selection Process
To further clarify the experimental process and aid in decision-making, the following diagrams illustrate the sandwich ELISA workflow and a logical approach to kit selection.
Caption: A typical workflow for a sandwich ELISA to detect this compound.
Caption: A logical diagram outlining the key factors for selecting a this compound ELISA kit.
References
- 1. This compound ELISA Kit (BMS281) - Invitrogen [thermofisher.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound ELISA Kit (ab179886) | Abcam [abcam.com]
- 6. This compound ELISA Kit Elisa Kit KE00277 | Proteintech [ptglab.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. This compound(Monocyte Chemotactic Protein 1) ELISA Kit - Elabscience® [elabscience.com]
- 9. msesupplies.com [msesupplies.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Human MCP-1
Essential guidelines for the safe handling and disposal of Human Monocyte Chemoattractant Protein-1 (MCP-1) are critical for maintaining a secure research environment. Adherence to these protocols minimizes risks to personnel and prevents environmental contamination.
Human MCP-1, a chemokine involved in inflammatory responses, is widely used in research. As with many biologically active recombinant proteins, it necessitates careful disposal. The primary methods for disposal involve chemical disinfection or autoclaving, ensuring the protein is denatured and rendered inactive. These procedures are in line with general biosafety guidelines for laboratory waste.
Quantitative Data on Disposal Methods
For effective decontamination, specific concentrations and contact times are crucial. The following table summarizes the key quantitative parameters for the recommended disposal methods.
| Disposal Method | Parameter | Value | Unit | Citation |
| Chemical Disinfection (Liquid Waste) | Bleach Concentration (Sodium Hypochlorite) | 1:10 (final dilution) | v/v | [1][2] |
| Contact Time | Minimum 30 | minutes | [1][2] | |
| pH for Drain Disposal | 5.0 - 11.0 | [3] | ||
| Autoclaving (Liquid & Solid Waste) | Temperature | 121 | °C | [2] |
| Pressure | 15 | psi | [2] | |
| Time | Minimum 30 | minutes | [2] |
Experimental Protocols for Disposal
Below are detailed, step-by-step protocols for the proper disposal of liquid and solid waste containing this compound.
Protocol 1: Chemical Disinfection of Liquid Waste
This protocol is suitable for liquid waste such as cell culture media containing this compound.
-
Personal Protective Equipment (PPE): Before starting, ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Prepare Disinfectant: In a designated waste container, prepare a 1:10 final dilution of household bleach (sodium hypochlorite) with the liquid waste.[1][2]
-
Add Waste: Carefully pour or aspirate the liquid waste containing this compound into the bleach solution.
-
Ensure Mixing: Gently swirl the container to ensure the waste and disinfectant are thoroughly mixed.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination.[1][2]
-
pH Adjustment: Before drain disposal, check the pH of the treated waste. If necessary, adjust the pH to be between 5.0 and 11.0.[3]
-
Drain Disposal: Pour the decontaminated and pH-adjusted waste down the sink with copious amounts of running water.[1][3]
Protocol 2: Autoclaving of Liquid and Solid Waste
This method is appropriate for both liquid waste and solid waste such as contaminated pipette tips, culture flasks, and gloves.
-
PPE: Wear a lab coat, heat-resistant gloves, and eye protection.
-
Package Waste:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated autoclavable biohazard bag.[2]
-
Liquid Waste: Collect liquid waste in an autoclavable container. Do not seal the container tightly to prevent pressure buildup.
-
-
Autoclave Indicator: Place autoclave indicator tape on the bag or container.
-
Autoclaving: Place the waste in a properly functioning autoclave. Run the autoclave cycle for a minimum of 30 minutes at 121°C and 15 psi.[2]
-
Verification: After the cycle, check the autoclave indicator tape to ensure proper sterilization was achieved.
-
Final Disposal:
-
Solid Waste: Once cooled, the autoclaved biohazard bag can typically be disposed of in the regular laboratory trash, in accordance with institutional guidelines.
-
Liquid Waste: The autoclaved liquid can be poured down the drain with running water.
-
Visualizing Disposal Workflows
To further clarify the disposal procedures, the following diagrams illustrate the decision-making process and step-by-step workflows.
Caption: Decision pathway for this compound waste disposal.
Caption: Workflow for chemical disinfection of liquid MCP-1 waste.
Caption: Workflow for autoclaving solid or liquid MCP-1 waste.
References
Essential Safety and Operational Guide for Handling Human MCP-1
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with human Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2.
Personal Protective Equipment (PPE)
While some safety data sheets suggest that no special protective equipment is required for handling human recombinant MCP-1, standard laboratory best practices should always be followed.[1] This includes the use of personal protective equipment (PPE) to minimize exposure and ensure a safe working environment.
Recommended PPE includes:
-
Gloves: Nitrile or latex gloves should be worn at all times to prevent skin contact.[2][3]
-
Lab Coat: A standard lab coat is necessary to protect clothing and skin from accidental splashes.[2]
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from potential splashes of liquids.[1][4]
Operational Procedures: Handling and Storage
Proper handling and storage are crucial to maintain the stability and biological activity of recombinant human MCP-1.
Reconstitution of Lyophilized MCP-1:
-
Centrifuge: Briefly centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.[5][6][7]
-
Reconstitute: It is recommended to reconstitute the lyophilized MCP-1 in sterile water or other aqueous solutions to a concentration not less than 100 µg/ml.[8][9] Gently pipette the solution down the sides of the vial to dissolve the powder.[5][7] Do not vortex. [5]
-
Carrier Protein: For long-term storage, adding a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended.[8][9]
Storage of Reconstituted MCP-1:
To prevent degradation and loss of activity, adhere to the following storage temperatures. Avoid repeated freeze-thaw cycles.[6][8][9]
| Storage Condition | Duration | Temperature |
| Lyophilized | Up to 3 weeks | Room Temperature |
| Lyophilized (long-term) | Up to 12 months | -20°C to -80°C[5] |
| Reconstituted | 2-7 days | 4°C[8][9] |
| Reconstituted (long-term) | Below -18°C | Below -18°C[8][9] |
Disposal Plan
Waste contaminated with recombinant this compound should be handled according to institutional and local guidelines for biohazardous or recombinant DNA waste.
-
Liquid Waste: Liquid waste containing MCP-1, such as cell culture media, should be decontaminated before disposal.[10] A common method is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes before disposing down the drain with plenty of water.[10][11]
-
Solid Waste: Solid waste, including pipette tips, tubes, and flasks, that has come into contact with MCP-1 should be disposed of in a biohazardous waste container.[11][12] This waste is typically autoclaved or incinerated by a specialized disposal service.[11][12]
-
Sharps: Any sharps, such as needles or blades, contaminated with MCP-1 must be disposed of in a designated sharps container.[2][11]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound from preparation to disposal.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. rivm.nl [rivm.nl]
- 3. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. Recombinant this compound / CCL2 [fujifilmbiosciences.fujifilm.com]
- 6. HumanKine® recombinant this compound protein | Proteintech [ptglab.com]
- 7. cellgs.com [cellgs.com]
- 8. immunotools.de [immunotools.de]
- 9. prospecbio.com [prospecbio.com]
- 10. med.nyu.edu [med.nyu.edu]
- 11. youtube.com [youtube.com]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
